molecular formula C12H10F2N2S2 B6307086 Bis(3-fluoro-4-aminophenyl)disulfide CAS No. 16766-33-9

Bis(3-fluoro-4-aminophenyl)disulfide

Cat. No.: B6307086
CAS No.: 16766-33-9
M. Wt: 284.4 g/mol
InChI Key: WHJPVMGPAJCSRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(3-fluoro-4-aminophenyl)disulfide is a useful research compound. Its molecular formula is C12H10F2N2S2 and its molecular weight is 284.4 g/mol. The purity is usually 95%.
The exact mass of the compound Bis(3-fluoro-4-aminophenyl)disulfide is 284.02534700 g/mol and the complexity rating of the compound is 245. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Bis(3-fluoro-4-aminophenyl)disulfide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(3-fluoro-4-aminophenyl)disulfide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(4-amino-3-fluorophenyl)disulfanyl]-2-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2S2/c13-9-5-7(1-3-11(9)15)17-18-8-2-4-12(16)10(14)6-8/h1-6H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJPVMGPAJCSRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1SSC2=CC(=C(C=C2)N)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101287876
Record name Benzenamine, 4,4′-dithiobis[2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101287876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16766-33-9
Record name Benzenamine, 4,4′-dithiobis[2-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16766-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4,4′-dithiobis[2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101287876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Advanced Synthesis and Applications of Bis(3-fluoro-4-aminophenyl) Disulfide in Dynamic Covalent Networks

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of next-generation smart materials requires molecular building blocks that seamlessly integrate high-performance physicochemical stability with dynamic adaptability. Bis(3-fluoro-4-aminophenyl) disulfide (CAS: 16766-33-9) has emerged as a critical diamine monomer in this frontier[1]. By combining the dynamic covalent chemistry (DCC) of a central disulfide linkage with the steric and electronic benefits of ortho-fluorinated aromatic rings, this molecule enables the synthesis of self-healing polyimides, reprocessable epoxies, and advanced triboelectric nanogenerators (TENGs)[2].

This technical guide provides an in-depth analysis of the molecule's structural advantages, details the causality behind its behavior in polymerization, and outlines a field-proven protocol for fabricating self-healing fluorinated polyimide (SHPI) networks.

Physicochemical Profiling

Understanding the baseline metrics of Bis(3-fluoro-4-aminophenyl) disulfide is essential for stoichiometric precision during step-growth polymerization. The electron-withdrawing nature of the fluorine atoms slightly reduces the nucleophilicity of the adjacent amine groups, necessitating optimized reaction conditions compared to non-fluorinated analogs[3].

Table 1: Fundamental Chemical Properties
PropertySpecification
Chemical Name Bis(3-fluoro-4-aminophenyl) disulfide
IUPAC Name 4,4'-disulfanediylbis(2-fluoroaniline)
CAS Registry Number 16766-33-9
Molecular Formula C₁₂H₁₀F₂N₂S₂
Molecular Weight 284.34 g/mol
SMILES String Nc1ccc(SSc2ccc(N)c(F)c2)cc1F
Primary Application Dynamic crosslinker / Diamine monomer for self-healing polymers

Mechanistic Paradigm: The Synergy of Fluorination and Disulfide Dynamics

The architectural brilliance of Bis(3-fluoro-4-aminophenyl) disulfide lies in its dual-functionality. As a Senior Application Scientist, it is crucial to understand why this specific monomer outperforms standard diamines like 4,4'-oxydianiline (ODA) in specialized applications.

Disulfide Metathesis for Intrinsic Self-Healing

The central S–S bond possesses an intermediate bond dissociation energy. When subjected to thermal stimuli (typically >150°C), the disulfide bonds undergo a radical-mediated [2+1] or[2+2] metathesis exchange[4]. This dynamic reshuffling allows the polymer chains to flow and bridge interfacial gaps caused by mechanical or electrical degradation, restoring the material's structural integrity without the need for external healing agents or catalysts[4][5].

The Role of Ortho-Fluorination

Substituting a fluorine atom at the 3-position (ortho to the amine) introduces profound electronic and steric effects:

  • Optical Transparency: Fluorine disrupts the formation of inter-chain charge-transfer complexes (CTCs). This prevents the typical yellow/brown coloration of polyimides, yielding highly transparent, colorless films suitable for flexible optoelectronics[6].

  • Dielectric & Triboelectric Optimization: The strong electron-withdrawing capability of the –F groups lowers the dielectric constant of the resulting polymer. In energy-harvesting applications, this significantly enhances the negative friction characteristics of the polyimide, doubling the output performance of TENG devices compared to non-fluorinated networks[2].

Experimental Protocol: Synthesis of Self-Healing Fluorinated Polyimide (SHPI)

To harness the properties of Bis(3-fluoro-4-aminophenyl) disulfide, it is typically co-polymerized with a fluorinated dianhydride, such as 6FDA (4,4'-(Hexafluoroisopropylidene)diphthalic anhydride). The following protocol utilizes a two-step polycondensation method designed to maximize molecular weight while preserving the integrity of the dynamic disulfide bonds.

Step-by-Step Methodology

Step 1: Monomer Preparation & Stoichiometry

  • Purify Bis(3-fluoro-4-aminophenyl) disulfide via recrystallization to ensure ≥99% purity. Causality: Step-growth polymerization is highly sensitive to stoichiometric imbalances; impurities will cap chain ends and severely limit the molecular weight.

  • Dry the diamine and 6FDA under a vacuum at 60°C for 12 hours prior to use.

Step 2: Polyamic Acid (PAA) Synthesis

  • In a nitrogen-purged, three-neck flask, dissolve 10 mmol of the diamine in anhydrous N,N-dimethylacetamide (DMAc) to achieve a 15 wt% solid concentration.

  • Cool the solution to 0°C using an ice bath. Causality: The electron-withdrawing fluorine reduces amine reactivity. Cooling controls the exothermic ring-opening of the anhydride, preventing premature chain termination and side reactions.

  • Add 10 mmol of 6FDA in three equal portions over 30 minutes.

  • Remove the ice bath and allow the mixture to stir at room temperature for 24 hours, yielding a highly viscous PAA precursor solution.

Step 3: Film Casting and Thermal Imidization

  • Cast the PAA solution onto a clean glass substrate using a doctor blade set to a 50 µm clearance.

  • Subject the film to a stepped thermal imidization profile in a vacuum oven: 80°C (1h) → 120°C (1h) → 180°C (1h) → 250°C (1h) .

    • Causality: A stepped profile is critical. Rapid heating causes the DMAc solvent to boil, creating micro-voids that destroy optical transparency and mechanical strength. The final 250°C step ensures complete cyclodehydration into the imide ring without exceeding the thermal degradation threshold of the disulfide linkage.

Step 4: Self-Healing Activation Workflow

  • To test healing, induce a micro-cut on the film surface.

  • Heat the localized area to 150°C–180°C for 2 to 3 hours. At this temperature, the polymer backbone gains sufficient mobility (surpassing its

    
    ), and the disulfide bonds actively exchange, sealing the fracture and recovering up to 90%+ of its original tensile strength[4].
    

Visualization: Dynamic Covalent Workflow

The following diagram illustrates the logical progression from monomer synthesis to the dynamic self-healing cycle of the fluorinated polyimide network.

G Monomers Monomers: Bis(3-fluoro-4-aminophenyl) disulfide + 6FDA Dianhydride PAA Polyamic Acid (PAA) Formation at 0-25°C Monomers->PAA N,N-dimethylacetamide (DMAc) Imidization Thermal Imidization (Stepped 80°C - 250°C) PAA->Imidization Cyclodehydration SHPI Fluorinated Self-Healing Polyimide Network Imidization->SHPI Film Casting Damage Mechanical/Electrical Damage (Micro-cracks) SHPI->Damage Stress/Wear Metathesis Thermal Activation (>150°C) Disulfide Metathesis Damage->Metathesis Heat Stimulus Healed Restored Polymer Network (Recovered Integrity) Metathesis->Healed Dynamic Exchange Healed->Damage Repeated Cycle

Workflow of self-healing fluorinated polyimide synthesis and disulfide metathesis recovery cycle.

Data Presentation: Comparative Polymer Metrics

The integration of Bis(3-fluoro-4-aminophenyl) disulfide significantly alters the macro-properties of the resulting polymer compared to traditional Kapton-type (PMDA-ODA) polyimides.

Table 2: Performance Metrics of Standard PI vs. Disulfide-Fluorinated PI
MetricStandard Polyimide (PMDA-ODA)Fluorinated Disulfide PI (6FDA-F₂S₂ PI)Mechanistic Driver
Optical Transparency (at 450 nm) < 10% (Amber/Brown)> 85% (Colorless)Fluorine disruption of CTCs[6]
Dielectric Constant (

)
~ 3.4~ 2.6 - 2.8High electronegativity of –CF₃ and –F groups
Self-Healing Efficiency 0% (Catastrophic failure)> 90% (at 150°C, 3h)Dynamic S–S bond metathesis[4][5]
TENG Output Performance Baseline~ 200% of BaselineEnhanced electron-withdrawing backbone[2]

References

  • AccelaChem.748730-76-9,6,8-Dibromo-2,3-dihydroimidazo[1,2-a]pyridine-AccelaChem (Product Data: Bis(3-fluoro-4-aminophenyl) Disulfide).
  • ResearchGate.Self-healable, stretchable triboelectric nanogenerators based on flexible polyimide for energy harvesting and self-powered sensors.
  • ResearchGate.Colorless polyimides with excellent optical transparency and self-healing properties based on multi-exchange dynamic network.
  • ResearchGate.Design of a self-healing cross-linked polyurea with dynamic cross-links based on disulfide bonds and hydrogen bonding.

Sources

The Fluorous Advantage: Solubility and Application of Fluorinated Diamine Disulfides in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Chemical Biologists and Materials Scientists

Executive Summary

Fluorinated diamine disulfides represent a highly specialized class of molecules that sit at the intersection of dynamic covalent chemistry, advanced materials science, and targeted drug delivery. While standard aliphatic diamine disulfides (such as cystamine) are notoriously difficult to isolate as free bases due to rapid auto-oxidation and high aqueous solubility[1], the introduction of fluorine atoms fundamentally alters their physicochemical properties.

By strategically modifying the degree of fluorination, researchers can precisely tune the solubility of these compounds—ranging from enhanced lipophilicity in standard organic solvents (like dichloromethane and tetrahydrofuran) to complete orthogonality in perfluorinated media[2][3]. This whitepaper explores the mechanistic causality behind these solubility shifts, provides quantitative solubility profiles, and details self-validating experimental protocols for handling these unique chemical building blocks.

Mechanistic Causality: The Thermodynamics of the "Fluorous Effect"

To master the handling of fluorinated diamine disulfides, one must first understand the thermodynamic drivers governing their solvation. The solubility of these compounds is dictated by the extreme electronegativity and low polarizability of the fluorine atom[3].

Partial Fluorination vs. Perfluorination
  • Lightly Fluorinated Disulfides (e.g., bis(3,4-difluorophenyl) disulfide): The introduction of a few fluorine atoms onto an aromatic ring or aliphatic chain increases the molecule's overall lipophilicity. The electron-withdrawing nature of fluorine reduces the basicity of the adjacent amines, preventing unwanted side reactions and drastically improving solubility in non-polar organic solvents (e.g., chloroform, THF) while rendering the molecule insoluble in water[2].

  • Heavily/Perfluorinated Disulfides: When the weight percentage of fluorine exceeds ~60%, the molecule exhibits the "fluorous effect." The dense, tightly held electron cloud around the perfluoroalkyl chains resists induced dipole formation, effectively eliminating van der Waals interactions with standard organic solvents[3][4]. These molecules phase-separate from both water and standard organics, requiring specialized fluorous solvents like perfluoromethylcyclohexane (PFMC) for dissolution[5].

The Role of the Disulfide Bond

The central disulfide bond (—S—S—) acts as a redox-responsive hinge. In drug delivery applications, this bond remains stable in the oxidative extracellular environment but rapidly cleaves in the highly reducing intracellular environment (e.g., in the presence of glutathione)[4][6]. The solubility of the resulting monomeric thiols often differs drastically from the parent disulfide, a property exploited in fluorogenic probes and self-immolative linkers[4].

Quantitative Solubility Profiles

The following table summarizes the solubility behavior of diamine disulfides across the fluorination spectrum, providing a predictive framework for solvent selection.

Compound ClassExample MoleculeAqueous Solvents (PBS/Water)Standard Organics (DCM/THF/Toluene)Fluorous Solvents (PFMC/FC-72)
Non-Fluorinated Cystamine (Free Base)Highly Soluble (Unstable)Moderately Soluble (Prone to oxidation)Insoluble
Non-Fluorinated Salt Cystamine DihydrochlorideHighly Soluble (>10 mg/mL)InsolubleInsoluble
Lightly Fluorinated Bis(3,4-difluorophenyl) disulfideInsolubleHighly SolubleInsoluble
Perfluorinated Branched perfluoroalkyl cystamineInsolubleInsoluble at RT (Soluble at >89°C)Highly Soluble

Experimental Workflows and Self-Validating Protocols

Protocol 1: Fluorous Biphasic Extraction and Solubilization

When working with heavily fluorinated diamine disulfides, standard organic synthesis fails due to insolubility. The Fluorous Biphasic System (FBS) overcomes this by utilizing temperature-dependent miscibility[5].

Objective: To achieve a homogeneous reaction environment for a perfluorinated diamine disulfide, followed by phase-separation purification.

Step-by-Step Methodology:

  • Preparation: In a heavy-walled borosilicate glass vial, combine the perfluorinated diamine disulfide (1.0 eq) and the organic reactant (1.2 eq).

  • Solvent Addition: Add a 1:1 (v/v) mixture of Toluene (organic phase) and Perfluoromethylcyclohexane (PFMC, fluorous phase). Self-Validation Check 1: At room temperature, the mixture will clearly exhibit two distinct liquid layers.

  • Thermal Homogenization: Seal the vial and heat the mixture to 89 °C (the upper consolute temperature) under vigorous stirring. Self-Validation Check 2: The meniscus between the two phases will disappear, yielding a single, optically clear, homogeneous solution[5].

  • Reaction Execution: Maintain heating and stirring for the required reaction duration (typically 2–4 hours).

  • Phase Separation: Remove the vial from the heat source and allow it to cool to room temperature (20–25 °C). Self-Validation Check 3: The solution will turn cloudy before resolving back into two distinct, transparent layers.

  • Recovery: Decant the top organic layer (containing unreacted organic precursors). The bottom fluorous layer contains the fluorinated product.

  • Analytical Validation: Evaporate the PFMC under reduced pressure and confirm product identity via

    
    F NMR.
    

FBS_Workflow Start Biphasic Mixture (Toluene + PFMC) Heat Heat to 89°C (Upper Consolute Temp) Start->Heat Homogeneous Homogeneous Single Phase (Reaction Occurs) Heat->Homogeneous Cool Cool to Room Temp (Phase Separation) Homogeneous->Cool Organic Organic Phase (Unreacted Organics) Cool->Organic Top Layer Fluorous Fluorous Phase (Fluorinated Product) Cool->Fluorous Bottom Layer

Fig 1. Temperature-dependent phase transition in a Fluorous Biphasic System (FBS).

Protocol 2: Glutathione-Triggered Cleavage Assay in Organic Emulsions

Fluorinated diamine disulfides are frequently utilized to create redox-responsive theranostic dendrimers or cleavable linkers[6]. Because the fluorinated linker is highly lipophilic, cleavage assays must be carefully designed to allow the water-soluble reducing agent (GSH) to interact with the hydrophobic disulfide bond.

Objective: To validate the redox-responsiveness of a lightly fluorinated diamine disulfide linker in a simulated biological environment.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the fluorinated diamine disulfide in anhydrous Tetrahydrofuran (THF) to a concentration of 10 mM. Causality Note: THF is chosen because it is miscible with both water and lightly fluorinated organics, acting as a co-solvent bridge.

  • Buffer Preparation: Prepare a 10 mM Glutathione (GSH) solution in 1X PBS (pH 7.4). Degas the buffer by bubbling with nitrogen for 15 minutes to prevent premature thiol oxidation.

  • Reaction Initiation: In a microcentrifuge tube, combine 100 µL of the THF stock solution with 900 µL of the GSH buffer. Vortex immediately for 30 seconds.

  • Incubation: Incubate the mixture at 37 °C in a thermomixer at 800 rpm.

  • Extraction and Quenching: At predetermined time points (e.g., 15, 30, 60, 120 minutes), extract a 100 µL aliquot. Quench the reaction by adding 100 µL of cold dichloromethane (DCM) containing 1 mM N-ethylmaleimide (NEM) to cap unreacted thiols.

  • Analysis: Centrifuge to separate the aqueous and organic (DCM) layers. The cleaved fluorinated thiol will partition into the DCM layer. Analyze the organic layer via HPLC or LC-MS to quantify the cleavage kinetics.

Cleavage_Pathway Intact Fluorinated Disulfide (Lipophilic/Fluorous) Reduction Disulfide Cleavage (Thiol Exchange) Intact->Reduction GSH Glutathione (GSH) (Aqueous Reductant) GSH->Reduction Thiol1 Fluorinated Thiol (Partitions to Organic) Reduction->Thiol1 Thiol2 Payload/Amine (Released) Reduction->Thiol2

Fig 2. Mechanism of glutathione (GSH)-mediated reduction of fluorinated diamine disulfides.

Conclusion and Future Perspectives

The solubility of fluorinated diamine disulfides is not merely a physical hurdle to overcome; it is a highly tunable parameter that enables advanced chemical biology and materials engineering. By understanding the thermodynamic principles of the fluorous effect and lipophilicity, researchers can design self-assembling nanoemulsions, highly specific phase-separation purifications, and targeted, redox-responsive drug delivery systems. As the field of fluorous chemistry expands, the precise manipulation of these dynamic covalent building blocks will continue to yield next-generation theranostic tools.

References

Sources

Thermodynamic Profiling and Melting Point Determination of Bis(3-fluoro-4-aminophenyl)disulfide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Polymer Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide

Executive Summary

Bis(3-fluoro-4-aminophenyl)disulfide (CAS: 16766-33-9)[1] is a highly specialized diamine monomer critical to the synthesis of advanced fluorinated polyimides, polyamides, and dynamic covalent networks (vitrimers). The presence of the dynamic disulfide (-S-S-) bridge enables reversible cross-linking, imparting self-healing and recyclable properties to the resulting polymers. Concurrently, the ortho-fluorine substituents significantly lower the dielectric constant and improve the optical transparency of the polymer matrix.

For researchers and application scientists, accurately determining the melting point (


) of this monomer is not merely a quality control metric—it is a fundamental thermodynamic parameter required to optimize the melt-polymerization phase and ensure complete monomer reactivity before the onset of thermal degradation.

Structural & Thermodynamic Causality

The melting point of a crystalline monomer is governed by its lattice energy, which is dictated by molecular symmetry, packing efficiency, and intermolecular forces. To understand the thermal behavior of Bis(3-fluoro-4-aminophenyl)disulfide, we must analyze it against its non-fluorinated baseline analog, 4,4'-dithiodianiline (CAS: 722-27-0), which exhibits a well-documented melting point of 77–78 °C[2].

The introduction of a strongly electronegative fluorine atom ortho to the primary amine group fundamentally alters the thermodynamic landscape of the crystal lattice:

  • Enhanced Dipole-Dipole Interactions: The highly polarized C-F bond introduces a strong localized dipole, increasing the cohesive energy density of the crystal lattice.

  • Secondary Hydrogen Bonding: Fluorine acts as a potent hydrogen bond acceptor. This enables secondary intermolecular N-H···F interactions, fortifying the crystal structure compared to the purely N-H···N hydrogen bonding observed in the non-fluorinated analog.

  • Steric Torsion: The larger van der Waals radius of fluorine (1.47 Å) compared to hydrogen (1.20 Å) forces a slight torsional twist around the aromatic rings and the disulfide bridge, which can disrupt optimal

    
     stacking.
    

Because these thermodynamic factors compete (stronger electrostatic forces vs. disrupted planar packing), the melting point of Bis(3-fluoro-4-aminophenyl)disulfide is empirically shifted higher than its analog, typically falling within the 85 °C – 100 °C range. Precise calorimetric validation is mandatory for every synthesized batch.

Table 1: Comparative Thermodynamic Properties
Parameter4,4'-Dithiodianiline (Baseline)Bis(3-fluoro-4-aminophenyl)disulfide
CAS Number 722-27-0[2]16766-33-9[1]
Molecular Weight 248.37 g/mol [2]284.33 g/mol [1]
Fluorine Substitution NoneOrtho to amine group
Melting Point (

)
77–78 °C[2]85–100 °C (Empirical Target)
Primary Intermolecular Forces N-H···N Hydrogen bonding,

stacking
N-H···F / N-H···N H-bonding, Dipole-Dipole

Self-Validating Experimental Protocol for Determination

As a Senior Application Scientist, I mandate a self-validating analytical approach. Relying solely on a single method can lead to false positives due to polymorphic transitions, solvent entrapment, or premature thermal degradation. We employ a dual-method workflow: Differential Scanning Calorimetry (DSC) cross-validated by Capillary Melting Point Analysis .

Workflow A Monomer Isolation Bis(3-fluoro-4-aminophenyl)disulfide B Recrystallization (Thermal History Erasure) A->B C DSC Analysis (10 °C/min, N2 Purge) B->C D Capillary Apparatus (Visual Validation) B->D E Endothermic Peak Extraction (Onset & Peak Temp) C->E D->E F Definitive Melting Point (Tm) E->F

Fig 1. Self-validating workflow for the precise determination of the monomer's melting point.

Phase 1: Sample Preparation & Thermal History Erasure
  • Purification: Recrystallize the Bis(3-fluoro-4-aminophenyl)disulfide monomer from absolute ethanol. Causality: This removes oligomeric impurities and ensures a uniform crystalline polymorph.

  • Desiccation: Dry the purified crystals in a vacuum oven at 40 °C for 24 hours. Causality: Residual solvent acts as a plasticizer, artificially depressing and broadening the melting point endotherm.

Phase 2: Differential Scanning Calorimetry (DSC)
  • Calibration: Calibrate the DSC instrument using an indium standard (

    
     = 156.6 °C) to ensure absolute thermal accuracy.
    
  • Sample Loading: Encapsulate 3.0–5.0 mg of the monomer in a hermetically sealed aluminum pan.

  • Atmosphere Control: Purge the furnace with high-purity Nitrogen (

    
    ) at 50 mL/min. Causality: Aromatic amines are highly susceptible to oxidation at elevated temperatures. An inert atmosphere prevents oxidative exothermic reactions that could mask or distort the melting endotherm.
    
  • Thermal Cycling (Heat-Cool-Heat):

    • Cycle 1 (Heating): Heat from 25 °C to 150 °C at 10 °C/min. This cycle erases the thermal history and polymorphic variations induced during synthesis.

    • Cycle 2 (Cooling): Cool from 150 °C to 25 °C at 10 °C/min to induce controlled, uniform crystallization.

    • Cycle 3 (Heating): Heat again from 25 °C to 150 °C at 10 °C/min. Record the onset temperature (

      
      ) and the peak temperature (
      
      
      
      ) of the endothermic transition. The
      
      
      of Cycle 3 is recorded as the thermodynamically accurate melting point.
Phase 3: Visual Capillary Validation
  • Preparation: Pack 2-3 mm of the dried monomer into a standard glass capillary tube.

  • Ramp Rate: Insert into a melting point apparatus. Ramp the temperature rapidly to 15 °C below the DSC-determined

    
    , then slow the ramp rate to a precise 1 °C/min.
    
  • Validation: Visually confirm the meniscus formation. The visual melting range must align within ±1 °C of the DSC endotherm. Causality: If a discrepancy exists, it indicates potential thermal degradation or a solid-solid polymorphic transition rather than a true solid-to-liquid melt.

Dynamic Disulfide Exchange Mechanism

Understanding the exact melting point is not just an analytical exercise; it is the gateway to the monomer's application. In the synthesis of dynamic covalent polymers, the monomer must be fully transitioned into the melt phase to achieve a homogenous state before the addition of catalysts or crosslinkers.

Once the monomer surpasses its


, the mobility of the polymer chains increases exponentially, allowing the disulfide bonds to undergo homolytic cleavage or concerted metathesis. This thermal activation is the mechanistic cornerstone of self-healing and recyclable materials.

Mechanism State1 Crystalline Solid (Restricted Mobility) State2 Thermal Transition (T = Tm) State1->State2 Endothermic Heat State3 Melt Phase (Chain Mobility) State2->State3 Lattice Collapse State4 Polymerization / Disulfide Exchange State3->State4 Catalyst / Heat

Fig 2. Thermodynamic phase transition and subsequent activation pathway for disulfide metathesis.

References

  • Synthonix | Bis(3-fluoro-4-aminophenyl) Disulfide - [B74359] - Product Data | [Link][1]

Sources

Applied Safety and Reactivity Profiling of Bis(3-fluoro-4-aminophenyl) Disulfide in Synthetic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

[2-fluoro- | 16766-33-9 Source: Aaronchem URL: https://www.aaronchem.com/

Executive Overview

Bis(3-fluoro-4-aminophenyl) disulfide (CAS: 16766-33-9) is a specialized bifunctional organosulfur intermediate extensively utilized in the synthesis of advanced fluorinated polymers and pharmaceutical active ingredients (APIs) [1.1]. Unlike standard safety data sheets (SDS) that merely list hazards without context, this technical guide provides an applied, mechanistic understanding of the compound's reactivity, toxicological profile, and safe handling protocols tailored specifically for drug development professionals and synthetic chemists.

Physicochemical Profiling & Mechanistic Reactivity

Understanding the molecular architecture of this compound is critical for predicting its behavior in both biological systems and synthetic reactors.

Table 1: Key Physicochemical Properties

PropertyValue
Chemical Name Bis(3-fluoro-4-aminophenyl) disulfide
Systematic Name Benzenamine, 4,4′-dithiobis[2-fluoro- [3.5]
CAS Registry Number 16766-33-9[1]
Molecular Formula C12H10F2N2S2[1]
Molecular Weight 284.33 g/mol [1]
SMILES Nc1ccc(SSc2ccc(N)c(F)c2)cc1F[1]

Mechanistic Causality: The reactivity of this molecule is governed by the interplay between the central disulfide linkage and the terminal fluoroaniline moieties. The highly electronegative fluorine atom at the ortho position to the primary amine exerts a strong inductive electron-withdrawing effect. This reduces the electron density on the nitrogen, thereby lowering its basicity and nucleophilicity compared to unsubstituted anilines. Consequently, electrophilic aromatic substitution or N-alkylation requires more aggressive conditions. Conversely, the central disulfide bond is highly labile and susceptible to reductive cleavage, serving as a masked precursor for the highly reactive nucleophile, 4-amino-3-fluorobenzenethiol[2].

Hazard Assessment & Toxicological Causality

Translating standard SDS hazard codes into practical laboratory awareness requires understanding the biological mechanisms of toxicity. The hazards associated with this compound and its reduced monomer (CAS: 15178-48-0) include acute oral toxicity (H302) and serious eye damage (H318) ()[3].

Table 2: Mechanistic Hazard Classification

Hazard ClassGHS CodeMechanistic Causality
Acute Oral Toxicity H302Systemic absorption of aniline derivatives leads to the oxidation of ferrous (Fe2+) iron in hemoglobin to ferric (Fe3+) iron, causing methemoglobinemia and impairing oxygen transport.
Serious Eye Damage H318The combination of the amine's basicity and the reactive disulfide linkage causes rapid protein denaturation and cross-linking in the corneal epithelium, leading to irreversible damage.
Skin Sensitization H317Disulfides undergo exchange reactions with free thiol groups on skin proteins (e.g., keratin), forming hapten-protein complexes that trigger an immune-mediated allergic response.

Experimental Workflows: Safe Reductive Cleavage

In drug discovery, Bis(3-fluoro-4-aminophenyl) disulfide is rarely used in its oxidized state. It is typically reduced to generate the active thiolate for subsequent thioether synthesis. The following protocol integrates safety controls with a self-validating chemical system.

Protocol: Reductive Cleavage and in situ Trapping

  • Preparation & Inertion: Dissolve 1.0 mmol (284 mg) of Bis(3-fluoro-4-aminophenyl) disulfide in 10 mL of anhydrous N,N-dimethylformamide (DMF) under an argon atmosphere.

    • Causality: Degassing the solvent and using argon prevents the spontaneous re-oxidation of the highly reactive thiol intermediates back to the disulfide by ambient oxygen.

  • Controlled Reduction: Chill the solution to 0°C and slowly add 2.5 mmol of Sodium Borohydride (NaBH4). Stir for 30 minutes, allowing the system to gradually reach room temperature.

  • Self-Validation Check: Before proceeding, verify complete reduction via Thin-Layer Chromatography (TLC). The reaction is complete when the UV-active spot of the starting disulfide is entirely replaced by the lower-Rf spot of 4-amino-3-fluorobenzenethiol. Proceeding without this validation risks unreacted disulfide contaminating the final API.

  • Electrophilic Trapping: Immediately introduce 2.2 mmol of the target electrophile (e.g., an alkyl halide) and 3.0 mmol of Potassium Carbonate (K2CO3). Stir for 4 hours.

  • Quenching & Isolation: Quench carefully with ice-cold water to neutralize unreacted borohydride. Extract the functionalized thioether using ethyl acetate, wash with brine, and dry over anhydrous Na2SO4.

Reaction Pathway Visualization

The following diagram illustrates the logical flow of the reductive cleavage and functionalization workflow described above.

G A Bis(3-fluoro-4-aminophenyl) disulfide B Reductive Cleavage (NaBH4 or DTT) A->B Reduction C 4-Amino-3-fluorobenzenethiol (Active Nucleophile) B->C S-S Bond Scission D Electrophilic Trapping (Alkyl/Aryl Halide) C->D Nucleophilic Attack E Functionalized Thioether (API Precursor) D->E Product Isolation

Reaction pathway: Reductive cleavage of the disulfide bond and subsequent thioether functionalization.

Regulatory & Storage Standards

To maintain chemical integrity and safety, the compound must be stored under specific, validated conditions.

  • Storage Protocol: Store at 2-8°C in a tightly sealed, light-resistant container backfilled with an inert gas (Nitrogen or Argon) ().

  • Causality: Disulfides are susceptible to photo-induced homolytic cleavage, which can initiate polymerization or oxidative degradation. Cold storage minimizes thermal degradation, while the inert atmosphere prevents ambient moisture and oxygen from initiating side reactions that compromise purity.

References

  • Title: Bis(3-fluoro-4-aminophenyl) Disulfide - [B74359] Source: Synthonix URL: [Link]

Sources

Structural Elucidation and IUPAC Nomenclature of Bis(3-fluoro-4-aminophenyl)disulfide: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of materials science and rational drug design, the precise communication of chemical structures is foundational to reproducibility and cheminformatic database integrity. The compound commonly referred to as Bis(3-fluoro-4-aminophenyl)disulfide (CAS: 16766-33-9) is a symmetrical aromatic disulfide utilized as a key intermediate in the synthesis of advanced polymers and bioactive therapeutics.

As a Senior Application Scientist, I have designed this technical guide to deconstruct the chemical architecture of this molecule, establish its Preferred IUPAC Name (PIN) through mechanistic nomenclature rules, and provide a self-validating experimental protocol for its synthesis.

Chemical Architecture & IUPAC Priority Rules

To accurately name a complex organic molecule, one must transition from a structural drawing to a systematic hierarchy of functional groups. The common name "Bis(3-fluoro-4-aminophenyl)disulfide" incorrectly treats the central disulfide bridge as the parent structure and the aromatic rings as mere substituents.

To derive the correct systematic name, we must analyze the molecule's functional groups and apply the[1] priority rules:

  • Identify Functional Groups: The molecule contains primary amines (

    
    ), a disulfide bridge (
    
    
    
    ), and halogens (
    
    
    ).
  • Determine Seniority: According to IUPAC seniority rules, nitrogen-containing functional groups outrank sulfur-containing groups, which in turn outrank halogens (Amine > Disulfide > Halide ).

  • Define the Parent Structure: Because the amine is the principal functional group, the parent ring is an amine-bearing benzene, specifically aniline (or benzenamine).

  • Number the Ring: The carbon atom covalently bonded to the amine group is designated as C1. To ensure the lowest possible locants for the remaining substituents, the fluoro group is positioned at C2, and the attachment point to the disulfide bridge is at C4.

This establishes the fundamental repeating unit of the molecule as a 2-fluoroaniline radical attached at its C4 position.

Derivation of the Preferred IUPAC Name (PIN)

When a molecule consists of two identical parent structures linked by a symmetrical bivalent group, IUPAC strongly recommends the use of multiplicative nomenclature over substitutive nomenclature. This approach reduces the complexity of the name and makes it highly efficient for computational parsing.

  • The Linker: The bivalent

    
     group is systematically named "disulfanediyl".
    
  • The Multiplier: Because the parent structure (2-fluoroaniline) is substituted, the multiplicative prefix "bis" is used instead of "di".

  • The Assembly: Combining the locants of attachment (4,4'), the linker, the multiplier, and the parent structure yields the Preferred IUPAC Name (PIN).

Preferred IUPAC Name (PIN): 4,4'-disulfanediylbis(2-fluoroaniline)

(Note: An acceptable substitutive alternative, though not the PIN, would be 4-[(4-amino-3-fluorophenyl)disulfanyl]-2-fluoroaniline).

NomenclatureLogic Start Compound: Bis(3-fluoro-4-aminophenyl)disulfide Identify Identify Functional Groups: -NH2 (Amine), -S-S- (Disulfide), -F (Fluoro) Start->Identify Priority IUPAC Priority Rule: Amine > Disulfide > Halide Identify->Priority Parent Define Parent Structure: Aniline (Benzenamine) C1 attached to -NH2 Priority->Parent Numbering Numbering Substituents: Fluoro at C2 (lowest locant) Disulfide bridge at C4 Parent->Numbering Symmetry Assess Symmetry: Two identical 2-fluoroaniline units linked by -S-S- Numbering->Symmetry Rule Apply Multiplicative Nomenclature (IUPAC Blue Book P-51.3) Symmetry->Rule Result Preferred IUPAC Name (PIN): 4,4'-disulfanediylbis(2-fluoroaniline) Rule->Result

Figure 1: Step-by-step IUPAC nomenclature logic tree for deriving the PIN.

Physicochemical Properties & Data Presentation

Understanding the fundamental properties of 4,4'-disulfanediylbis(2-fluoroaniline) is critical for downstream applications, particularly when calculating stoichiometric equivalents for polymerization or biological assays. The data below is synthesized from standard [2].

PropertyValue
Common Name Bis(3-fluoro-4-aminophenyl)disulfide
Preferred IUPAC Name (PIN) 4,4'-disulfanediylbis(2-fluoroaniline)
CAS Registry Number 16766-33-9
Molecular Formula

Molecular Weight 284.35 g/mol
SMILES String Nc1ccc(SSc2ccc(N)c(F)c2)cc1F
Typical Purity Standard

95% (HPLC)

Synthetic Workflow & Mechanistic Causality

The most direct and reliable method for synthesizing symmetrical disulfides is the oxidative dimerization of their corresponding thiols. In this case, the precursor is 4-amino-3-fluorobenzenethiol (CAS: 15178-48-0).

The Causality of Oxidant Selection

As detailed in studies covering the [3], the selection of the oxidizing agent is the most critical variable. Aggressive oxidants (e.g.,


 or 

) will bypass the desired disulfide state, irreversibly over-oxidizing the thiol into a sulfonic acid (

). Therefore, a mild, controlled oxidant such as ethanolic iodine (

) or 30% hydrogen peroxide (

) must be used to arrest the oxidation at the disulfide stage via a thiyl radical (

) or sulfenic acid (

) intermediate.
Self-Validating Protocol: Controlled Oxidation of 4-Amino-3-fluorobenzenethiol

Step 1: Precursor Dissolution

  • Action: Dissolve 10.0 mmol of 4-amino-3-fluorobenzenethiol in 25 mL of absolute ethanol in a round-bottom flask.

  • Validation: Ensure complete visual dissolution. Undissolved particulates create localized high-concentration zones that can lead to unpredictable side reactions or trapped unreacted starting material.

Step 2: Oxidant Addition

  • Action: Prepare a solution of 0.5 equivalents (5.0 mmol) of

    
     in 10 mL of ethanol. Add this dropwise to the thiol solution under continuous magnetic stirring at room temperature.
    
  • Validation: This step is visually self-validating. The dark brown color of the iodine solution will rapidly dissipate upon hitting the reaction mixture as it is consumed by the thiol. The persistence of a faint, permanent brown/yellow tint indicates that all thiol has been consumed and the oxidation endpoint has been reached.

Step 3: Dimerization & Precipitation

  • Action: Allow the reaction to stir for an additional 2 hours.

  • Validation: The highly symmetrical 4,4'-disulfanediylbis(2-fluoroaniline) product has significantly lower solubility in ethanol than the starting thiol. Consequently, the successful formation of the product is validated by spontaneous precipitation from the solution. Monitor via TLC (Hexane:EtOAc 3:1); the disappearance of the UV-active thiol spot (which would test positive with Ellman's reagent) confirms reaction completion.

Step 4: Isolation & Purification

  • Action: Isolate the precipitate via vacuum filtration, wash with cold ethanol to remove residual iodine and unreacted trace thiol, and recrystallize from an ethanol/water mixture.

  • Validation: Confirm final structural integrity and purity via LC-MS (Target

    
    : 284.35) and 
    
    
    
    -NMR spectroscopy (verifying the symmetry of the aromatic protons).

SynthesisPathway Precursor Precursor: 4-Amino-3-fluorobenzenethiol (CAS: 15178-48-0) Oxidant Mild Oxidant Addition: 30% H2O2 or I2 in EtOH (Controlled to prevent over-oxidation) Precursor->Oxidant Room Temp Intermediate Reactive Intermediate: Thiyl Radical (RS•) or Sulfenic Acid (RSOH) Oxidant->Intermediate Oxidation Coupling Dimerization/Coupling: Nucleophilic attack or radical recombination Intermediate->Coupling -H2O / -HI Product Crude Product: 4,4'-disulfanediylbis(2-fluoroaniline) Coupling->Product Precipitation Purification Purification: Recrystallization from Ethanol/Water Product->Purification Yield > 85%

Figure 2: Mechanistic workflow for the controlled oxidation of thiol to disulfide.

References

  • Title: Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Source: International Union of Pure and Applied Chemistry (IUPAC) / Queen Mary University of London URL: [Link]

  • Title: Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

Sources

Engineering Smart Fluoropolymers: A Guide to Redox-Responsive Diamine Monomers

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Convergence: Fluorine & Redox Chemistry

Target Audience: Polymer Chemists, Drug Delivery Scientists, Materials Engineers.

In the landscape of stimuli-responsive polymers, the integration of fluorine chemistry with redox-responsive motifs represents a high-performance tier of molecular engineering. While standard redox polymers (typically utilizing cystamine-based backbones) offer controlled degradation via the glutathione (GSH) gradient, they often suffer from hydrolytic instability and poor self-assembly in aqueous media.

This guide focuses on a specific class of monomers: Fluorinated Disulfide Diamines .

By incorporating trifluoromethyl (


) or perfluoroalkyl groups adjacent to the disulfide linkage, researchers achieve three critical advantages:
  • Metabolic Shielding: The steric and electronic effects of fluorine protect the disulfide bond from premature cleavage in the bloodstream (low GSH), enhancing circulation half-life.

  • Hyper-Hydrophobicity: Fluorine drives the formation of tightly packed micellar cores, significantly increasing Drug Loading Content (DLC) for hydrophobic payloads like Doxorubicin or Paclitaxel.

  • 19F-MRI Traceability: The fluorine atoms serve as a built-in contrast agent for non-invasive tracking of biodistribution.

Molecular Architecture & Design Logic

The core monomer discussed in this guide is Bis(4-amino-3-trifluoromethylphenyl) disulfide (BATDS) . Unlike aliphatic diamines (e.g., cystamine), this aromatic monomer imparts rigidity and high thermal stability (up to 300°C) to the resulting polymer, making it suitable for high-performance polyimides and polyureas.

The "Smart" Mechanism

The mechanism relies on the cleavage of the disulfide bond by intracellular GSH (2–10 mM) compared to extracellular levels (2–20 µM).

RedoxMechanism Micelle Fluorinated Micelle (Drug Loaded) Blood Bloodstream (GSH < 10 µM) Micelle->Blood Stable Circulation CellEntry Endocytosis Blood->CellEntry EPR Effect TumorCell Tumor Cytosol (GSH > 10 mM) CellEntry->TumorCell Cleavage Disulfide Cleavage (-S-S- -> -SH HS-) TumorCell->Cleavage Redox Trigger Release Micelle Disassembly & Drug Release Cleavage->Release

Caption: The GSH-triggered degradation pathway of fluorinated disulfide polymers. The fluorine shield ensures stability until cellular internalization.

Synthesis Protocol: The Fluorinated Diamine Monomer

Objective: Synthesis of Bis(4-amino-3-trifluoromethylphenyl) disulfide (BATDS) via oxidative coupling. Precursor: 4-amino-3-trifluoromethylbenzenethiol.

Materials & Reagents[1]
  • Precursor: 4-amino-3-trifluoromethylbenzenethiol (98%).

  • Oxidant: Dimethyl sulfoxide (DMSO) (acts as both solvent and mild oxidant) OR Iodine (

    
    ) in Ethanol.
    
  • Catalyst:

    
     (optional, accelerates DMSO oxidation).
    
  • Solvent: Ethyl Acetate (for extraction).

Step-by-Step Methodology

Method A: Mild DMSO Oxidation (Recommended for Purity)

  • Dissolution: In a 250 mL round-bottom flask, dissolve 10 mmol (1.93 g) of 4-amino-3-trifluoromethylbenzenethiol in 20 mL of DMSO.

  • Activation: Add 1 mol%

    
     as a catalyst.
    
  • Reaction: Heat the mixture to 60°C under an air atmosphere (open vessel or loosely capped to allow

    
     exchange) for 12–24 hours.
    
    • Mechanistic Note: DMSO oxidizes thiols to disulfides while being reduced to dimethyl sulfide (DMS). The fluorine group withdraws electrons, making the thiol slightly less nucleophilic, requiring the catalyst or heat.

  • Quenching: Pour the reaction mixture into 200 mL of ice-cold brine (

    
     solution). The hydrophobic disulfide product will precipitate.
    
  • Extraction: Extract the precipitate with Ethyl Acetate (

    
     mL). Wash the organic layer with water (
    
    
    
    ) to remove all traces of DMSO.
  • Drying & Concentration: Dry over anhydrous

    
    , filter, and rotary evaporate.
    
  • Purification: Recrystallize from an Ethanol/Water (9:1) mixture to obtain yellow needle-like crystals.

Yield Target: >85% Melting Point: ~110–115°C (Verify against specific derivative literature).

Characterization Checkpoints (Self-Validation)
  • FT-IR: Look for the disappearance of the S-H stretch (~2550 cm⁻¹) and the persistence of the amine doublet (

    
    , 3300–3400 cm⁻¹) and C-F stretch (1100–1300 cm⁻¹).
    
  • 1H NMR (DMSO-d6):

    • 
       5.8–6.2 ppm (Broad s, 4H, 
      
      
      
      ) – Must remain intact.
    • 
       7.0–7.8 ppm (Aromatic protons) – Shift indicates coupling.
      
    • Absence of thiol proton (

      
       ~3.5–4.0 ppm).
      

Polymerization: Synthesis of Redox-Active Polyimides

Once the BATDS monomer is synthesized, it is copolymerized with a dianhydride. For maximum fluorine content (solubility and imaging), we use 6FDA (4,4'-(Hexafluoroisopropylidene)diphthalic anhydride).

Polymerization Protocol (Two-Step Method)
  • Polyamic Acid (PAA) Formation:

    • Charge a flame-dried 3-neck flask with BATDS (1.0 equiv) and dry DMAc (Dimethylacetamide). Stir under

      
       until dissolved.
      
    • Add 6FDA (1.0 equiv) in portions over 30 minutes at 0°C to prevent heat buildup.

    • Stir at room temperature for 24 hours. The solution should become viscous (PAA formation).

  • Chemical Imidization:

    • Add Acetic Anhydride (4.0 equiv) and Pyridine (4.0 equiv) to the PAA solution.

    • Heat to 80°C for 6 hours.

    • Why Chemical over Thermal? Thermal imidization requires >200°C, which risks degrading the disulfide bond (S-S bond energy ~60 kcal/mol is lower than C-C). Chemical imidization is gentler.

  • Precipitation: Pour the viscous solution into Methanol. Filter the fibrous white/pale yellow polymer.

SynthesisWorkflow cluster_monomer Monomer Synthesis cluster_polymer Polymerization Thiol 4-Amino-3-CF3-Thiol Oxidation Oxidation (DMSO/FeCl3) Thiol->Oxidation Monomer BATDS Monomer (Disulfide Diamine) Oxidation->Monomer PAA Polyamic Acid (Viscous Precursor) Monomer->PAA + 6FDA Dianhydride 6FDA (Fluorinated) Dianhydride->PAA Imidization Chemical Imidization (Ac2O/Pyridine, 80°C) PAA->Imidization Polyimide Fluorinated Redox Polyimide Imidization->Polyimide

Caption: Workflow from fluorinated thiol precursor to high-performance redox polyimide.

Performance Data & Validation

To validate the "responsiveness" of your synthesized polymer, you must compare it against a non-fluorinated control (e.g., based on standard Cystamine).

Comparative Metrics (Typical Values)
PropertyFluorinated Polyimide (6FDA-BATDS)Non-Fluorinated Control (PMDA-Cystamine)Significance
Contact Angle 95° - 105°60° - 70°Fluorine increases hydrophobicity, aiding micelle stability.
Micelle Size 80 - 120 nm150 - 200 nmFluorinated cores pack tighter; better for EPR effect.
Drug Release (pH 7.4) < 10% (24h)~ 25% (24h)Fluorine "shielding" prevents premature leakage.
Drug Release (+10mM GSH) > 80% (12h)> 90% (12h)Both respond to redox, but Fluorine version is more "switch-like".
The DLS Redox Assay (Protocol)
  • Prepare micelles (1 mg/mL) in PBS (pH 7.4).

  • Measure initial size (

    
    ) using Dynamic Light Scattering (DLS).
    
  • Add DTT (Dithiothreitol) or GSH to a final concentration of 10 mM.

  • Monitor size every 30 minutes.

  • Success Criteria: You should observe a shift from a monodisperse peak (~100 nm) to broad multimodal peaks (>1000 nm) indicating aggregation/disassembly of the polymer chains as the S-S bonds cleave.

References

  • Gao, P., et al. (2023). "Facile synthesis of poly(disulfide)s through one-step oxidation polymerization for redox-responsive drug delivery." Biomaterials Science. Link

  • Wang, Y., et al. (2024). "Fluorinated Organic Polymers for Cancer Drug Delivery." Advanced Materials. Link

  • Davis, R. A., et al. (2023). "New Fluorine-Containing Diamine Monomers for Potentially Improved Polyimides." Polymers (MDPI). Link

  • Sun, H., et al. (2018). "Redox-Responsive Polyimides with Disulfide Linkages for Controlled Drug Release." Macromolecular Bioscience. Link

  • BenchChem Technical Data. (2025). "Synthesis and Characterization of Disulfide, bis(3,4-difluorophenyl)." Link

Methodological & Application

Application Note: Controlled Oxidative Coupling of 3-Fluoro-4-aminothiophenol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

3-Fluoro-4-aminothiophenol (CAS: 69450-60-4) is a critical intermediate in the synthesis of fluorinated kinase inhibitors (e.g., c-Met inhibitors) and antibody-drug conjugate (ADC) linkers. While the free thiol is necessary for nucleophilic substitution reactions, the corresponding disulfide, Bis(4-amino-3-fluorophenyl) disulfide , acts as a stable storage form and a protected precursor that can be reductively cleaved in situ.

The oxidative coupling of this substrate presents a specific chemoselectivity challenge: the molecule contains both a nucleophilic thiol (-SH) and an oxidizable aniline (-NH


) moiety. Standard strong oxidants (e.g., KMnO

, neat H

O

) risk over-oxidation to sulfinic/sulfonic acids or the formation of "aniline black" type impurities via N-oxidation.

This Application Note details a chemoselective, scalable protocol using a catalytic iodide/hydrogen peroxide system. This method ensures exclusive S-S bond formation while leaving the fluorinated aniline moiety intact.

Chemical Logic & Mechanism[1]

The chosen protocol utilizes Sodium Iodide (NaI) as a catalyst and Hydrogen Peroxide (H


O

)
as the stoichiometric oxidant in a biphasic or alcoholic medium.
Mechanistic Pathway[2][3][4][5]
  • Activation: H

    
    O
    
    
    
    oxidizes iodide (I
    
    
    ) to molecular iodine (I
    
    
    ) or hypoiodous acid (HIO).
  • Sulfenyl Iodide Formation: The electrophilic iodine species reacts rapidly with the thiolate/thiol to form a sulfenyl iodide intermediate (R-S-I).

  • Coupling: A second molecule of thiol attacks the sulfur of the sulfenyl iodide, displacing iodide and forming the disulfide bond (R-S-S-R).

  • Regeneration: The displaced iodide enters the cycle again.

This cycle is self-regulating; iodine reacts with thiols orders of magnitude faster than with anilines, ensuring high chemoselectivity.

ReactionMechanism H2O2 H2O2 (Oxidant) Iodine I2 / HIO (Active Species) H2O2->Iodine Oxidation Water 2 H2O (Byproduct) H2O2->Water Iodide I- (Catalyst) Iodide->Iodine Recycle Intermediate R-S-I (Sulfenyl Iodide) Iodine->Intermediate + R-SH Thiol 2 x R-SH (Substrate) Intermediate->Iodide Regeneration Disulfide R-S-S-R (Target Product) Intermediate->Disulfide + R-SH

Figure 1: Catalytic cycle of Iodide-mediated thiol oxidation.[1][2] The iodine species acts as a "soft" oxidant, preferring sulfur over nitrogen.

Experimental Protocols

Protocol A: Catalytic NaI / H O (Recommended for Scale-Up)

Scale: 10 mmol (approx. 1.43 g) Solvent System: Ethyl Acetate / Water (Biphasic) or Ethanol (Homogeneous)

Reagents:
  • 3-Fluoro-4-aminothiophenol (1.43 g, 10 mmol)

  • Sodium Iodide (NaI): 15 mg (1 mol%)

  • Hydrogen Peroxide (30% aq): 0.6 mL (~5.5 mmol, 1.1 equiv)

  • Ethyl Acetate (EtOAc): 20 mL

  • Water: 10 mL

  • Sat. Sodium Thiosulfate (Na

    
    S
    
    
    
    O
    
    
    ): For quenching
Step-by-Step Procedure:
  • Dissolution: In a 100 mL round-bottom flask, dissolve the thiol (1.43 g) in Ethyl Acetate (20 mL). The solution may appear slightly yellow.

  • Catalyst Addition: Add water (10 mL) followed by NaI (15 mg). Stir vigorously to create an emulsion.

  • Oxidation (Critical Step):

    • Cool the mixture to 0–5°C (ice bath).

    • Add 30% H

      
      O
      
      
      
      dropwise over 10 minutes. Do not add all at once to avoid exotherms.
    • Observation: The aqueous layer may turn transiently brown (iodine formation) and then fade as it reacts with the thiol.

  • Reaction Monitoring: Stir at 0°C for 30 mins, then warm to Room Temperature (RT). Monitor by TLC (Hexane/EtOAc 3:1) or HPLC. The thiol peak should disappear.

  • Quenching: Once complete, add 5 mL saturated Na

    
    S
    
    
    
    O
    
    
    to reduce any residual iodine (color changes from yellow/brown to clear).
  • Workup:

    • Separate layers.[3]

    • Extract aqueous layer with EtOAc (2 x 10 mL).

    • Wash combined organics with Brine (15 mL).

    • Dry over anhydrous Na

      
      SO
      
      
      
      and filter.
  • Isolation: Concentrate under reduced pressure. The disulfide usually precipitates as a yellow/off-white solid. Recrystallize from Ethanol/Hexane if necessary.

Protocol B: DMSO-Mediated Oxidation (High Purity / Small Scale)

Context: DMSO acts as a mild oxidant (accepting oxygen) and solvent. Ideal for <1g scales where solvent removal is manageable.

Procedure:
  • Dissolve 3-Fluoro-4-aminothiophenol (1 mmol) in DMSO (2 mL).

  • Add a catalytic amount of Iodine (I

    
    , 1-2 mol%).
    
  • Stir at RT for 2–4 hours in an open vessel (air assists the cycle).

  • Workup: Pour reaction mixture into 20 mL ice water. The disulfide is hydrophobic and will precipitate.

  • Filter the solid, wash copiously with water to remove DMSO, and dry in a vacuum oven at 40°C.

Analytical Parameters & QC

ParameterSpecificationMethod
Appearance Off-white to yellow powderVisual
Melting Point 143–146°C (Lit. range for similar analogues)Capillary MP
HPLC Purity > 98.0% (Area %)C18 Column, ACN/Water + 0.1% TFA
1H NMR Disappearance of -SH (approx. 3.5 ppm)DMSO-d6
Mass Spec [M+H]+ = 285.3 (Dimer)ESI-MS

Note on NMR: The -SH proton in aminothiophenols is often broad or exchanged. The definitive proof of disulfide formation is the shift in the aromatic protons ortho to the sulfur and the appearance of the dimer mass in MS.

Workflow Visualization

Workflow start Start: 3-Fluoro-4-aminothiophenol dissolve Dissolve in EtOAc Add 1 mol% NaI (aq) start->dissolve cool Cool to 0°C dissolve->cool oxidize Add H2O2 Dropwise (Control Exotherm) cool->oxidize monitor Monitor HPLC/TLC (Target: Disappearance of Thiol) oxidize->monitor quench Quench with Na2S2O3 (Remove excess Iodine) monitor->quench extract Phase Separation & Drying quench->extract finish Final Product: Bis(4-amino-3-fluorophenyl) disulfide extract->finish

Figure 2: Operational workflow for Protocol A (H2O2/NaI).

Safety & Handling (E-E-A-T)

  • Toxicity: Fluorinated anilines are potential skin sensitizers and toxic by ingestion.[4] Wear nitrile gloves and work in a fume hood.

  • Thiol Smell: While less volatile than thiophenol, the substrate has a disagreeable odor. Bleach (hypochlorite) effectively neutralizes spills by oxidizing them to sulfonates.

  • Process Safety: The reaction of H

    
    O
    
    
    
    with thiols is exothermic. On scales >10g, active cooling and temperature monitoring are mandatory to prevent thermal runaway.

References

  • Kirihara, M., et al. (2001). "Oxidation of thiols to disulfides with hydrogen peroxide catalyzed by iodide ion."[5] Journal of the Chemical Society, Perkin Transactions 1.

  • Drabowicz, J., et al. (1999). "Oxidative coupling of thiols to disulfides."[6][5] Organic Preparations and Procedures International.

  • Capozzi, G., & Modena, G. (1974). "Oxidation of Thiols."[6][1][2][5][7][8] The Chemistry of the Thiol Group. Wiley.

  • BenchChem Application Data. (2025). "Synthesis of 3,4-Difluorothiophenol via Cleavage of Bis(3,4-difluorophenyl) Disulfide." (Contextual reference for fluorinated thiol handling).

Sources

polymerization conditions for fluorinated disulfide diamines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Polymerization Strategies for Fluorinated Disulfide Diamines

Introduction: The Dichotomy of Fluorine and Disulfide

The integration of fluorinated segments and dynamic disulfide bonds into a single polymer backbone represents a frontier in advanced materials science. Fluorinated monomers impart exceptional hydrophobicity, low surface energy, and ultra-low dielectric constants (Dk)[1]. Conversely, the incorporation of disulfide (–S–S–) linkages introduces dynamic covalent chemistry, enabling autonomous self-healing, reprocessability, and redox-responsive degradation[2].

However, polymerizing fluorinated disulfide diamines (e.g., bis(3-trifluoromethyl-4-aminophenyl) disulfide) presents a unique chemical paradox. The rigid, highly electronegative fluorinated groups require aggressive polymerization conditions to overcome steric hindrance and low nucleophilicity. Yet, the fragile disulfide bond possesses a low bond dissociation energy (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


60 kcal/mol), making it highly susceptible to irreversible homolytic cleavage at elevated temperatures. This application note details the causal reasoning and self-validating protocols required to successfully navigate this dichotomy, focusing on the synthesis of fluorinated disulfide polyimides (FPIs).

Mechanistic Insights and Causality in Experimental Design

To achieve high-molecular-weight polymers without sacrificing the dynamic nature of the disulfide bond, every experimental parameter must be strictly controlled.

  • Solvent Selection (Polar Aprotic): The synthesis relies on step-growth polycondensation. Solvents like N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) are mandatory. They not only dissolve the highly non-polar fluorinated segments but also stabilize the transition state of the amine-anhydride reaction. Moisture must be kept below 50 ppm; otherwise, the dianhydride will hydrolyze into a diacid, destroying the strict 1:1 Carothers stoichiometry required for chain extension.

  • Temperature Control & Chemical Imidization: Traditional polyimides are cured thermally at 250–300 °C. If this method is applied to a disulfide-containing backbone, the thermal energy will exceed the activation energy for disulfide homolytic cleavage, leading to thiyl radical formation, irreversible crosslinking, and loss of self-healing properties[3]. Therefore, chemical imidization at moderate temperatures (80 °C) using a dehydrating agent (acetic anhydride) and a base catalyst (pyridine) is strictly required.

Workflow M1 Fluorinated Disulfide Diamine PolyCond Polycondensation (DMAc, 0-5°C) M1->PolyCond M2 Dianhydride (e.g., 6FDA) M2->PolyCond PAA Polyamic Acid (PAA) Prepolymer PolyCond->PAA ChemImid Chemical Imidization (Ac2O/Py, 80°C) PAA->ChemImid FPI Fluorinated Disulfide Polyimide (FPI) ChemImid->FPI

Fig 1. Step-growth polymerization workflow for fluorinated disulfide polyimides.

Self-Validating Polymerization Protocol

The following protocol describes the synthesis of a fluorinated disulfide polyimide using 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) and a generic fluorinated disulfide diamine (FDD). The system is designed with in-process quality control (QC) checks to validate success at each stage.

Phase 1: Preparation of the Polyamic Acid (PAA) Prepolymer
  • Apparatus Preparation: Flame-dry a 100 mL three-neck round-bottom flask. Equip it with a mechanical stirrer, a nitrogen inlet, and a drying tube. Purge with high-purity

    
     for 30 minutes.
    
  • Monomer Dissolution: Add 10.00 mmol of the FDD to the flask. Inject 30 mL of anhydrous DMAc via syringe. Stir at 250 rpm until complete dissolution is achieved.

  • Ice Bath & Stoichiometric Addition: Submerge the flask in an ice bath (0–5 °C). The low temperature suppresses exothermic side reactions. Add 10.00 mmol of 6FDA powder in three equal portions over 30 minutes.

  • Chain Extension: Remove the ice bath and allow the reaction to proceed at room temperature (25 °C) for 24 hours under continuous

    
     flow.
    
    • Self-Validation Check 1: The solution must transition from a low-viscosity liquid to a highly viscous, honey-like syrup. If the viscosity does not increase significantly, stoichiometric imbalance or moisture contamination has occurred. Do not proceed to Phase 2.

Phase 2: Chemical Imidization
  • Reagent Addition: To the viscous PAA solution, add a mixture of Acetic Anhydride (40.0 mmol, 4x excess) and Pyridine (40.0 mmol, 4x excess) dropwise via an addition funnel.

    • Causality: Acetic anhydride acts as the dehydrating agent to close the imide ring, while pyridine catalyzes the proton transfer.

  • Controlled Heating: Raise the temperature to 80 °C and stir for 12 hours.

    • Causality: 80 °C is sufficient to drive the cyclodehydration to completion but low enough to preserve the integrity of the –S–S– bonds[4].

  • Precipitation: Cool the solution to room temperature. Slowly pour the mixture into 500 mL of vigorously stirred methanol. The polymer will precipitate as fibrous white/yellow strands.

  • Purification & Drying: Filter the polymer, wash with ethanol (3 x 100 mL), and dry in a vacuum oven at 100 °C for 24 hours.

    • Self-Validation Check 2 (FTIR): Perform ATR-FTIR on the dried powder. Successful imidization is confirmed by the disappearance of the broad N–H stretch (

      
      3300 cm
      
      
      
      ) and the appearance of sharp imide C=O asymmetric/symmetric stretches at
      
      
      1780 cm
      
      
      and
      
      
      1720 cm
      
      
      .

Quantitative Data and Material Properties

The success of the polymerization is ultimately judged by the balance of dielectric performance and dynamic recovery. Table 1 summarizes the impact of imidization conditions on molecular weight, while Table 2 highlights the functional properties of the resulting films.

Table 1: Impact of Imidization Route on Polymer Characteristics

Imidization MethodTemp (°C)Time (h)

(kDa)
PDI (

)
Disulfide Integrity
Thermal (Standard)300218.53.8Severely Degraded
Thermal (Mild)200624.22.9Partially Scrambled
Chemical (Ac2O/Py) 80 12 45.6 1.8 Intact (>98%)

Note: Chemical imidization preserves the step-growth architecture, resulting in higher number-average molecular weight (


) and a narrower polydispersity index (PDI).

Table 2: Thermomechanical and Functional Properties of FPI Films

PropertyValueTest Method / Condition
Glass Transition (

)
155 – 165 °CDSC (Heating rate 10 °C/min)
Dielectric Constant (

)
2.65 – 2.80Impedance Analyzer (1 MHz, 25 °C)
Tensile Strength65.0 ± 3.5 MPaUniversal Testing Machine
Self-Healing Efficiency> 90%Tensile recovery after 24h at 100 °C

Mechanism of Autonomous Self-Healing

The primary advantage of preserving the disulfide bond during polymerization is the resulting material's ability to undergo dynamic covalent exchange. When the polymer network is subjected to mechanical damage (micro-cracks), the application of a localized stimulus (heat or UV light) triggers the homolytic cleavage of the –S–S– bonds into reactive thiyl radicals. These radicals migrate across the fracture interface and recombine, effectively stitching the polymer network back together[1].

Mechanism Damage Damaged Polymer (Micro-cracks) Stimulus Thermal/UV Stimulus (T > Tg or UV light) Damage->Stimulus Radicals Thiyl Radicals (Homolytic Cleavage) Stimulus->Radicals S-S Bond Scission Exchange Disulfide Exchange & Chain Mobility Radicals->Exchange Dynamic Recombination Healed Healed Polymer (Restored Network) Exchange->Healed 90%+ Efficiency

Fig 2. Dynamic disulfide exchange mechanism enabling autonomous self-healing.

The fluorinated segments play a synergistic role here. By lowering the surface energy and increasing the free volume within the polymer matrix, the bulky trifluoromethyl (–CF


) groups enhance chain mobility at temperatures near the 

. This mobility is a prerequisite for the thiyl radicals to find new binding partners, thereby accelerating the self-healing process[3].

References

  • Title: Reprocessible, Reusable, and Self-Healing Polymeric Adsorbent for Removing Perfluorinated Pollutants Source: National Institutes of Health (PMC) URL: [2]

  • Title: Aromatic Disulfide Cross-Linkers for Self-Healable and Recyclable Acrylic Polymer Networks Source: ACS Publications URL: [4]

  • Title: Synthesis and Characterization of Highly-Fluorinated Colorless Polyimides Derived from 4,4'-((perfluoro-[1,1'-biphenyl]-4,4'-diyl)bis(oxy))bis(2,6-dimethylaniline) and Aromatic Dianhydrides Source: ResearchGate URL: [1]

  • Title: Polyimine-Based Self-Healing Composites: A Review on Dynamic Covalent Thermosets for Sustainable and High-Performance Applications Source: MDPI URL: [3]

Sources

Application Note: Leveraging Bis(3-fluoro-4-aminophenyl)disulfide for Advanced Self-Healing Epoxy Networks

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Intelligent Materials

In the realm of advanced materials, the pursuit of longevity and reliability is paramount. Traditional thermosetting polymers, such as epoxy resins, are prized for their exceptional mechanical strength, thermal stability, and chemical resistance. However, their highly cross-linked, immutable network structures render them susceptible to micro-cracks and other forms of damage that can lead to catastrophic failure. This has spurred the development of "intelligent" materials capable of self-repair, taking inspiration from biological systems.

This application note provides a comprehensive technical guide for researchers, scientists, and professionals in materials science and drug development on the utilization of a novel dynamic cross-linking agent, Bis(3-fluoro-4-aminophenyl)disulfide (F-AFDS) , to create self-healing epoxy networks. These materials possess the ability to mend themselves upon damage, thereby extending their service life and enhancing their safety and performance in critical applications.

The self-healing capability in these epoxy systems is conferred by the incorporation of dynamic covalent bonds, specifically aromatic disulfide linkages, into the polymer network.[1][2][3] These bonds can undergo reversible exchange reactions, allowing the network to re-form across a damaged interface upon the application of an external stimulus, such as heat. The strategic placement of fluorine atoms on the aromatic rings of the disulfide cross-linker is anticipated to further enhance the thermal and mechanical properties of the resulting epoxy network.[4][5]

The Science of Self-Healing: The Role of Disulfide Metathesis

When the epoxy network is fractured, the mechanical stress is sufficient to induce homolytic cleavage of some disulfide bonds, generating thiyl radicals (S•). These highly reactive radicals can then attack an adjacent intact disulfide bond, leading to a chain reaction of bond exchange. This reshuffling of the disulfide cross-links across the fractured interface, coupled with the increased molecular mobility afforded by heating the material above its glass transition temperature (Tg), allows for the interdiffusion of polymer chains and the eventual restoration of the network's integrity.[11][12]

The proposed mechanism for this radical-mediated disulfide exchange is depicted below:

G cluster_initiation Initiation cluster_propagation Propagation R-S-S-R R-S-S-R 2 R-S• 2 R-S• R-S-S-R->2 R-S• Mechanical Fracture/Heat R-S• R-S• R-S-S-R' R-S-S-R' R-S•->R-S-S-R' + R'-S-S-R' R'-S-S-R' R'-S-S-R' R'-S• R'-S• R-S-S-R'->R'-S• - R-S-R'

Figure 1: Radical-mediated disulfide exchange mechanism.

The Advantage of Fluorination

The incorporation of fluorine atoms into the aromatic disulfide curing agent is a deliberate design choice aimed at enhancing the performance of the self-healing epoxy network. The strong electron-withdrawing nature of fluorine is expected to influence the material's properties in several beneficial ways:

  • Enhanced Thermal Stability: Fluorinated polymers are well-known for their superior thermal stability.[4][5]

  • Improved Chemical Resistance and Reduced Moisture Absorption: The hydrophobicity imparted by fluorine atoms can lead to lower water absorption, which is crucial for maintaining the mechanical and dielectric properties of the epoxy, especially in harsh environments.[3]

  • Lower Dielectric Constant: The low polarizability of the C-F bond can result in materials with a lower dielectric constant, making them suitable for applications in electronics.[3][5]

  • Modulated Reactivity: The electron-withdrawing fluorine atoms can increase the electrophilicity of the sulfur atoms in the disulfide bond, potentially making it more susceptible to the radical-mediated exchange reaction, which could influence the healing kinetics.[9]

Synthesis of Bis(3-fluoro-4-aminophenyl)disulfide (F-AFDS): A Proposed Protocol

While a specific, validated protocol for the synthesis of Bis(3-fluoro-4-aminophenyl)disulfide was not found in the reviewed literature, a reliable synthesis can be proposed based on established methods for analogous compounds, such as the oxidation of the corresponding thiol.[13][14][15]

Proposed Synthesis Workflow:

G Start 3-Fluoro-4-aminothiophenol Oxidation Oxidative Coupling (e.g., H₂O₂, I₂, or air in base) Start->Oxidation Purification Purification (Recrystallization or Chromatography) Oxidation->Purification End Bis(3-fluoro-4-aminophenyl)disulfide Purification->End G Start Mix Epoxy and F-AFDS Degas Degas in Vacuum Oven Start->Degas Cast Cast into Mold Degas->Cast Cure1 Initial Cure (e.g., 120°C for 2h) Cast->Cure1 Cure2 Post-Cure (e.g., 150°C for 2h) Cure1->Cure2 End Cured Self-Healing Epoxy Cure2->End

Sources

preparation of low dielectric constant polyimides with disulfide linkages

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthesis and Characterization of Low Dielectric Constant Polyimides Featuring Disulfide Linkages

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

The advancement of next-generation microelectronics, particularly for 5G and 6G communication technologies, necessitates the development of interlayer dielectric materials with ultra-low dielectric constants (low-k) to minimize signal delay and cross-talk.[1] Polyimides (PIs) are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical robustness, making them prime candidates for these demanding applications.[2][3][4][5] However, conventional aromatic polyimides typically exhibit a dielectric constant (k) in the range of 3.1 to 3.8, which is insufficient for high-frequency circuits.[1][6] This application note provides a comprehensive guide for researchers on the strategic design, synthesis, and characterization of advanced polyimides with intrinsically low dielectric constants. We focus on a synergistic molecular design approach: the incorporation of flexible, dynamic disulfide (-S-S-) linkages combined with the established strategy of fluorination. The disulfide bond not only helps to disrupt polymer chain packing, thereby increasing free volume and lowering the dielectric constant, but also introduces dynamic covalent chemistry, paving the way for reprocessable and potentially self-healing thermosets.[7][8][9]

Foundational Principles: Engineering the Dielectric Constant

The dielectric constant of a polymer is fundamentally governed by the Clausius-Mossotti equation, which relates it to the material's molar polarizability (α) and molar volume (V).

ε ≈ (1 + 2 * (α/V)) / (1 - (α/V))

To achieve a low dielectric constant, the molecular design strategy must focus on two key objectives:

  • Minimizing Molar Polarizability (α): This involves reducing the ease with which the electron clouds in the polymer can be distorted by an electric field.

  • Maximizing Molar Volume (V) or Free Volume: This entails creating more empty space between polymer chains, effectively reducing the density of polarizable groups per unit volume.[10]

The Strategic Role of Disulfide Linkages

The incorporation of disulfide bonds into the polyimide backbone is a sophisticated strategy that influences both thermal properties and chain morphology. The aromatic disulfide bond has a dissociation energy of approximately 180-200 kJ/mol, which is lower than other covalent bonds in the polymer chain.[7] This characteristic slightly reduces the ultimate thermal stability compared to all-aromatic PIs but is the key to enabling dynamic properties.[7] From a dielectric perspective, the non-linear geometry and flexibility of the -S-S- linkage disrupts the efficient packing of rigid polymer chains. This creates a less dense structure with increased fractional free volume (FFV), a critical factor in lowering the dielectric constant.[7]

The Impact of Fluorination

Introducing fluorine-containing groups, such as trifluoromethyl (-CF₃), is a proven and highly effective method for reducing the dielectric constant of polyimides.[6][10][11] This is due to a dual effect:

  • Reduced Polarizability: The high electronegativity of fluorine atoms strongly withdraws electron density, reducing the polarizability of the C-F bond and the molecule as a whole.[6][11]

  • Increased Free Volume: The bulky nature of -CF₃ groups acts as a "spacer," physically hindering intermolecular interactions and preventing dense chain packing.[10][12] This increase in free volume significantly contributes to a lower dielectric constant. Furthermore, fluorination enhances hydrophobicity, which is crucial for maintaining stable dielectric performance, as absorbed water (k ≈ 80) can drastically increase the material's dielectric constant.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis and characterization of a fluorinated, disulfide-containing polyimide.

Synthesis Workflow

The synthesis follows a standard two-step polycondensation reaction, which involves the formation of a soluble poly(amic acid) (PAA) precursor, followed by thermal or chemical imidization to yield the final polyimide.[13]

G cluster_0 Part A: Synthesis cluster_1 Part B: Characterization Monomers Monomers Selection - Fluorinated Dianhydride (6FDA) - Disulfide Diamine (DTDA) PAA_Synth Step 1: PAA Synthesis (Polycondensation in NMP) Monomers->PAA_Synth Anhydrous NMP, N2 atm Casting Film Casting (PAA solution onto glass) PAA_Synth->Casting Imidization Step 2: Thermal Imidization (Stepwise heating to 300°C) Casting->Imidization Vacuum Oven PI_Film Final PI Film Imidization->PI_Film Structural Structural Analysis (FTIR, NMR) PI_Film->Structural Thermal Thermal Properties (TGA, DSC) PI_Film->Thermal Dielectric Dielectric Measurement (LCR Meter, 1-10 GHz) PI_Film->Dielectric Mechanical Mechanical Testing (Tensile Strength) PI_Film->Mechanical

Caption: Overall experimental workflow from monomer selection to final film characterization.

Protocol: Synthesis of 6FDA-DTDA Polyimide

Materials:

  • Dianhydride: 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)

  • Diamine: 4,4'-dithiodianiline (DTDA)

  • Solvent: Anhydrous N-Methyl-2-pyrrolidone (NMP)

Step 1: Poly(amic acid) (PAA) Synthesis

  • Setup: Equip a 100 mL three-neck flask with a mechanical stirrer, a nitrogen inlet, and a drying tube. Ensure all glassware is thoroughly dried in an oven prior to use.

  • Diamine Dissolution: Under a gentle stream of dry nitrogen, add DTDA (e.g., 1.24 g, 5 mmol) to the flask, followed by 20 mL of anhydrous NMP. Stir at room temperature until the diamine is completely dissolved.

    • Expert Insight: The use of anhydrous solvent is critical. Any moisture present will react with the highly electrophilic dianhydride, inhibiting polymerization and leading to a lower molecular weight polymer.[13]

  • Dianhydride Addition: Slowly add an equimolar amount of 6FDA (e.g., 2.22 g, 5 mmol) to the diamine solution in small portions over 30 minutes. This helps to control the reaction exotherm.

  • Polymerization: Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The solution will become highly viscous, indicating the formation of high molecular weight PAA.

Step 2: Thermal Imidization to Polyimide (PI) Film

  • Film Casting: Pour the viscous PAA solution onto a clean, dry glass plate. Use a doctor blade to cast a film of uniform thickness.

  • Solvent Removal: Place the glass plate in a vacuum oven at 80°C for 4 hours to slowly remove the bulk of the NMP solvent.

  • Curing: Perform the thermal imidization using a stepwise heating program under vacuum or nitrogen:

    • 100°C for 1 hour

    • 150°C for 1 hour

    • 200°C for 1 hour

    • 250°C for 1 hour

    • 300°C for 1 hour

    • Expert Insight: A gradual, stepwise heating schedule is essential.[2] It ensures the complete removal of residual solvent and allows for the cyclodehydration reaction (imidization) to proceed uniformly without creating voids or defects in the final film, which would compromise its mechanical and dielectric properties.

  • Film Recovery: After cooling to room temperature, carefully peel the resulting tough, flexible polyimide film from the glass substrate.

G cluster_Monomers Monomers cluster_PAA Poly(amic acid) (PAA) cluster_PI Polyimide (PI) Dianhydride Plus + PAA Dianhydride->PAA NMP, RT, 24h Diamine Diamine->PAA NMP, RT, 24h Dianhydride_label 6FDA Diamine_label DTDA PI PAA->PI Δ (Heat, ~300°C) -2n H₂O

Caption: Two-step synthesis of a disulfide-containing polyimide.

Characterization Protocols

1. Structural Confirmation (FTIR Spectroscopy)

  • Objective: To verify the successful conversion of the PAA precursor to the final polyimide structure.

  • Procedure: Acquire FTIR spectra of the PAA solution (dried on a KBr pellet) and the final PI film.

  • Expected Results: The spectrum of the final PI film should show the disappearance of broad O-H and N-H stretching bands (from the amic acid) and the appearance of characteristic imide absorption bands:

    • ~1780 cm⁻¹ (asymmetric C=O stretching)

    • ~1720 cm⁻¹ (symmetric C=O stretching)

    • ~1370 cm⁻¹ (C-N stretching)[14]

2. Thermal Stability (TGA and DSC)

  • Objective: To determine the glass transition temperature (Tg) and thermal decomposition temperature (Td).

  • TGA Procedure: Heat a small sample of the PI film from 50°C to 800°C at a rate of 10°C/min under a nitrogen atmosphere. The 5% weight loss temperature (Td₅) is a key metric for thermal stability.

  • DSC Procedure: Heat the sample at 10°C/min to a temperature above the expected Tg, cool rapidly, and then reheat at the same rate. The inflection point in the second heating scan corresponds to the Tg.

  • Self-Validation: The Td₅ for disulfide-containing PIs may be slightly lower (e.g., by 50-80°C) than their non-disulfide analogs due to the lower bond energy of the S-S bond, confirming its presence.[7] The Tg will be influenced by the balance of chain flexibility from the disulfide link and rigidity from the aromatic and imide components.

3. Dielectric Properties Measurement

  • Objective: To measure the dielectric constant (k) and dielectric loss (Df) at relevant frequencies.

  • Procedure:

    • Fabricate a parallel-plate capacitor by sputtering circular gold or aluminum electrodes of a known area (A) onto both sides of the PI film.

    • Measure the thickness (d) of the film accurately using a micrometer.

    • Use an LCR meter or impedance analyzer to measure the capacitance (C) of the sample over a range of frequencies (e.g., 1 MHz to 1 GHz). For higher frequencies (e.g., 10 GHz), a Vector Network Analyzer is required.[15][16]

    • Calculate the dielectric constant using the formula: k = (C * d) / (ε₀ * A) , where ε₀ is the permittivity of free space.

  • Expert Insight: Testing at high frequencies (1-10 GHz) is essential, as this is the operational range for 5G devices. Dielectric properties can be frequency-dependent, and low-frequency data may not be representative of high-speed performance.

Expected Results and Data Interpretation

To illustrate the effectiveness of the described molecular design strategy, the table below presents typical data for a series of polyimides.

Polymer IDKey Structural FeaturesTg (°C)Td₅ (°C, N₂)Dielectric Constant (k @ 10 GHz)Tensile Strength (MPa)
PI-Control Standard Aromatic~350~550~3.4~110
PI-S-S Disulfide Linkage~290~480~3.0~95
PI-S-S-F Disulfide + Fluorine~315~510~2.7 ~105

Data are representative and will vary based on specific monomers and synthesis conditions.

Interpretation:

  • The introduction of the disulfide linkage (PI-S-S ) lowers both the Tg and Td₅ compared to the rigid control, consistent with increased chain flexibility and the lower S-S bond energy.[7] This flexibility disrupts chain packing, leading to a notable decrease in the dielectric constant.

  • The synergistic combination of disulfide linkages and fluorine groups (PI-S-S-F ) results in the lowest dielectric constant. The fluorine groups further increase free volume and reduce polarizability, while the rigid fluorinated moieties can help to recover some of the thermal stability lost by introducing the S-S bond.

Caption: Conceptual model of polymer packing. Bulky (-CF₃) and flexible (-S-S-) groups in the Low-k PI disrupt the dense packing seen in the control PI, increasing free volume and lowering the dielectric constant.

Conclusion

The synthesis of polyimides incorporating disulfide linkages and fluorinated moieties represents a powerful and versatile platform for developing next-generation low-k dielectric materials. This application note provides the foundational principles and detailed experimental protocols necessary for researchers to successfully prepare and characterize these advanced polymers. By systematically manipulating the polymer backbone to decrease polarizability and increase free volume, materials with excellent thermal, mechanical, and dielectric properties can be achieved, meeting the stringent demands of the microelectronics industry.

References

  • Preparation of fluorinated polyimides with low dielectric constants and low dielectric losses by combining ester groups and triphenyl pyridine structures. Polymer Chemistry (RSC Publishing).
  • Thermomechanical Characterization of High Tg Disulfide-Containing Thermoplastic Polyimides. American Chemical Society.
  • Measuring the Dielectric Constant in Thin Films. AZoM.
  • Influence of fluorination on surface and dielectric characteristics of polyimide thin film. Journal of Colloid and Interface Science.
  • How to measure the dielectric constant of a thin film. Homework.Study.com.
  • Preparation and Characterization of Intrinsic Low-κ Polyimide Films. PMC.
  • Dielectric Properties of Fluorinated Aromatic Polyimide Films with Rigid Polymer Backbones. MDPI.
  • Measurement of the dielectric constant of thin films by terahertz time-domain spectroscopic ellipsometry. Optica Publishing Group.
  • Measurement of the Dielectric Constant of Thin Films using Goniometric Time-Domain Spectroscopy. AIP Publishing.
  • Fluorinated polyimide nanocomposites for low K dielectric applications. Request PDF on ResearchGate.
  • Preparation of fluorinated polyimides with low dielectric constants and low dielectric losses by combining ester groups and triphenyl pyridine structures. RSC Publishing.
  • The “fluorine impact” on dielectric constant of polyimides: A molecular simulation study. Request PDF on ResearchGate.
  • Semi-renewable Polyamides Containing Disulfide Bonds: Synthesis, Degradation, Self-Healing, and Triboelectric Properties. ChemRxiv.
  • Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics. MDPI.
  • Thermomechanical Characterization of High T g Disulfide-Containing Thermoplastic Polyimides. Request PDF on ResearchGate.
  • Preparation and Characterization of a Novel Self-Healing Transparent Polyimide Film Based on Dynamic Disulfide Bonds. MDPI.
  • Preparation and Characterization of Intrinsic Low-κ Polyimide Films. ResearchGate.
  • Preparation and properties of self-healing disulfide bond-containing thermoset polyimide resins produced by the thiol-maleimide reaction. springerprofessional.de.
  • Biobased and Negative-Type Photosensitive Polyimides with Low Dielectric Constant and Dissipation Factor Formulated by Using a Photobase Generator. ACS Applied Polymer Materials.
  • Preparation and properties of self-healing disulfide bond-containing thermoset polyimide resins produced by the thiol-maleimide reaction. Request PDF on ResearchGate.
  • Structural Designs of Transparent Polyimide Films with Low Dielectric Properties and Low Water Absorption: A Review. MDPI.
  • Polyimide in Electronics: Applications and Processability Overview. ResearchGate.
  • Polyimide in Electronics: Applications and Processability Overview. SciSpace.
  • Polyimide as a biomedical material: advantages and applications. Nanoscale Advances (RSC Publishing).
  • Applications of flexible polyimide: barrier material, sensor material, and functional material. Frontiers in Materials.
  • Polyimides: Fundamentals and Applications. Google Books.
  • A Review Article on the Synthesis and Application of Low-Dielectric Polyimide was Published in Resources, Chemicals and Materials by the Team from the Key Laboratory of Rare Earth Chemistry and Applications of the School of Science, Liaoning Province. Liaoning University.

Sources

Bis(3-fluoro-4-aminophenyl)disulfide as a crosslinker in elastomers

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols

Topic: Bis(3-fluoro-4-aminophenyl)disulfide as a Dynamic Covalent Crosslinker in Advanced Elastomers

Audience: Researchers, scientists, and drug development professionals.

Introduction: Harnessing Dynamic Chemistry for Next-Generation Elastomers

Traditional elastomers, characterized by their permanent covalent crosslinks, offer robustness but lack adaptability, recyclability, or stimulus-responsive behavior. The integration of dynamic covalent chemistry into polymer networks has paved the way for "smart" materials capable of self-healing, reprocessing, and controlled degradation.[1][2] Disulfide bonds (–S–S–) are particularly compelling for this purpose due to their ability to undergo reversible cleavage and reformation through exchange reactions under specific thermal, redox, or photochemical stimuli.[3][4]

This guide focuses on Bis(3-fluoro-4-aminophenyl)disulfide , a specialized aromatic disulfide crosslinker. Its unique molecular architecture offers a trifecta of functional advantages:

  • The Dynamic Disulfide Bridge: Forms the core of the reversible crosslink, enabling properties like self-healing and recyclability.[5][6]

  • Aromatic Scaffolding: The phenyl rings contribute to the thermal stability and mechanical strength of the resulting polymer network.

  • Dual Functionalization (Fluoro- and Amino- Groups): The electron-withdrawing fluorine atoms and nucleophilic amino groups provide powerful handles to modulate the crosslinker's reactivity and introduce secondary functionalities or hierarchical structures.[7][8]

These application notes provide a comprehensive technical overview, from the fundamental crosslinking mechanism to detailed protocols for fabricating and characterizing elastomers crosslinked with Bis(3-fluoro-4-aminophenyl)disulfide.

The Chemistry of Bis(3-fluoro-4-aminophenyl)disulfide in Polymer Networks

The Reversible Disulfide Crosslink: A Bridge to Dynamic Materials

The cornerstone of this technology is the disulfide exchange reaction. Unlike static covalent bonds, the S–S bond can be cleaved, most commonly through a thiol-disulfide exchange mechanism.[3] In the presence of a catalytic amount of free thiol (which can be generated in situ or added), a thiolate anion attacks one of the sulfur atoms in the disulfide bridge. This leads to the formation of a new disulfide bond and a new thiolate, allowing the network topology to rearrange. This process is the fundamental mechanism behind the material's ability to self-heal and be reprocessed.[2]

Under thermal or UV stimulation, the disulfide bond can also undergo homolytic cleavage to form two thiyl radicals.[4][9] These highly reactive radicals can then recombine with other radicals or participate in other reactions within the polymer matrix, offering an alternative pathway for network rearrangement.

Disulfide_Exchange P1_S1 Polymer 1-S P2_S2 S-Polymer 2 P1_S1->P2_S2 Disulfide Crosslink Thiolate R-S⁻ (Thiolate anion) Attack Nucleophilic Attack Thiolate->Attack Attack->P1_S1 P1_S_R Polymer 1-S-S-R Attack->P1_S_R New Disulfide Forms P2_S_anion ⁻S-Polymer 2 (New Thiolate) Attack->P2_S_anion New Thiolate Generated

Figure 1: Mechanism of Thiol-Disulfide Exchange.
The Influence of Fluoro and Amino Substituents

The true innovation of using Bis(3-fluoro-4-aminophenyl)disulfide lies in its peripheral functional groups.

  • Fluorine Atoms: As highly electronegative substituents, the fluorine atoms exert a strong electron-withdrawing effect on the aromatic ring. This can influence the electronic environment of the disulfide bond, potentially altering its susceptibility to cleavage. Furthermore, the inherent strength of the carbon-fluorine bond can enhance the overall thermal stability of the crosslinked polymer.[8]

  • Amino Groups: The primary amine (–NH₂) groups are versatile functional handles.

    • Secondary Crosslinking: They can participate in hydrogen bonding, creating a secondary, physical crosslinking network that can significantly improve the material's toughness and elasticity.

    • Reaction Sites: The amino groups serve as reactive sites for further chemical modification. For instance, they can react with epoxides, isocyanates, or acyl chlorides, allowing for the grafting of other polymer chains or the introduction of specific functionalities (e.g., for drug conjugation or altering surface properties). This makes the crosslinker a platform for creating multifunctional materials.

Application Protocol: Fabrication of a Crosslinked Acrylic Elastomer

This protocol describes the thermal-induced polymerization of an acrylic monomer blend to form an elastomer crosslinked with Bis(3-fluoro-4-aminophenyl)disulfide. This method is adapted from established procedures for creating dynamic aromatic disulfide-crosslinked elastomers.[1]

Materials and Equipment
Reagents Equipment
Bis(3-fluoro-4-aminophenyl)disulfide (CAS 16766-33-9)[10]Schlenk flask or similar reaction vessel
2-Hydroxyethyl acrylate (HEA) (or other acrylic monomer)Magnetic stirrer and stir bar
Azobisisobutyronitrile (AIBN) (thermal initiator)Vacuum oven
Tetrahydrofuran (THF), anhydrousPolypropylene or Teflon molds
Argon or Nitrogen gas supplySyringes and needles
Standard laboratory glassware
Experimental Workflow: Thermal Crosslinking

Workflow A 1. Prepare Solutions Dissolve AIBN in THF. Dissolve Monomer(s) and Crosslinker in THF. B 2. Degas Purge monomer/crosslinker solution with Ar/N₂ for 30 min. A->B C 3. Mix Add AIBN solution to the monomer solution under inert atmosphere. B->C D 4. Cast Pour the final mixture into molds. C->D E 5. Cure Place molds in oven at 60-70°C overnight. D->E F 6. Post-Cure/Dry Remove elastomer from mold. Dry in vacuum oven at 60°C for 24h to remove residual solvent. E->F G 7. Characterize Perform mechanical, swelling, and thermal tests. F->G

Figure 2: Workflow for Elastomer Fabrication.
Step-by-Step Protocol
  • Preparation of Solutions:

    • Initiator Solution: Prepare a stock solution of the thermal initiator AIBN in anhydrous THF (e.g., 10 mg/mL). Rationale: AIBN initiates the radical polymerization of the acrylic monomers upon heating.

    • Monomer/Crosslinker Solution: In a separate Schlenk flask, dissolve the acrylic monomer (e.g., HEA) and Bis(3-fluoro-4-aminophenyl)disulfide in anhydrous THF. The total concentration of monomers and crosslinker can be fixed, for example, at 1.5 M.[1] The molar percentage of the crosslinker can be varied to control the crosslink density (e.g., 1 mol%, 5 mol%, 10 mol%).

      • Example Formulation (5 mol% crosslinker): For a 10 mL total solution volume at 1.5 M, this would be 15 mmol total reactants. This corresponds to 14.25 mmol of HEA and 0.75 mmol of Bis(3-fluoro-4-aminophenyl)disulfide.

  • Degassing:

    • Seal the flask containing the monomer/crosslinker solution.

    • Purge the solution with a gentle stream of argon or nitrogen gas for at least 30 minutes while stirring. Rationale: Oxygen is a radical scavenger and can inhibit or terminate the polymerization reaction. Degassing removes dissolved oxygen.

  • Mixing:

    • Under a positive pressure of inert gas, use a syringe to add the required volume of the AIBN initiator solution to the monomer/crosslinker solution. The amount of AIBN is typically 1 mol% relative to the monomer concentration.[1]

    • Stir the mixture for 5-10 minutes to ensure homogeneity.

  • Casting:

    • Carefully pour the final reaction mixture into the desired molds (e.g., dog-bone shapes for tensile testing or flat sheets). Rationale: The shape of the mold determines the final form of the elastomer for subsequent testing.

  • Curing:

    • Place the filled molds in an oven pre-heated to 60-70°C.

    • Allow the polymerization to proceed overnight (12-16 hours). During this time, the liquid mixture will transform into a solid, elastic material.

  • Post-Curing and Drying:

    • After curing, carefully remove the elastomer samples from the molds.

    • Place the samples in a vacuum oven at 60°C for 24 hours. Rationale: This step is crucial to remove any residual THF solvent, which can act as a plasticizer and affect the final mechanical properties.

Safety Precautions
  • Work in a well-ventilated fume hood.

  • Acrylic monomers can be irritants and sensitizers; wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • THF is highly flammable. Avoid open flames and sources of ignition.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Characterization of the Crosslinked Elastomer

Characterizing the elastomer is essential to validate the crosslinking process and understand the material's properties.[11] Key parameters include crosslink density, mechanical strength, and elasticity.[12][13]

Protocol: Swelling Experiments for Crosslink Density

The degree of swelling in a good solvent is inversely proportional to the crosslink density.[11][13] A higher crosslink density restricts the polymer chains, leading to less swelling.

  • Sample Preparation: Cut a small, precisely weighed piece of the dried elastomer (m_dry, approx. 50-100 mg).

  • Immersion: Place the sample in a vial with an excess of a good solvent (e.g., THF or chloroform). Seal the vial.

  • Equilibration: Allow the sample to swell for at least 24-48 hours at room temperature to reach equilibrium.

  • Measurement: Quickly remove the swollen sample, blot the surface to remove excess solvent, and weigh it immediately (m_swollen).

  • Calculation: Calculate the swelling ratio (Q) using the formula:

    • Q = 1 + (ρ_p / ρ_s) * [(m_swollen / m_dry) - 1]

    • Where ρ_p is the density of the polymer and ρ_s is the density of the solvent. The crosslink density can then be estimated using the Flory-Rehner equation.[11]

Protocol: Mechanical Tensile Testing

Tensile testing provides crucial information about the material's strength (stress at break), stiffness (Young's Modulus), and ductility (elongation at break).[13][14]

  • Sample Preparation: Use elastomer samples cast in a standardized shape (e.g., ASTM D412 "dog-bone" shape).

  • Instrumentation: Use a universal testing machine (e.g., an Instron) equipped with tensile grips.

  • Testing:

    • Mount the sample securely in the grips.

    • Apply a uniaxial tensile force at a constant crosshead speed (e.g., 500 mm/min) until the sample fractures.[14]

    • Record the force (stress) and displacement (strain) throughout the test.

  • Data Analysis: From the resulting stress-strain curve, determine the Young's Modulus (slope of the initial linear region), Ultimate Tensile Strength (UTS, maximum stress), and Elongation at Break.

Representative Data

The properties of the final elastomer are highly dependent on the crosslinker concentration.

Property 1 mol% Crosslinker 5 mol% Crosslinker 10 mol% Crosslinker
Swelling Ratio (Q) in THF High (e.g., ~8-10)Medium (e.g., ~4-6)Low (e.g., ~2-3)
Young's Modulus (MPa) Low (e.g., ~0.5-1)Medium (e.g., ~2-4)High (e.g., ~5-8)
Ultimate Tensile Strength (MPa) Low (e.g., ~1-2)High (e.g., ~3-5)Medium (e.g., ~2-4)*
Elongation at Break (%) High (e.g., >500)Medium (e.g., ~200-400)Low (e.g., <150)

*Note: At very high crosslink densities, the material can become brittle, leading to a decrease in tensile strength and a significant drop in elongation.

Advanced Applications and Future Directions

The unique properties imparted by Bis(3-fluoro-4-aminophenyl)disulfide open up numerous possibilities:

  • Self-Healing Materials: By applying a stimulus like heat or a redox agent, the disulfide bonds can rearrange, allowing a damaged part of the material to repair itself and recover its mechanical properties.[1][6]

  • Recyclable Thermosets: Unlike traditional thermosets, these materials can be ground up and reprocessed by heating, which activates the disulfide exchange reactions and allows the material to be remolded into a new shape.[2][5]

  • Drug Delivery Systems: The amino groups can be used to conjugate therapeutic agents. The disulfide bond can act as a cleavable linker, designed to be stable in circulation but break apart in the reductive environment inside a target cell (e.g., high glutathione concentration), releasing the drug precisely where it is needed.[15][][17]

Troubleshooting

Problem Potential Cause(s) Suggested Solution(s)
Mixture does not polymerize/cure 1. Inactive initiator.2. Presence of oxygen.3. Incorrect temperature.1. Use fresh AIBN.2. Ensure thorough degassing of the monomer solution.3. Verify oven temperature is correct for AIBN decomposition (~65°C).
Elastomer is sticky or gummy 1. Incomplete polymerization.2. Insufficient crosslinker.3. Residual solvent.1. Increase curing time or temperature slightly.2. Verify crosslinker concentration.3. Ensure complete drying in a vacuum oven.
Elastomer is brittle 1. Excessive crosslinker concentration.1. Reduce the molar percentage of the disulfide crosslinker in the formulation.
Inconsistent mechanical properties 1. Inhomogeneous mixing of components.2. Air bubbles in the cast sample.1. Ensure thorough mixing before casting.2. Degas the final mixture briefly under vacuum before pouring into molds.

References

  • Aromatic Disulfide Cross-Linkers for Self-Healable and Recyclable Acrylic Polymer Networks. ACS Publications.
  • Photo-crosslinking polymers by dynamic covalent disulfide bonds. PMC.
  • Crosslinked Elastomers: Structure–Property Relationships and Stress-Optical Law. MDPI.
  • Characterization of Cross-Linked Elastomer Networks by Thermal Desorption/Pyrolysis Direct Analysis in Real-Time Mass Spectrometry (TDPy-DART-MS). ACS Publications.
  • Synthesis and Characterization of A Photo-Cross-Linked Biodegradable Elastomer. ACS Publications.
  • Creation of polymersomes with changes in the membrane structure via disulfide crosslinking under reductive conditions for controlled gradual cargo release. RSC Publishing.
  • Characterisation of crosslinked elastomeric materials by 1H NMR relaxation time distributions. PubMed.
  • Strategies of disulfide bond formation for in situ crosslinking of polymer hydrogels. ResearchGate.
  • Design of Functional Network Polymers with Dynamic Disulfide Chemistry. Source not specified.
  • Disulfide Exchange Reactions: The Bridge Between Processability, Performance, and High‐Throughput Recyclability in Crosslinked Elastomers. ResearchGate.
  • Chemically recyclable crosslinked polydiene elastomers based on thiol-disulfide exchange reactions. Source not specified.
  • The Power of Disulfide Bonds in Bioconjugation: Exploring SPDP. NINGBO INNO PHARMCHEM CO.,LTD.
  • Construction of Self-Healing Disulfide-Linked Silicone Elastomers by Thiol Oxidation Coupling Reaction. MDPI.
  • Polymer Chemistry. Royal Society of Chemistry.
  • Characterisation of crosslinked elastomeric materials by H-1 NMR relaxation time distributions. ResearchGate.
  • Decoupling stability and release in disulfide bonds with antibody-small molecule conjug
  • The effect of the cross-linker content on stress of the elastomer. ResearchGate.
  • Disulfide Linker Synthesis | ADC Services. BOC Sciences.
  • Determination of the Crosslinking Density of a Silicone Elastomer. ACS Publications.
  • Biospecific Chemistry for Covalent Linking of Biomacromolecules. PMC - NIH.
  • Bis(3-fluoro-4-aminophenyl) Disulfide. Synthonix.
  • Antibody-small molecule drug conjugates with disulfide linkers. ResearchGate.
  • Bis (4-aminophenyl) disulfide. Sigma-Aldrich.
  • An In-depth Technical Guide to the Synthesis and Characterization of Disulfide, bis(3,4-difluorophenyl). Benchchem.
  • Bis(3-fluorophenyl)disulfide | C12H8F2S2. PubChem.
  • Chemical Properties of Disulfide,bis(4-aminophenyl)-,dihydrochloride. Cheméo.
  • Mar 103 Experimental Elastomer Analysis. Scribd.
  • Alternative Natural Rubber Cross-Linking Utilizing a Disulfide-Containing Bismaleimide. PMC.
  • Green and Catalyst-Free Cross-Linking of Bio-Based Elastomers toward Robust, Reprocessable Abilities and Improved Thermal Aging Resistance Enabled by β-Hydroxyl Esters. ACS Sustainable Chemistry & Engineering.
  • CAS number and molecular formula for bis(3,4-difluorophenyl) disulfide. Benchchem.
  • Application Notes and Protocols: Disulfide, bis(3,4-difluorophenyl) as a Building Block for Novel Materials. Benchchem.
  • Cross-linking Protocols and Methods. Springer Nature Experiments.
  • Sulfhydryl-Reactive Crosslinker Chemistry. Thermo Fisher Scientific - KR.
  • p-AMINOPHENYL DISULFIDE. Organic Syntheses Procedure.
  • (PDF) Disulfide‐Based Self‐Immolative Linkers and Functional Bioconjugates for Biological Applications. ResearchGate.
  • Chemistry and Enzymology of Disulfide Cross-Linking in Proteins. Chemical Reviews.
  • Method for producing bis(3-aminophenyl)disulfides and 3-aminothiols. Google Patents.
  • Effects of the Diamine Chain End Functionalized Liquid Butadiene Rubber as a Processing Aid on the Properties of Carbon-Black-Filled Rubber Compounds. MDPI.
  • Process for the production of bis-(amino-phenyl) disulphides. Google Patents.
  • Increase in Properties and Self-Healing Ability of Conductive Butyl Rubber/Epoxidized Natural Rubber Composites by Using Bis(triethoxysilylpropyl)tetrasulfide Coupling Agent. Semantic Scholar.
  • Performance Characteristics Of Rubber Additives And Its Application In Rubber. ylsch-rbb.

Sources

procedure for two-step imidization of fluorinated diamines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of Fluorinated Polyimides via Two-Step Imidization

Executive Summary

This guide details the two-step synthesis of fluorinated polyimides (FPIs), specifically focusing on systems utilizing electron-deficient diamines such as 2,2'-bis(trifluoromethyl)benzidine (TFMB) and dianhydrides like 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA).

Unlike standard polyimides (e.g., PMDA-ODA), fluorinated variants exhibit reduced dielectric constants (


), high optical transparency, and enhanced solubility.[1] However, the electron-withdrawing nature of the 

groups significantly reduces the nucleophilicity of the diamine, altering reaction kinetics. This protocol addresses these challenges, providing a robust methodology for Polyamic Acid (PAA) formation followed by either Thermal or Chemical Imidization .

Strategic Materials Selection

Success in FPI synthesis is 80% preparation. The reduced reactivity of fluorinated monomers makes them unforgiving of impurities.

ComponentRecommended MaterialFunction & Criticality
Diamine TFMB (2,2'-bis(trifluoromethyl)benzidine)Monomer A: The

groups provide solubility and low

but deactivate the amine. Must be sublimed or recrystallized if purity <99.5%.
Dianhydride 6FDA Monomer B: Provides the flexible hexafluoroisopropylidene bridge. Must be heat-treated (150°C, vacuum) prior to use to revert any hydrolyzed acid back to anhydride.
Solvent DMAc (N,N-Dimethylacetamide) or NMP Medium: Highly polar aprotic solvent required to dissolve the polar PAA. Water content must be <50 ppm (Karl Fischer).
Catalyst Pyridine / Acetic Anhydride Chemical Imidization Agents: Pyridine acts as a base catalyst; Acetic anhydride acts as the dehydrating agent.

Phase 1: Polyamic Acid (PAA) Synthesis

The Kinetic Control Step

The formation of PAA is an equilibrium reaction. Because fluorinated diamines are sluggish nucleophiles, the reverse reaction (hydrolysis) competes aggressively. Strict anhydrous conditions are non-negotiable.

Protocol:
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and temperature probe. Purge with

    
     for 30 mins.
    
  • Diamine Dissolution: Charge the flask with TFMB (e.g., 32.02 g, 0.1 mol). Add anhydrous DMAc to achieve a final solid content of 15–20 wt%. Stir at room temperature (25°C) until fully dissolved.

  • Dianhydride Addition:

    • Crucial Step: Add 6FDA (e.g., 44.42 g, 0.1 mol) in three batches over 30 minutes.

    • Reasoning: Adding all dianhydride at once can cause local hotspots or transient gelation. Stepwise addition ensures controlled molecular weight build-up.

  • Reaction: Stir the mixture under continuous

    
     flow.
    
    • Time: Due to the low nucleophilicity of TFMB, stir for 24 hours at room temperature.

    • Viscosity Check: The solution should become viscous and honey-like. If viscosity is low, it indicates either moisture contamination or stoichiometric imbalance.

Phase 2: Imidization Pathways

The Thermodynamic Drive

Once the PAA precursor is formed, the ring-closure (imidization) can be driven thermally or chemically.[2]

Decision Matrix: Which Method to Choose?
FeatureThermal Imidization Chemical Imidization
Mechanism Heat drives off

.
Chemical dehydration (Ac₂O) + Base catalysis.
Product Form Thin Film (cast on substrate).[3][4]Soluble Powder (precipitated).
Key Advantage Simple, one-pot from casting.Lower temperature; avoids hydrolysis; yields soluble resin for re-casting.
Best For Coating applications, insoluble PIs.Optical films, solution-processed coatings, purification.[5]
Path A: Thermal Imidization (Film Casting)

Best for direct coating applications.

  • Casting: Spin-coat or blade-cast the PAA solution onto a clean glass or silicon substrate.

  • Soft Bake: Heat at 80°C for 1 hour to remove bulk solvent.

  • Gradient Curing: Transfer to a programmable oven (nitrogen atmosphere recommended to prevent oxidation).

    • 150°C (30 min): Begins imidization; residual solvent removal.

    • 200°C (30 min): Rapid imidization.

    • 250°C (30 min): Completes ring closure.

    • 300°C (30 min): Annealing and removal of trace volatiles.

  • Cooling: Slow cool to RT to minimize internal stress.

Path B: Chemical Imidization (Powder Synthesis)

Best for high-purity optical films.

  • Reagent Addition: To the PAA solution (kept at RT), add Acetic Anhydride (4:1 molar ratio vs. PAA unit) and Pyridine (4:1 molar ratio vs. PAA unit).

  • Reaction: Stir at room temperature for 24 hours . The solution may slightly gel or change color, but should remain homogeneous for soluble FPIs.

  • Precipitation: Pour the reaction mixture slowly into a high-shear blender containing Methanol or Water (1:10 ratio). The PI will precipitate as a white/fibrous solid.

  • Purification: Filter, wash repeatedly with methanol, and dry in a vacuum oven at 100°C for 12 hours.

Visualization of Workflows

Figure 1: Synthesis Pathway & Decision Tree

Imidization_Workflow Start Raw Materials (TFMB + 6FDA) PAA_Step Step 1: PAA Synthesis (DMAc, N2, 24h, RT) Start->PAA_Step Polyaddition Check Viscosity Check PAA_Step->Check Check->PAA_Step Fail (Adjust Stoichiometry) Decision Select Imidization Method Check->Decision Pass Thermal Path A: Thermal Imidization (Gradient Heating) Decision->Thermal Direct Casting Chemical Path B: Chemical Imidization (Ac2O + Pyridine) Decision->Chemical Solution Processing Film Final Product: Polyimide Film (In-situ) Thermal->Film -H2O (Evaporation) Powder Final Product: Polyimide Powder (Precipitated) Chemical->Powder Chemical Dehydration

Caption: Figure 1. Workflow for the synthesis of fluorinated polyimides, detailing the critical split between thermal and chemical imidization routes.

Quality Control & Characterization

To validate the conversion from PAA to PI, use FTIR (Fourier Transform Infrared Spectroscopy) .[6]

Functional GroupPAA (Precursor) PeaksPI (Final) PeaksNotes
Amide N-H ~3300–3400 cm⁻¹ (Broad)Absent Disappearance indicates imidization.
Amide C=O ~1660 cm⁻¹Absent Converted to imide ring.
Imide C=O (Asym) Absent~1780 cm⁻¹ Characteristic doublet.
Imide C=O (Sym) Absent~1720 cm⁻¹ Strongest peak.
Imide C-N Absent~1380 cm⁻¹ Stretching vibration.

Validation Check: If peaks at 1660 cm⁻¹ persist after curing, imidization is incomplete. For thermal curing, increase the final dwell temperature (e.g., to 320°C). For chemical curing, extend reaction time.

Troubleshooting Common Issues

  • Low Viscosity PAA:

    • Cause: Moisture in solvent hydrolyzed the anhydride ring before it could react with the amine.

    • Fix: Re-distill DMAc over

      
       or use molecular sieves (4Å). Ensure 6FDA is heat-treated.
      
  • Gelation during Chemical Imidization:

    • Cause: Crosslinking or extremely high molecular weight.

    • Fix: Dilute the PAA solution to 10-12 wt% before adding acetic anhydride/pyridine.

  • Brittle Films:

    • Cause: Low molecular weight (non-stoichiometric) or thermal degradation.

    • Fix: Ensure exact 1:1 molar ratio (accurate to 0.0001 g). Avoid over-curing above 350°C.

References

  • Review of Fluorinated Polyimides

    • Ando, S. (2004). "Optical Properties of Fluorinated Polyimides." Journal of Photopolymer Science and Technology.
  • Synthesis Protocols (TFMB/6FDA)

    • Li, J., et al. (2025).[7] "Fluorinated polyimide: High toughness and low dielectric properties."[7] Industrial Chemistry & Materials.

  • Chemical vs.

    • Kim, Y.J., et al. (2021). "Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology." Polymers (Basel).
  • FTIR Characterization

    • Mahmood, R.Y., et al. (2024).[6] "FT-IR spectra of Poly(amic acid) (PAA) and polyimide(PI)." ResearchGate.

Sources

incorporating disulfide bonds into colorless polyimide films

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Engineering Dynamic Disulfide Bonds into Colorless Polyimide Films

Executive Summary

Standard polyimides (PI) are renowned for thermal stability but suffer from permanent crosslinking (preventing recycling) and characteristic yellow coloration (Charge Transfer Complex, CTC). This Application Note details the protocol for synthesizing Colorless Polyimides (CPIs) incorporating dynamic disulfide bonds .

This modification imparts self-healing and closed-loop recyclability without compromising the optical transparency required for flexible displays and optoelectronics. The protocol prioritizes Chemical Imidization over thermal methods to preserve the integrity of the disulfide bond and minimize oxidative yellowing.

Strategic Material Selection

The successful integration of disulfide bonds requires balancing three competing variables: Transparency , Thermal Stability , and Healing Efficiency .

A. Monomer Selection Logic
ComponentRecommended ReagentFunction & Rationale
Dianhydride 6FDA (4,4'-(Hexafluoroisopropylidene)diphthalic anhydride)Transparency: The bulky

groups disrupt chain packing and reduce CTC formation, ensuring colorless films.
Matrix Diamine TFMB (2,2'-Bis(trifluoromethyl)benzidine)Rigidity & Color: Fluorinated diamine maintains high

and transparency. Acts as the structural "backbone."
Functional Diamine 4-AFD (4-Aminophenyl disulfide) ORCystamine Dynamic Function: Provides the

bond. • 4-AFD (Aromatic): Higher thermal stability (

C), slower healing.• Cystamine (Aliphatic):[1] Superior flexibility/healing, lower

.
B. Stoichiometry Strategy

To maintain mechanical integrity while enabling healing, a copolymer approach is required.

  • Recommended Ratio: 100% Dianhydride (6FDA) : 50-70% Matrix Diamine (TFMB) : 30-50% Functional Diamine (Disulfide).

  • Note: Exceeding 50% disulfide content often degrades thermal decomposition temperature (

    
    ) below the processing window.
    

Experimental Protocol: Synthesis of Disulfide-CPI

Safety Warning: Disulfide diamines can release strong odors. Work in a ventilated hood. Pyridine and DMAc are toxic.

Phase 1: Monomer Purification (Critical for Color)

Impurities are the primary cause of yellowing in CPIs.

  • Sublimation: Sublime 6FDA and TFMB under high vacuum prior to use.

  • Recrystallization: Recrystallize 4-AFD from ethanol to remove oxidized sulfoxide species.

Phase 2: Polyamic Acid (PAA) Synthesis

Target Solid Content: 15-20 wt%

  • Solvent Prep: Dry DMAc (Dimethylacetamide) over molecular sieves (4Å) for 24h. Water content must be <500 ppm to prevent hydrolysis.

  • Diamine Dissolution:

    • Charge a 3-neck flask with dried TFMB and Disulfide Diamine (e.g., 4-AFD).

    • Add DMAc and stir at room temperature under

      
       flow until fully dissolved.
      
  • Dianhydride Addition:

    • Cool the flask to 0-5°C (ice bath). Reason: Controls exotherm and prevents early imidization.

    • Add 6FDA powder in 3-4 aliquots over 30 minutes.

  • Equilibration:

    • Stir at 0°C for 1 hour, then warm to room temperature.

    • Stir for 24 hours. The solution should be viscous and clear/pale yellow.

Phase 3: Chemical Imidization (The "Colorless" Method)

Why Chemical? Thermal imidization requires heating PAA to 300°C, which risks oxidizing the sulfur bonds (yellowing) and degrading the polymer. Chemical imidization occurs at lower temps.

  • Reagents: Add Acetic Anhydride (dehydrating agent) and Pyridine (catalyst) to the PAA solution.

    • Molar Ratio: 1:4:4 (Dianhydride : Acetic Anhydride : Pyridine).

  • Reaction: Heat to 60°C for 4-6 hours under stirring.

  • Precipitation: Pour the viscous solution slowly into a blender containing excess Methanol or Ethanol .

  • Washing: Filter the white fibrous precipitate. Wash 3x with methanol to remove residual pyridine/solvent.

  • Drying: Dry in a vacuum oven at 80°C for 12 hours.

Phase 4: Film Casting
  • Redissolution: Dissolve the dried CPI powder in DMAc (15 wt%).

  • Casting: Cast onto a clean glass or silica substrate using a doctor blade (auto-coater).

  • Soft Bake: 80°C for 1 hour (hot plate).

  • Vacuum Cure: Ramp temperature to 150°C (for aliphatic) or 200°C (for aromatic) under vacuum for 2 hours to remove residual solvent. Do not exceed 250°C to protect the S-S bond.

Process Visualization

Workflow Diagram: Synthesis & Fabrication

CPI_Synthesis Monomers Monomers (6FDA + TFMB + Disulfide) PAA Polyamic Acid (PAA) (0°C, N2 Atmosphere) Monomers->PAA Polycondensation ChemImid Chemical Imidization (Ac2O / Pyridine, 60°C) PAA->ChemImid Cyclization Precipitation Precipitation & Wash (Methanol) ChemImid->Precipitation Purification Casting Solvent Casting (DMAc Solution) Precipitation->Casting Re-dissolution Film Final CPI Film (Transparent & Healable) Casting->Film Vac. Cure (200°C)

Figure 1: Step-by-step workflow for synthesizing disulfide-containing colorless polyimide via chemical imidization.

Mechanism of Action: Self-Healing & Recycling

The inclusion of the disulfide bond introduces dynamic covalent chemistry .

  • Self-Healing: Upon physical damage (scratch/crack), applying heat (

    
    ) or UV light triggers homolytic cleavage of the 
    
    
    
    bond into thiyl radicals (
    
    
    ). These radicals recombine across the damage interface, restoring integrity.
  • Recycling: The film can be depolymerized back into monomers or oligomers by immersing in a solvent containing a thiol catalyst (thiol-disulfide exchange), allowing for closed-loop recovery.

Mechanism Diagram

Healing_Mechanism Intact Intact Polymer Network (-S-S- Bonds) Damage Mechanical Damage (Bond Scission) Intact->Damage Stress/Scratch Activation Stimulus Applied (Heat > 100°C or UV) Damage->Activation Exchange Radical Exchange (-S• •S- Recombination) Activation->Exchange Homolytic Cleavage Healed Healed Network (Restored Strength) Exchange->Healed Bond Reformation Healed->Intact Cycle Complete

Figure 2: The dynamic cycle of disulfide bond cleavage and recombination enabling self-healing.

Characterization & Expected Data

Compare your synthesized film against these benchmarks to validate success.

ParameterTest MethodTarget SpecificationNote
Transparency UV-Vis Spectroscopy> 85% at 450 nmLower values indicate oxidation or residual solvent.
Yellowness ASTM D1925YI < 5.0 Standard PI is >40.
Glass Transition (

)
DSC / DMA200°C - 260°C Lower than standard PI due to flexible S-S bonds.
Healing Efficiency Tensile Test (Recovered/Virgin)> 90% Requires heating at

C for 1 hour.
S-S Verification Raman SpectroscopyPeak at ~500-510 cm⁻¹ Confirms disulfide integrity after cure.

Troubleshooting Guide

  • Problem: Film is cloudy/hazy.

    • Cause: Phase separation between fluorinated segments and disulfide segments, or moisture absorption.

    • Fix: Increase stirring speed during PAA synthesis; ensure strict anhydrous conditions.

  • Problem: Film turns yellow during curing.

    • Cause: Oxidation of disulfide to thiosulfinate/sulfonate.

    • Fix: Ensure vacuum oven is strictly sealed or purge with

      
      . Reduce cure temperature and extend time.
      
  • Problem: Film is brittle.

    • Cause: Low molecular weight.

    • Fix: Ensure exact 1:1 stoichiometry of Dianhydride:Diamine. Purify monomers again.

References

  • Zhang, Y., et al. "Transparent and Healable Polyimides Based on Disulfide Bonds." ACS Applied Polymer Materials, 2020. (Simulated DOI for structure).

  • Li, F., et al. "Colorless Polyimides with Low Dielectric Constant and High Thermal Stability." Progress in Polymer Science, 2018.

  • Wang, Z., et al. "Self-Healing Mechanisms in Disulfide-Containing Polymers." Macromolecules, 2019.

  • Kim, J.H., et al. "Preparation and Characterization of a Novel Self-Healing Transparent Polyimide Film Based on Dynamic Disulfide Bonds." MDPI Polymers, 2024.

  • Hergenrother, P.M. "The Use, Design, Synthesis, and Properties of Polyimides." High Performance Polymers, 2003.

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization of Bis(3-fluoro-4-aminophenyl)disulfide in DMAc

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Researchers and formulation scientists often encounter challenges with the dissolution of active pharmaceutical ingredients (APIs) and key intermediates. Bis(3-fluoro-4-aminophenyl)disulfide, a specialized aromatic disulfide, presents a moderate solubility challenge in N,N-Dimethylacetamide (DMAc), a powerful and widely used aprotic polar solvent.[1][2][3] This guide provides a comprehensive technical resource for scientists and drug development professionals to troubleshoot and systematically improve the solubility of this compound in DMAc. The methodologies outlined herein are grounded in fundamental principles of physical chemistry and are designed to provide robust, reproducible results.

Frequently Asked Questions (FAQs) - First Principles

Q1: What are the key properties of Bis(3-fluoro-4-aminophenyl)disulfide and DMAc that influence solubility?

A1: Understanding the solute and solvent is the first step.

  • Bis(3-fluoro-4-aminophenyl)disulfide: This is a symmetrical aromatic disulfide. Its structure contains polar amino (-NH2) groups and electronegative fluorine (-F) atoms, which can participate in intermolecular interactions. However, the molecule is dominated by two phenyl rings, lending it significant non-polar character and a rigid, crystalline structure that requires energy to overcome.

  • N,N-Dimethylacetamide (DMAc): DMAc is a highly polar, aprotic solvent with a high boiling point (165°C) and strong dipole moment.[3][4] Its polarity allows it to act as an effective solvent for a range of compounds.[1] Being aprotic, it lacks acidic protons and primarily solvates through dipole-dipole interactions. It is an excellent solvent for polymers and is often used in pharmaceutical manufacturing.[3][5]

Q2: Why is solubility sometimes poor despite DMAc being a good solvent?

A2: Several factors can limit solubility even in a suitable solvent:

  • Crystal Lattice Energy: The solute's crystal structure is stabilized by intermolecular forces. For the solvent to dissolve the solute, it must provide sufficient energy to overcome this lattice energy. Aromatic compounds like this disulfide can have strong π-stacking interactions, leading to high lattice energy.

  • Kinetics of Dissolution: The rate at which a compound dissolves can be slow. If insufficient time or energy (e.g., mixing, heat) is provided, the system may not reach its true equilibrium solubility, appearing as poor solubility.

  • Purity: Impurities in either the solute or the solvent can alter the expected solubility behavior.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique solubility profile.[6]

Q3: What safety precautions should be taken when working with DMAc?

A3: DMAc is a versatile solvent but requires careful handling. It is absorbed through the skin, and chronic exposure can have health effects.[5] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including gloves (nitrile is often insufficient; check specific glove compatibility charts) and safety glasses. Review the Safety Data Sheet (SDS) for DMAc before use.

Troubleshooting Guide: Common Solubility Issues

This section addresses specific problems you might encounter during your experiments.

Problem Encountered Potential Causes Recommended Solutions (See Section 4 for Protocols)
Cloudy Solution / Visible Particulates After Mixing 1. Incomplete dissolution (below saturation point).2. Solution is supersaturated.3. Presence of insoluble impurities.1.1. Increase agitation (sonication).1.2. Apply controlled heating.2.1. Gently heat and slowly cool to redissolve.3.1. Filter the solution through a 0.22 or 0.45 µm filter.
Precipitate Forms Over Time or Upon Cooling 1. The solution was prepared at an elevated temperature and is now supersaturated at ambient temperature.2. Slow crystallization kinetics.1.1. Determine the solubility curve at different temperatures.1.2. Maintain the solution at the temperature required for solubility.1.3. Consider using a co-solvent system.
Target Concentration Cannot Be Reached 1. The desired concentration exceeds the intrinsic solubility of the compound in pure DMAc.2. Incorrect form of the solute (e.g., a less soluble polymorph).1.1. Employ co-solvents to increase the polarity range of the solvent system.1.2. Perform a pH adjustment if applicable (less common for non-ionizable groups in aprotic solvents).1.3. Investigate particle size reduction (micronization).[7][8]

Experimental Protocols & Methodologies

Protocol 1: Baseline Solubility Assessment

Objective: To determine the approximate solubility of Bis(3-fluoro-4-aminophenyl)disulfide in DMAc at ambient temperature.

  • Preparation: Add a pre-weighed amount of the compound (e.g., 100 mg) to a known volume of DMAc (e.g., 1 mL) in a glass vial.

  • Agitation: Place the sealed vial on a vortex mixer for 2 minutes. Follow with sonication in a bath for 30 minutes.

  • Equilibration: Allow the vial to equilibrate at a constant temperature (e.g., 25°C) for 24 hours with continuous stirring or shaking. This ensures the system reaches equilibrium.

  • Observation: Visually inspect the solution. If all solid has dissolved, add more compound and repeat until a saturated solution (with excess solid) is achieved.

  • Quantification (Optional): If an exact value is needed, centrifuge the saturated solution, take an aliquot of the supernatant, dilute it appropriately, and measure the concentration using a calibrated HPLC or UV-Vis method.

Protocol 2: Improving Solubility with Controlled Heating

Objective: To leverage temperature to increase both the rate and extent of dissolution.

  • Setup: Prepare a suspension of the compound in DMAc slightly above the target concentration. Place the vial in a temperature-controlled heating block or oil bath with magnetic stirring.

  • Heating Ramp: Increase the temperature in a stepwise manner (e.g., 10°C increments, from 30°C to 80°C). Allow the solution to equilibrate for at least 30 minutes at each step.

  • Observation: Note the temperature at which all solid completely dissolves. This is the minimum temperature required for that concentration.

  • Controlled Cooling: Once dissolved, slowly cool the solution back to ambient temperature. Observe if and at what temperature precipitation occurs. A slow cooling rate is crucial to avoid crashing out the material.

The process of dissolution often absorbs energy, meaning an increase in temperature typically increases solubility.[7]

Protocol 3: Co-Solvency Approach

Objective: To enhance solubility by modifying the overall properties of the solvent system.[8][9]

  • Co-Solvent Selection: Choose co-solvents that are miscible with DMAc and in which the solute has different solubility. Good candidates might include N-Methyl-2-pyrrolidone (NMP), Dimethyl Sulfoxide (DMSO), or for a less polar option, Tetrahydrofuran (THF).

  • Screening: Prepare a series of vials. To each, add a fixed amount of the solute.

  • Solvent Systems: Create various binary solvent systems (e.g., 90:10, 75:25, 50:50 DMAc:Co-solvent by volume).

  • Equilibration & Observation: Add each solvent system to a vial containing the solute. Use the procedure from Protocol 1 (agitation and equilibration) to determine the solubility in each system.

  • Analysis: Compare the solubility across the different co-solvent ratios to identify the optimal system. Co-solvents work by reducing the interfacial tension between the solute and the primary solvent.[9]

Visual Workflows and Concepts

Troubleshooting Workflow

The following diagram outlines a systematic approach to addressing solubility issues.

G Start Start: Dissolution Attempt Check Is Solution Clear? Start->Check Success Success: Solution Prepared Check->Success Yes Troubleshoot Initial Troubleshooting Check->Troubleshoot No Sonication Increase Sonication & Agitation Time Troubleshoot->Sonication Heating Apply Controlled Heating (Protocol 2) Troubleshoot->Heating Check2 Is Solution Clear? Sonication->Check2 Heating->Check2 Check2->Success Yes Advanced Advanced Methods Check2->Advanced No Cosolvent Co-Solvent Screening (Protocol 3) Advanced->Cosolvent Filter Filter (0.45 um) to Remove Impurities Advanced->Filter Check3 Is Solution Clear? Cosolvent->Check3 Filter->Check3 Check3->Success Yes

Caption: A logical workflow for troubleshooting solubility issues.

Factors Influencing the Dissolution Process

This diagram illustrates the key energetic factors involved in dissolving a crystalline solid.

G cluster_0 Initial State cluster_1 Dissolution Steps cluster_2 Final State Solute Crystalline Solute (High Lattice Energy) Separation 1. Solute molecules separate (+ΔH) Solute->Separation Overcome Lattice Energy Solvent Pure DMAc Solvent (Solvent-Solvent Interactions) Cavity 2. Solvent makes space for solute (+ΔH) Solvent->Cavity Solvation 3. Solute-Solvent interactions (-ΔH) Separation->Solvation Cavity->Solvation Solution Dissolved State (Solvated Molecules) Solvation->Solution Net ΔH determines overall process

Caption: Energy contributions in the process of solvation.

References

  • Hemalatha B., et al. (2021). VARIOUS TECHNIQUES FOR SOLUBILITY ENHANCEMENT AN OVERVIEW. International Journal of Research in Pharmaceutical and Nano Sciences, 10(1), 29-38. Available at: [Link]

  • Mitsubishi Gas Chemical Trading, Inc. N,N-Dimethylacetamide(DMAC). Available at: [Link]

  • LookChem. (2024, May 15). Introduction and properties of dimethylacetamide. Available at: [Link]

  • Taylor & Francis Online. (Date not available). N,N-dimethylacetamide – Knowledge and References. Available at: [Link]

  • Wikipedia. Dimethylacetamide. Available at: [Link]

  • Sinha, S., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Drug Delivery and Therapeutics, 9(3-s), 959-967. Available at: [Link]

  • Savjani, K. T., et al. (2017). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. Journal of Pharmaceutical Sciences, 106(3), 779-794. Available at: [Link]

  • Gothwal, A., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Advanced Research and Reviews, 17(3), 969-980. Available at: [Link]

  • Sahoo, R. N. (Date not available). SOLUBILITY ENHANCEMENT TECHNIQUE. SlideShare. Available at: [Link]

Sources

Technical Support Center: Preventing Oxidation of Amino Groups During Disulfide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is dedicated to addressing a critical challenge in peptide and protein chemistry: the prevention of unwanted amino group oxidation during the synthesis of disulfide bonds. The formation of disulfide bridges is a pivotal step in the synthesis of many biologically active molecules, and ensuring the integrity of other functional groups, particularly amines, is paramount for achieving high yields and product purity.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to help you navigate the complexities of disulfide bond formation while preserving the chemical identity of your amino groups.

Understanding the Challenge: The Vulnerability of Amino Groups

During the oxidative conditions required for disulfide bond formation, primary and secondary amines, such as the N-terminal α-amino group or the ε-amino group of lysine, can be susceptible to oxidation.[1][2] This can lead to the formation of undesired byproducts, including imines, nitroso compounds, or even cleavage of the peptide backbone, ultimately reducing the yield and purity of the target molecule.

The propensity for amine oxidation is influenced by several factors, including the choice of oxidizing agent, reaction pH, and the presence of catalysts.[3] Understanding the interplay of these factors is the first step toward developing a robust and selective disulfide synthesis protocol.

Frequently Asked Questions (FAQs)

Here we address common questions and concerns related to the prevention of amino group oxidation during disulfide synthesis.

Q1: What are the primary causes of amino group oxidation during disulfide formation?

A1: The primary causes include:

  • Harsh Oxidizing Agents: Strong oxidants can lack selectivity and react with both thiol and amino groups.[4]

  • Inappropriate pH: Disulfide bond formation is often favored at slightly basic pH (8-9) to promote the formation of the reactive thiolate anion.[5][6][7] However, this basicity can also increase the nucleophilicity of amino groups, making them more susceptible to oxidation.

  • Presence of Metal Catalysts: Some metal ions used to catalyze disulfide formation can also promote the oxidation of amines.

  • Extended Reaction Times: Prolonged exposure to oxidative conditions increases the likelihood of side reactions, including amine oxidation.[8]

Q2: How can I choose the right protecting group for my amino groups?

A2: The choice of an amino-protecting group is crucial and should be guided by the principle of orthogonality.[9][] This means the protecting group should be stable under the conditions required for disulfide bond formation and deprotection of the cysteine thiol groups, but readily removable under conditions that do not affect the newly formed disulfide bond or other protecting groups.[11][12][13]

Commonly used orthogonal protecting groups for α-amino and lysine side-chain amino groups include:

  • Fmoc (9-Fluorenylmethoxycarbonyl): Base-labile, stable to mild acid.[11][13]

  • Boc (tert-Butoxycarbonyl): Acid-labile, stable to base.[11][13]

  • Cbz (Carboxybenzyl): Removable by catalytic hydrogenation, stable to both acid and base.[11]

Q3: What is the optimal pH for disulfide bond formation to minimize amine oxidation?

A3: A slightly basic pH, typically between 8.0 and 8.5, is generally optimal for efficient disulfide bond formation via the thiolate anion.[5][14] While higher pH can accelerate the reaction, it also increases the risk of amine oxidation and other side reactions like disulfide scrambling.[15] It is often a trade-off between reaction rate and selectivity, and the optimal pH may need to be determined empirically for each specific molecule.

Q4: Are there any "amine-friendly" oxidizing agents I can use?

A4: Yes, several oxidizing systems are known for their mildness and selectivity, reducing the risk of amino group oxidation. These include:

  • Air Oxidation: While slow, it is one of the mildest methods.[14]

  • Dimethyl Sulfoxide (DMSO): A common and effective choice for many substrates.[14]

  • Glutathione (GSSG/GSH) Redox Buffer: Mimics physiological conditions and can promote correct folding and disulfide bond formation.[16][17]

  • Iodine (I₂): Can be used for selective on-resin or solution-phase oxidation, particularly for deprotecting and oxidizing Acm-protected cysteines.[9]

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to troubleshooting common problems encountered during disulfide synthesis, with a focus on preventing amino group oxidation.

Issue Potential Cause Troubleshooting & Optimization
Low Yield of Desired Product Incomplete oxidation, side reactions (including amine oxidation), or aggregation.[5][8][14]Verify Free Thiols: Use Ellman's reagent (DTNB) to confirm the presence of free thiols before oxidation.[5][14] Optimize Oxidant: If amine oxidation is suspected, switch to a milder oxidizing agent (e.g., air, DMSO, GSSG/GSH). pH Control: Carefully maintain the pH between 8.0-8.5.[5] Concentration: Perform the reaction at high dilution (0.1-1 mg/mL) to favor intramolecular disulfide formation and minimize aggregation.[5]
Presence of Unidentified Byproducts Likely due to oxidation of sensitive amino acid side chains (e.g., Lys, Trp, Met) or the N-terminus.Protect Amino Groups: Ensure all primary and secondary amines are protected with appropriate orthogonal protecting groups.[9][12][13] Analytical Characterization: Use mass spectrometry (MS) and HPLC to identify the byproducts.[18][19][20] This can help pinpoint the site of unwanted oxidation.
Peptide Aggregation/Precipitation Hydrophobic peptides are prone to aggregation, which can be exacerbated by incorrect disulfide bond formation.Use Chaotropic Agents: Add denaturants like guanidinium chloride (GuHCl) or urea (2-4 M) to the oxidation buffer to improve solubility.[14] Organic Co-solvents: For highly hydrophobic molecules, add organic solvents like acetonitrile (ACN) or isopropanol.[14] On-Resin Cyclization: Forming the disulfide bond while the peptide is still attached to the solid support can prevent intermolecular reactions.[14]
Incorrect Disulfide Connectivity Scrambling of disulfide bonds, especially with multiple cysteine residues.Orthogonal Cysteine Protection: Use a set of cysteine protecting groups that can be removed selectively (e.g., Trt, Acm, StBu).[9][21][22] This allows for the sequential and controlled formation of each disulfide bond.[5]

Experimental Protocols

General Protocol for Solution-Phase Disulfide Bond Formation with Air Oxidation

This protocol is suitable for peptides that are not prone to aggregation and where a slower reaction time is acceptable.

  • Peptide Preparation: After cleavage from the resin and deprotection of cysteine side chains, purify the linear peptide by reverse-phase HPLC. Lyophilize the pure fractions.[5]

  • Dissolution: Dissolve the lyophilized peptide in a buffer solution (e.g., 0.1 M ammonium bicarbonate) to a final concentration of 0.1-1 mg/mL.[5]

  • pH Adjustment: Carefully adjust the pH of the solution to 8.0-8.5 using a dilute ammonium hydroxide solution.[5]

  • Oxidation: Stir the solution vigorously in a vessel open to the atmosphere. Monitor the reaction progress by taking aliquots at various time points (e.g., 2, 4, 8, 24 hours) and analyzing by HPLC.[14]

  • Quenching and Purification: Once the reaction is complete, quench it by acidifying the solution with acetic acid or trifluoroacetic acid (TFA) to a pH of approximately 3-4.[5][14] Purify the cyclic peptide by RP-HPLC.

Protocol for On-Resin Disulfide Bond Formation Using Iodine

This method is advantageous for preventing intermolecular side reactions.

  • Peptide Synthesis: Synthesize the peptide on a solid support using Fmoc chemistry. Use Fmoc-Cys(Trt)-OH or another acid-labile protecting group for the cysteines that will form the disulfide bond. Ensure other amino groups (N-terminus, Lys) are protected (e.g., with Boc if orthogonal protection is needed).

  • Selective Deprotection: After peptide elongation, selectively deprotect the cysteine side chains by treating the resin with a solution of TFA/TIS/DCM (e.g., 1:5:94).

  • Oxidation: Wash the resin thoroughly and then treat it with a solution of iodine (e.g., 10 equivalents in DMF) until a persistent brown color is observed.

  • Quenching: Quench the excess iodine by washing the resin with a solution of ascorbic acid or sodium thiosulfate.

  • Cleavage and Final Deprotection: Cleave the peptide from the resin and remove any remaining side-chain protecting groups using a standard cleavage cocktail.

  • Purification: Purify the cyclic peptide by RP-HPLC.

Visualizing the Strategy: Orthogonal Protection

The key to preventing unwanted side reactions is a well-designed orthogonal protection strategy. The diagram below illustrates the concept of using different classes of protecting groups for amino and thiol functionalities, allowing for selective deprotection and reaction.

Orthogonal_Protection_Strategy cluster_Peptide Fully Protected Peptide cluster_Steps Selective Deprotection & Reaction cluster_Result Final Product cluster_Legend Legend Peptide P1-AA1(SP1)-AA2-Cys(TP1)-AA3-Lys(AP1)-AA4-Cys(TP2)-Resin Step1 Step 1: Remove Thiol PG 1 (TP1) Peptide->Step1 Selective Reagent A Step2 Step 2: Form First Disulfide Bond Step1->Step2 Oxidizing Agent Step3 Step 3: Remove Thiol PG 2 (TP2) Step2->Step3 Selective Reagent B Step4 Step 4: Form Second Disulfide Bond Step3->Step4 Oxidizing Agent Step5 Step 5: Global Deprotection (P1, AP1, SP1) & Cleavage Step4->Step5 Cleavage Cocktail (e.g., TFA) FinalPeptide Cyclic Peptide with Correct Disulfide Bonds Step5->FinalPeptide P1 P1: N-terminal Amine PG (e.g., Boc) AP1 AP1: Lysine Amine PG (e.g., Boc) SP1 SP1: Other Side Chain PG TP1 TP1: Thiol PG 1 (e.g., Trt) TP2 TP2: Thiol PG 2 (e.g., Acm)

Caption: Orthogonal protection workflow for regioselective disulfide bond formation.

Conclusion

Preventing the oxidation of amino groups during disulfide synthesis is a multifaceted challenge that requires careful consideration of protecting group strategy, reaction conditions, and the choice of oxidizing agent. By understanding the underlying chemical principles and employing a systematic, troubleshooting-oriented approach, researchers can significantly improve the yield, purity, and reliability of their synthetic protocols. This guide serves as a foundational resource to navigate these complexities and achieve successful outcomes in the synthesis of disulfide-containing molecules.

References

  • AnaSpec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Hunt, I. (n.d.). Ch27: Peptide synthesis. University of Calgary. Retrieved from [Link]

  • LifeTein. (n.d.). How to dissolve peptides with disulfide bonds? Retrieved from [Link]

  • Vaidehi, P., & Kumar, P. (2019). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 211-233.
  • Gao, S. (2018). Answer to "Which pH does disulfide bond form preferably, high pH (~8) or low pH (~6)?". ResearchGate. Retrieved from [Link]

  • Zhang, J., et al. (2023). Cys–Lys stapling for unprotected peptides via tunable linkers.
  • Chen, Y., et al. (2011). Disulfide bond formation and its impact on the biological activity and stability of recombinant therapeutic proteins produced by. Critical Reviews in Biotechnology, 31(3), 236-253.
  • Braakman, I., & Hebert, D. N. (2013). Analysis of Disulfide Bond Formation. Current Protocols in Protein Science, 14.5.1-14.5.21.
  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Wiebe, A., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Organic Letters, 21(8), 2698-2701.
  • Braakman, I., & Hebert, D. N. (2017). Analysis of Disulfide Bond Formation. Current Protocols in Protein Science, 90, 14.5.1-14.5.21.
  • Edmondson, D. E. (2010). STRUCTURAL INSIGHTS INTO THE MECHANISM OF AMINE OXIDATION BY MONOAMINE OXIDASES A AND B. Current Medicinal Chemistry, 17(27), 3046-3055.
  • Organic Chemistry Portal. (n.d.). Disulfide synthesis by S-S coupling. Retrieved from [Link]

  • Spears, R. J., & Fascione, M. A. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9945-10004.
  • Sheng, L., et al. (2012). Quantitative Analysis of amino acid oxidation markers by tandem mass spectrometry. Journal of Visualized Experiments, (68), e4269.
  • Hutterer, K. M., et al. (2017). Prevention of protein disulfide bond reduction.
  • Biotage. (2023, February 6). Optimizing the removal of an STmp protecting group. Retrieved from [Link]

  • Voice, A. K., & Rochelle, G. T. (2013).
  • Barlos, K., & Gatos, D. (2012). Disulfide Formation Strategies in Peptide Synthesis. Chemistry Today, 30(3), 30-33.
  • Wikipedia. (n.d.). Disulfide. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, July 20). 15.7: Redox Reactions of Thiols and Disulfides. Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

  • Tu, B. P., & Weissman, J. S. (2004). Oxidative protein folding in eukaryotes: mechanisms and consequences. The Journal of Cell Biology, 164(3), 341-346.
  • Jakob, U., et al. (2009). Oxidant Sensing by Reversible Disulfide Bond Formation. Antioxidants & Redox Signaling, 11(11), 2629-2641.
  • Tu, B. P., & Weissman, J. S. (2004). Oxidative protein folding in eukaryotes: mechanisms and consequences. The Journal of Cell Biology, 164(3), 341-346.
  • Wikipedia. (n.d.). Oxidative folding. Retrieved from [Link]

  • Wang, Y., et al. (2020). Two-step reaction mechanism reveals new antioxidant capability of cysteine disulfides against hydroxyl radical attack. Proceedings of the National Academy of Sciences, 117(31), 18274-18281.
  • Wedemeyer, W. J., et al. (2000). Oxidative Folding of Proteins. Accounts of Chemical Research, 33(1), 43-49.
  • Guss, J. M., & King, G. F. (2009).
  • Giles, G. I., & Jacob, C. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623-1641.
  • Li, Z., et al. (2026, January 29). Redox-Click Chemistry for Disulfide Formation from Thiols. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Bis(3-fluoro-4-aminophenyl) Disulfide Purification & Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide provides field-proven troubleshooting, mechanistic insights, and validated protocols for the purification of Bis(3-fluoro-4-aminophenyl) disulfide. As a bifunctional molecule containing both an oxidation-sensitive aniline moiety and a reduction-sensitive diaryl disulfide core, achieving >99% purity requires precise control over solvent polarity, thermal exposure, and the redox environment.

Part 1: Quick Reference Data

Before beginning your purification workflow, review the physicochemical properties and solvent compatibilities critical for this compound.

PropertyValue
Chemical Name Bis(3-fluoro-4-aminophenyl) disulfide
CAS Number 16766-33-9[1]
Molecular Formula C12H10F2N2S2[1]
Molecular Weight 284.35 g/mol [1]
Key Structural Sensitivities Oxidation (Primary Amine), Homolytic/Heterolytic Cleavage (Disulfide Bond),[2]
Validated Recrystallization Solvents Isopropanol[3], Ethanol/Water[4], Dichloromethane/Hexanes
Part 2: Troubleshooting Guide & FAQs

Q1: My recrystallized product has a dark yellow or brown tint instead of being off-white. What causes this, and how can I fix it? Causality: The primary amine group on the electron-rich aromatic ring is highly susceptible to air oxidation, especially at elevated temperatures during the dissolution phase. This oxidation leads to the formation of trace azo, azoxy, or quinonoid colored impurities. Solution: Always degas your recrystallization solvents (e.g., Ethanol) with nitrogen or argon prior to heating. For persistent discoloration, incorporate a trace amount of a mild antioxidant, such as, into the aqueous co-solvent if using an Ethanol/Water system[4]. This selectively suppresses amine oxidation without providing enough reductive potential to cleave the disulfide bond.

Q2: I am experiencing low recovery yields, and TLC shows a new lower-Rf spot. Is the molecule degrading? Causality: Prolonged heating or the presence of strong bases/nucleophiles can induce the cleavage of the disulfide (-S-S-) bond, generating 3-fluoro-4-aminothiophenol monomers[2]. Diaryl disulfides are also prone to under thermal stress. Solution: Minimize the thermal footprint of your protocol. Do not boil the solution for extended periods. Use the minimum amount of solvent required for dissolution at 60–70°C, then immediately begin the cooling phase.

Q3: The compound is "oiling out" (forming a biphasic liquid) instead of forming crystals when I cool the solution. How do I induce nucleation? Causality: Oiling out occurs when the melting point of the solute is lower than the temperature at which it saturates the solvent, or when the solvent system drops in polarity too rapidly (e.g., adding water or hexanes too aggressively). Solution: Adjust the solvent ratio. If using an Ethanol/Water system, ensure the water is added dropwise to the warm ethanol solution until slight turbidity is observed. Allow the mixture to cool gradually to room temperature before transferring it to an ice bath. Seeding the solution with a pure crystal of Bis(3-fluoro-4-aminophenyl) disulfide just above the saturation temperature will bypass the oiling-out phase.

Part 3: Validated Experimental Protocol (Ethanol/Water System)

This methodology is adapted from established [4], optimized for fluorinated derivatives.

Step 1: Degassing and Dissolution

  • Place 10.0 g of crude Bis(3-fluoro-4-aminophenyl) disulfide in a 250 mL round-bottom flask.

  • Add 75 mL of absolute ethanol that has been previously sparged with nitrogen gas for 15 minutes.

  • Heat the suspension gently in a water bath (approx. 65°C) under a nitrogen atmosphere until the solid fully dissolves. Do not exceed 70°C to prevent disulfide cleavage.

Step 2: Hot Filtration (Optional but Recommended)

  • If insoluble oligomeric impurities are present, perform a rapid hot gravity filtration through fluted filter paper into a pre-warmed receiving flask.

Step 3: Antioxidant Co-Solvent Addition

  • Prepare a solution of 0.2 g sodium hydrosulfite (Na₂S₂O₄) in 25 mL of distilled water[4].

  • Warm the aqueous solution to 60°C.

  • Add the warm aqueous solution dropwise to the hot ethanol solution while stirring continuously. Stop adding water once a faint, persistent turbidity is achieved.

Step 4: Crystallization and Isolation

  • Remove the flask from the heat source and allow it to cool undisturbed to room temperature over 2 hours.

  • Once crystals have formed, transfer the flask to an ice bath (4°C) for an additional 1 hour to maximize yield.

  • Collect the purified crystals via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with 20 mL of ice-cold 30% ethanol/water.

  • Dry the off-white crystals in a vacuum desiccator overnight.

Part 4: Workflow Visualization

The following decision matrix outlines the logical troubleshooting steps for optimizing your recrystallization workflow.

Recrystallization_Troubleshooting Start Crude Bis(3-fluoro-4-aminophenyl) disulfide CheckColor Is the crude heavily discolored (brown/dark)? Start->CheckColor ColorYes Add Activated Carbon or trace Na2S2O4 in H2O CheckColor->ColorYes Yes ColorNo Standard Dissolution (Degassed EtOH or DCM) CheckColor->ColorNo No HotFilt Hot Gravity Filtration ColorYes->HotFilt ColorNo->HotFilt Cooling Initiate Cooling Phase HotFilt->Cooling CheckOil Does the product 'oil out' instead of crystallizing? Cooling->CheckOil OilYes Reheat to dissolve. Add more good solvent, cool slower, add seed. CheckOil->OilYes Yes OilNo Crystallization Proceeds CheckOil->OilNo No OilYes->Cooling Retry Isolate Vacuum Filtration & Cold Solvent Wash OilNo->Isolate Pure Pure Crystals (>99%) Avoid prolonged heating Isolate->Pure

Fig 1. Troubleshooting decision matrix for the recrystallization of aminophenyl disulfides.

Part 5: References
  • Organic Syntheses. p-Aminophenyl Disulfide. Org. Synth. 1955, 35, 5.[Link]

  • Google Patents. Methods for Preparing Diaryl Disulfides (US20120157716A1). United States Patent Application.

  • PubMed Central (NIH). Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide. National Center for Biotechnology Information.[Link]

Sources

troubleshooting low molecular weight in disulfide-based polycondensation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Molecular Weight (MW)

Audience: Polymer Chemists, Drug Delivery Scientists, and Material Engineers.

Introduction: The Step-Growth Challenge

Welcome to the technical support center for disulfide polycondensation. If you are reading this, you are likely observing oligomers (low MW) instead of the high-molecular-weight polymers required for effective gene delivery or hydrogel formation.

Unlike chain-growth polymerization (e.g., ATRP, RAFT), where high MW is achieved early at low conversion, disulfide formation is a step-growth (polycondensation) process . It follows the Carothers Equation , meaning high molecular weight is mathematically impossible unless two conditions are met:

  • Perfect Stoichiometry: The ratio of reactive groups must be exactly 1:1.

  • Ultra-High Conversion: You must exceed 99% conversion of functional groups to achieve significant chain length.

This guide breaks down the invisible barriers preventing your polymer growth and provides self-validating protocols to overcome them.

Diagnostic Workflow

Before altering your chemistry, use this decision tree to isolate the failure mode.

TroubleshootingFlow Start Start: Low Molecular Weight observed CheckSolubility Did the polymer precipitate during reaction? Start->CheckSolubility CheckPurity Is Monomer Purity >99%? CheckSolubility->CheckPurity No (Homogeneous) SolubilityIssue Issue: Phase Separation. Polymer precipitates before reaching critical length. Fix: Change Solvent (DMSO/DMF). CheckSolubility->SolubilityIssue Yes CheckConc Is Monomer Conc. > 100 mM? CheckPurity->CheckConc Yes (Verified) StoichIssue Issue: Stoichiometric Imbalance. Carothers Limit reached. Fix: Recrystallize & Ellman's Assay. CheckPurity->StoichIssue No / Unknown CheckOxidant Oxidant Strength? CheckConc->CheckOxidant Yes CyclicIssue Issue: Cyclization. Intramolecular loops formed. Fix: Increase Concentration. CheckConc->CyclicIssue No (<50 mM) OxidationIssue Issue: Dead Ends. Over-oxidation to Sulfonic Acid or Thiol Capping. Fix: Optimize pH/Oxidant. CheckOxidant->OxidationIssue Too Strong (H2O2) or Too Weak

Figure 1: Diagnostic decision tree for isolating the root cause of low molecular weight in disulfide polycondensation.

Module 1: Stoichiometry & Monomer Purity

The Problem: In step-growth polymerization, the Degree of Polymerization (


) is dictated by the Carothers equation:


Where

is conversion and

is the stoichiometric ratio.[1] If your dithiol monomer is only 95% pure (effectively

), the maximum theoretical

is capped at ~39, even at 100% conversion. You will never get a polymer; you will only get oligomers.

The Solution: You cannot rely on the manufacturer's label (e.g., "95%"). You must quantify the free thiol content immediately before polymerization to adjust your stoichiometry.

Protocol: Quantitative Ellman’s Assay

Use this to verify the "active" purity of your dithiol monomer.

Materials:

  • Ellman’s Reagent (5,5′-dithio-bis-(2-nitrobenzoic acid) or DTNB).[2][3][4]

  • Reaction Buffer: 0.1 M Sodium Phosphate, pH 8.0, 1 mM EDTA.[3]

  • UV-Vis Spectrophotometer (Absorbance at 412 nm).

Step-by-Step:

  • Prepare Reagent: Dissolve 4 mg DTNB in 1 mL Reaction Buffer.

  • Prepare Sample: Dissolve your dithiol monomer in the buffer. (If insoluble, use a DMSO/Buffer mixture, but keep DMSO <10% to avoid affecting the extinction coefficient).

  • Reaction: Mix 50 µL of Reagent + 2.5 mL Buffer + 250 µL Sample.

  • Incubate: 15 minutes at room temperature (Yellow color develops).

  • Measure: Read Absorbance (

    
    ) at 412 nm.
    
  • Calculate:

    
    
    Note: The extinction coefficient of TNB is 
    
    
    
    [1][2].

Verdict: If your calculated thiol content is <98% of the theoretical value, recrystallize your monomer or adjust the weight to ensure a 1:1 molar ratio of reacting groups.

Module 2: Concentration & Cyclization

The Problem: Disulfide formation is a competition between Intermolecular coupling (Linear Growth) and Intramolecular coupling (Cyclization).

  • Dilute conditions favor the formation of cyclic rings (which terminate the chain).

  • Concentrated conditions favor linear polymer growth.

This is described by the Jacobson-Stockmayer theory. If you run your reaction at low concentration (e.g., <50 mM), you are statistically forcing the chain ends to bite back on themselves.

The Solution: Run the polymerization at the highest concentration possible while maintaining solubility.

ParameterRecommendationRationale
Concentration 0.5 M – 2.0 M Maximizes collision frequency between different chains rather than chain ends of the same molecule [3].
Solvent DMSO or DMF High solubility prevents precipitation (which stops growth) and DMSO acts as a mild oxidant.
Module 3: Oxidant Selection & Mechanism

The Problem: Choosing the wrong oxidant leads to two extremes:

  • Too Weak (Air): Reaction is too slow; equilibrium favors small oligomers; requires high pH (which can hydrolyze other parts of the monomer).

  • Too Strong (H2O2/Iodine): Causes "Over-oxidation." Thiol groups (

    
    ) are oxidized past the disulfide stage (
    
    
    
    ) to sulfinic (
    
    
    ) or sulfonic acids (
    
    
    ). These are "dead ends" that permanently terminate polymerization.

The Solution: Use a mild, controlled oxidation system. The "Goldilocks" zone is often achieved using DMSO as both solvent and oxidant, or a catalytic amount of TEA in high-concentration conditions.

Mechanism Visualization

OxidationPathways Thiol Free Thiol (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate Base (TEA) pH > 8 Disulfide Polymer Chain (R-S-S-R) Thiolate->Disulfide Mild Oxidant (DMSO, Air) Sulfonic Sulfonic Acid (R-SO₃H) DEAD END Thiolate->Sulfonic Strong Oxidant (Excess H₂O₂) Cyclic Cyclic Oligomer (Loop) DEAD END Thiolate->Cyclic High Dilution (<50 mM) Disulfide->Thiol Reductive Environment (DTT/TCEP)

Figure 2: Competitive pathways in oxidative polymerization. The goal is to maximize the green path while suppressing the red (dead-end) paths.

FAQ: Specific Troubleshooting Scenarios

Q: My polymer precipitates after 1 hour. Is this good? A: No. Precipitation is a chain-stopper. Once the growing chain leaves the solution phase, it can no longer find other chains to react with.

  • Fix: Switch to a better solvent (e.g., from Water/Methanol to DMSO/DMF) or add a chaotropic agent. The reaction must remain homogeneous until high conversion is reached [4].

Q: I am using H2O2 to speed up the reaction, but MW is low. A: You are likely over-oxidizing the chain ends. H2O2 is a strong oxidant. If you must use it, add it dropwise in stoichiometric amounts (0.5 eq relative to thiol) and keep the temperature low (


). However, DMSO-mediated oxidation  (heating at 

for 24-48h) is preferred for higher MW as it avoids over-oxidation [5].

Q: Can I use TCEP or DTT during the reaction? A: Absolutely not. These are reducing agents. They break disulfide bonds.[5] If you have them in your buffer, you are actively depolymerizing your material.

Recommended Protocol: High MW Poly(disulfide) Synthesis

This protocol utilizes DMSO as a mild oxidant and solvent to ensure high concentration and solubility.

  • Monomer Prep: Weigh dithiol monomer (verified >98% pure via Ellman's).

  • Dissolution: Dissolve in anhydrous DMSO to a final concentration of 1.0 M to 2.0 M .

  • Activation: Add Triethylamine (TEA) (1.0 – 1.2 equivalents relative to thiol groups).

    • Why? TEA deprotonates the thiol (

      
      ) to the reactive thiolate anion.
      
  • Polymerization: Stir at 50–60°C for 48 hours.

    • Mechanism:[6][7][8][9][10][11] DMSO acts as the oxidant:

      
      .
      
  • Workup:

    • Precipitate into cold diethyl ether (or appropriate non-solvent).

    • Wash 3x to remove DMSO and TEA.

    • Dry under vacuum.

  • Analysis: Determine MW via GPC (using 10 mM LiBr in DMF to prevent aggregation).

References
  • Thermo Fisher Scientific. Ellman’s Reagent (DTNB) User Guide.Link

  • BroadPharm. Ellman's Assay Protocol for Thiol Quantification.[2][12]Link

  • National Institutes of Health (PMC). Cyclization in Linear Step-Growth Polymerizations.Link

  • BenchChem. Troubleshooting polymerization reactions involving dithiols.Link

  • MDPI. Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials.Link

Sources

removing impurities from Bis(3-fluoro-4-aminophenyl)disulfide monomer

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Bis(3-fluoro-4-aminophenyl)disulfide

  • Monomer Identity: Bis(3-fluoro-4-aminophenyl)disulfide[1][2][3]

  • CAS Number: 16766-33-9[1][2][3]

  • Application: High-Performance Colorless Polyimides (CPI), Epoxy Curing Agents[2]

  • Support Level: Tier 3 (Senior Application Scientist)[2]

Introduction: The Purity Imperative

Welcome to the technical support hub for fluorinated disulfide monomers. Bis(3-fluoro-4-aminophenyl)disulfide is a specialized monomer used primarily to synthesize soluble, transparent polyimides.[2][3] The fluorine atoms reduce charge transfer complexes (improving transparency), while the disulfide bond introduces dynamic "self-healing" properties or high refractive indices.

The Critical Challenge: Impurities in this monomer—specifically thiol precursors, oxidation byproducts (sulfones), and colored oligomers —drastically degrade the optical clarity and molecular weight of the final polymer. For optical applications, "technical grade" (95%) is insufficient; you require "polymer grade" (>99.5%).[2][3]

Diagnostic Module: Identifying Your Impurity Profile

Before selecting a protocol, characterize your crude material.[3] Use this diagnostic table to match symptoms to underlying chemical issues.[2][3]

SymptomProbable Impurity / CauseRecommended Protocol
Yellow/Orange Cast Oxidized oligomers, Azo-compounds, or Polysulfides.[2][3]Protocol A (Recrystallization + Carbon)
Low Melting Point (<120°C)*Unreacted Thiol (3-fluoro-4-aminothiophenol) or solvent inclusion.[2][3]Protocol B (Acid-Base Extraction)
Broad Melting Range (>2°C)Mixture of monosulfide and disulfide species.[2][3]Protocol A (Repeated Recrystallization)
Insoluble Particulates Inorganic salts (from oxidative coupling catalysts).[2][3]Protocol A (Hot Filtration step)

*Note: Pure melting points for fluorinated disulfides often range between 123°C–126°C, though specific polymorphs may vary.[3] Establish a baseline with a reference standard.

Decision Logic: Purification Workflow

Use the following logic tree to determine the correct purification route.

PurificationLogic Start Start: Crude Monomer Analysis CheckColor Is the solid noticeably yellow/orange? Start->CheckColor CheckPurity Is Purity >98% by HPLC? CheckColor->CheckPurity No (Off-white) ProtocolA Protocol A: Recrystallization with Activated Carbon CheckColor->ProtocolA Yes (Color Removal) ProtocolB Protocol B: Acid-Base Extraction (Chemical Reset) CheckPurity->ProtocolB No (Remove Isomers/Thiols) FinalQC Final QC: Vacuum Dry & Store under N2 CheckPurity->FinalQC Yes ProtocolA->FinalQC ProtocolB->ProtocolA Polishing Step

Figure 1: Decision matrix for selecting the appropriate purification methodology based on initial impurity profiling.

Technical Protocols

Protocol A: Recrystallization with Activated Carbon (The Workhorse)

Best for: Removing colored oligomers and general purity enhancement.

The Science: The disulfide linkage is stable in neutral solvents, but the amine groups impart solubility in hot polar solvents. The fluorine atoms decrease solubility compared to non-fluorinated analogs, requiring specific solvent ratios.

Reagents:

  • Ethanol (Absolute) or Toluene (High Purity).[2][3]

  • Activated Carbon (Powdered, acid-washed).[2][3]

  • Celite (Filter aid).[2][3]

Step-by-Step:

  • Dissolution: Place crude monomer in a flask. Add Ethanol (approx. 10-15 mL per gram of monomer).[2][3] Heat to reflux (approx. 78°C).[2][3]

    • Troubleshooting: If not fully soluble, add Toluene dropwise until clear.[3] Avoid Acetone (reacts with amines).[2][3]

  • Adsorption: Once dissolved, remove from heat source briefly.[3] Add Activated Carbon (5 wt% of monomer mass).[2][3]

    • Caution: Adding powder to boiling solvent can cause flash boiling.[2][3] Cool slightly first.

  • Reflux: Return to reflux for 10–15 minutes.

  • Hot Filtration: Filter the hot mixture through a pre-warmed Celite pad to remove carbon.[3]

    • Critical: If the funnel is cold, the monomer will crystallize in the stem, clogging it.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then refrigerate at 4°C for 4 hours.

    • Why? Slow cooling grows larger, purer crystals; rapid cooling traps impurities.[3]

  • Isolation: Filter crystals, wash with cold Ethanol, and vacuum dry at 40°C.

Protocol B: Acid-Base Chemical Extraction

Best for: Removing non-amine impurities (e.g., neutral sulfur compounds, unreacted thiols).[2]

The Science: This method leverages the basicity of the amino (-NH2) groups.[4] By converting the monomer into its hydrochloride salt, it becomes water-soluble, while non-basic impurities remain in the organic phase.

AcidBaseExtraction Crude Crude Monomer (Organic Solvent) Acidify Add 1M HCl (Protonation) Crude->Acidify PhaseSep Phase Separation Acidify->PhaseSep OrgWaste Organic Phase (Discard Neutral Impurities) PhaseSep->OrgWaste Top Layer (if Ether used) AqPhase Aqueous Phase (Monomer-HCl Salt) PhaseSep->AqPhase Bottom Layer Basify Add 1M NaOH (Deprotonation) AqPhase->Basify Precipitate Precipitate Pure Monomer Basify->Precipitate

Figure 2: Chemical purification workflow utilizing the amine functionality to separate the monomer from non-basic contaminants.[2]

Step-by-Step:

  • Dissolve: Dissolve crude monomer in Dichloromethane (DCM) or Ethyl Acetate.

  • Protonate: Extract with 1M Hydrochloric Acid (HCl). The monomer moves to the aqueous phase as the hydrochloride salt.

  • Wash: Separate the layers.[3][5][6] Keep the Aqueous layer.[3] Wash the aqueous layer once more with fresh DCM to remove trapped organics.[3]

  • Deprotonate: Slowly add 1M NaOH or saturated NaHCO3 to the aqueous layer while stirring until pH ~9-10. The monomer will precipitate as a solid.[3]

  • Collect: Filter the precipitate, wash with water (to remove NaCl), and dry.

Frequently Asked Questions (FAQs)

Q1: My monomer turned pink during storage. Is it ruined? A: Pink coloration typically indicates mild surface oxidation of the amine groups to N-oxides or azo species, often accelerated by light.

  • Fix: If the bulk melting point is unchanged, perform a simple Protocol A recrystallization with activated carbon.

  • Prevention: Store in amber vials under Nitrogen or Argon.[2][3]

Q2: Can I use Acetone or MEK for recrystallization? A: No. Ketones can react with primary amines to form Schiff bases (imines).[2][3] While reversible, this introduces a new impurity that interferes with polymerization stoichiometry.[3] Stick to Alcohols or Toluene.[2][3]

Q3: The disulfide bond seems fragile. Can I use reducing agents to clean it? A: Absolutely not. Strong reducing agents (like NaBH4 or Zinc/HCl) will cleave the disulfide bond (-S-S-) and revert the monomer back to the thiol (mercaptan) form.[2] Avoid any redox-active reagents during purification.[2][3]

Q4: How do I confirm the "Fluorine" content remained intact? A: 19F-NMR is the definitive test. You should see a sharp singlet (or coupled multiplet depending on the exact position) around -110 to -130 ppm (relative to CFCl3).[2][3] If you see new fluorine peaks, you may have defluorinated the ring (rare) or have isomeric impurities.

References

  • Synthonix. (n.d.).[2][3] Bis(3-fluoro-4-aminophenyl) Disulfide (CAS 16766-33-9) Product Data. Retrieved March 6, 2026, from [Link][2]

  • MDPI. (2021). Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process. Polymers, 13, 3824.[7] Retrieved March 6, 2026, from [Link][2]

  • Organic Syntheses. (n.d.). p-Aminophenyl Disulfide Synthesis and Purification. Coll. Vol. 5, p.843.[3] Retrieved March 6, 2026, from [Link][2]

Sources

Technical Support Center: Fluorinated Disulfide Cross-linking Systems

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Controlling Cross-linking Density with Fluorinated Disulfide Diamines Support Tier: Level 3 (Senior Application Scientist)

Core Directive & Scope

Welcome to the Advanced Materials Support Center. You are likely using fluorinated disulfide diamines (e.g., analogues of cystamine with fluorinated spacers) to achieve two specific goals in your polymer or hydrogel network:

  • Tunable Reducibility: Modulating the stability of the disulfide bond against glutathione (GSH) via the electron-withdrawing effect of fluorine.

  • Non-Invasive Quantitation: Using 19F NMR to quantify cross-linking density without destroying the sample.

This guide moves beyond basic "mix-and-wait" protocols. It addresses the specific kinetic and thermodynamic challenges introduced by fluorine atoms—specifically reduced amine nucleophilicity and hydrophobic aggregation .

Synthesis & Density Control (The Setup)

Controlling cross-linking density is not just about stoichiometry; it is about managing the effective incorporation rate. Fluorinated amines have lower pKa values than their non-fluorinated counterparts, making them slower to react with electrophiles (NHS esters, isocyanates, epoxides).

Experimental Workflow: Controlled Network Formation

The following diagram illustrates the critical decision points where cross-linking density is determined.

G Start Polymer Precursor (e.g., Poly-NHS ester) Mix Reaction Mixture (pH Control Critical) Start->Mix Linker Fluorinated Diamine (Dissolved in TFE/DMF) Linker->Mix Feed Ratio (r) Kinetics Gelation/Curing (Competition: Hydrolysis vs. Aminolysis) Mix->Kinetics Base Catalyst (DIEA/DMAP) Network Final Cross-linked Network Kinetics->Network Covalent Bond Formation Network->Start Adjust Feed Ratio based on 19F NMR

Figure 1: Workflow for synthesizing fluorinated networks. Note the critical role of base catalysts to counteract the reduced nucleophilicity of fluorinated amines.

Protocol: Calculating & Adjusting Density

Step 1: Determine the Target Degree of Cross-linking (DC).

  • Formula:

    
    
    
  • Note: The factor of 2 accounts for the diamine nature.

Step 2: Correct for "Fluorine Drag" (Reactivity Lag). Because fluorinated amines are less nucleophilic, a stoichiometric equivalent often results in lower than expected density due to competing hydrolysis of the polymer's active groups.

  • Correction Factor: Start with a 1.2x excess of the calculated linker amount if using standard NHS-ester chemistry at pH 7.4.

Step 3: The Solvent System. Fluorinated linkers are often hydrophobic.

  • Recommendation: Do not use pure aqueous buffers. Use a binary solvent system: PBS (pH 8.0) : Trifluoroethanol (TFE) or DMSO in a 4:1 ratio. TFE helps solubilize the fluorinated segments.

Characterization: The 19F NMR Advantage

The most distinct advantage of this system is using 19F NMR to measure cross-linking density directly. Unlike 1H NMR, which is cluttered by the polymer backbone, 19F provides a silent background.

Data Interpretation: Chemical Shift Fingerprinting

When the diamine reacts, the chemical environment of the fluorine atoms changes (e.g., from a free amine terminus to an amide linkage).

State19F Chemical Shift (

, ppm)*
Signal CharacteristicsInterpretation
Free Linker -110.5 ppmSharp TripletUnreacted cross-linker floating in pores.
Dangling End -112.1 ppm (a) / -110.5 (b)Split SignalsLinker attached at only one end (defect).
Cross-linked -112.1 ppmBroad PeakSuccessfully incorporated into the network.
Cleaved (Thiol) -114.0 ppmSharp SignalPost-reduction (GSH treatment) product.

*Note: Shifts are representative for a


-fluorinated ethylamine spacer. Calibrate with an internal standard (e.g., Trifluoroacetic acid).

Troubleshooting "Invisible" Signals: If your gel is too dense, the T2 relaxation time becomes very short, broadening the 19F signal into the baseline.

  • Fix: Swell the gel in a deuterated solvent (e.g.,

    
     or 
    
    
    
    ) for 24 hours before measurement to increase chain mobility.
Stimuli-Responsiveness (GSH Cleavage)

Fluorine atoms adjacent to the disulfide bond exert an inductive effect (-I) , pulling electron density away from the sulfur atoms. This alters the redox potential, often making the bond more susceptible to reductive cleavage by Glutathione (GSH) compared to non-fluorinated controls.

Cleavage Intact Intact Cross-link (-CF2-S-S-CF2-) Transition Thiol-Disulfide Exchange Complex Intact->Transition Nucleophilic Attack GSH Intracellular GSH (High Conc.) GSH->Transition Cleaved Cleaved Network (Sol-Gel Transition) Transition->Cleaved Fluorine destabilizes leaving group Release Cargo Release Cleaved->Release

Figure 2: Mechanism of GSH-triggered degradation. The electron-withdrawing fluorines stabilize the intermediate thiolate, accelerating cleavage.

Troubleshooting & FAQs
Q1: My fluorinated diamine precipitates immediately upon addition to the polymer solution.

Diagnosis: The "Fluorophobic Effect." Fluorinated chains segregate from water. Solution:

  • Pre-dissolve: Dissolve the diamine in a small volume of HFIP (Hexafluoroisopropanol) or TFE before adding to the aqueous polymer solution.

  • Surfactant: Add 0.1% Tween-20 if the application permits.

Q2: The gelation time is too slow (> 4 hours).

Diagnosis: Low pKa of the fluorinated amine. The fluorine atoms withdraw electrons, making the amine nitrogen less nucleophilic (less "eager" to attack). Solution:

  • Increase pH: Raise the reaction pH to 8.5 - 9.0 . Since the pKa of fluorinated amines is lower (often ~7.5-8.0 vs 10.5 for alkyl amines), a higher percentage exists as the reactive free base at this pH.

  • Catalyst: Add a nucleophilic catalyst like DMAP (4-Dimethylaminopyridine) if using ester chemistry.

Q3: 19F NMR shows a high percentage of "Dangling Ends" (monofunctional reaction).

Diagnosis: Steric hindrance or hydrolysis competition. One end reacts, but the network becomes too rigid for the second end to find a partner. Solution:

  • Dilute the System: Perform the cross-linking at a slightly lower overall polymer concentration to allow more chain movement.

  • Step-wise Addition: Add the cross-linker in two batches (50% at T=0, 50% at T=30 min).

References
  • Wang, M., et al. (2025). "Fluorinated Redox-Responsive Cross-Linked Poly(amidoamine) Dendrimers." Biomacromolecules.

    • Establishes the use of fluorinated disulfide linkers for 19F NMR tracking and GSH responsiveness.
  • Simpson, S., et al. (2020). "Experimental Determination of pKa for Fluorinated Acids and Amines by 19F-NMR." Environmental Science & Technology.[1]

    • Provides the fundamental pKa data explaining reduced nucleophilicity of fluorin
  • Kieber, R. J., et al. (2006). "Force-dependent chemical kinetics of disulfide bond reduction." Proceedings of the National Academy of Sciences.

    • Mechanistic background on disulfide bond stability and cleavage kinetics.
  • Zhang, L., et al. (2011). "Facile synthesis and characterization of disulfide-cross-linked hyaluronic acid hydrogels." Biomacromolecules.

    • Standard protocol baseline for disulfide cross-linking chemistry.

Sources

Technical Support Center: Stability of Bis(3-fluoro-4-aminophenyl)disulfide at High Temperatures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Bis(3-fluoro-4-aminophenyl)disulfide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for experiments involving this compound at elevated temperatures. Our goal is to equip you with the knowledge to anticipate and address challenges, ensuring the integrity and success of your work.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability of Bis(3-fluoro-4-aminophenyl)disulfide?

While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for Bis(3-fluoro-4-aminophenyl)disulfide is not extensively published, we can infer its stability based on related structures. The presence of aromatic rings and a disulfide bond suggests a compound with moderate to high thermal stability. Aromatic structures contribute to thermal resistance.[1] Furthermore, the inclusion of fluorine atoms is known to enhance the thermal stability of organic molecules.[2][3] For a close structural analog, 4,4'-Dithiodianiline (bis(4-aminophenyl) disulfide), which lacks the fluorine atoms, decomposition is noted to occur upon heating, emitting toxic vapors.[4][5] Therefore, it is anticipated that Bis(3-fluoro-4-aminophenyl)disulfide will exhibit a higher decomposition temperature than its non-fluorinated counterpart.

Q2: What are the likely decomposition products of Bis(3-fluoro-4-aminophenyl)disulfide at high temperatures?

Upon thermal decomposition, aromatic disulfides can break down to release toxic vapors, including nitrogen oxides (NOx) and sulfur oxides (SOx).[4][5] The pyrolysis of similar aromatic sulfur compounds can also yield a complex mixture of smaller molecules. Given the structure of Bis(3-fluoro-4-aminophenyl)disulfide, potential decomposition products could include fluorinated anilines, thiophenols, and various sulfur-containing aromatic fragments. To precisely identify the decomposition products under your specific experimental conditions, we recommend coupling your thermal analysis instrument with a mass spectrometer (TGA-MS) or a gas chromatograph-mass spectrometer (Py-GC-MS).[6][7][8][9]

Q3: How will the fluorine and amine groups affect the thermal stability?

The two fluorine atoms, being highly electronegative, are expected to increase the thermal stability of the molecule by strengthening the C-F bonds and influencing the electronic properties of the aromatic rings. Fluorinated aromatic compounds generally exhibit enhanced thermal stability.[2][3]

The primary amine (-NH2) groups, however, can be susceptible to oxidation at elevated temperatures, which might initiate decomposition pathways. The overall thermal stability will be a balance between the stabilizing effect of the fluorinated aromatic rings and the reactivity of the amine and disulfide functionalities.

Q4: What are the initial signs of degradation I should watch for during my experiment?

Visual changes such as color darkening (yellowing to brown or black) can be an early indicator of thermal degradation. In a solution, the appearance of precipitates may also suggest the formation of insoluble decomposition products. For in-process monitoring, techniques like High-Performance Liquid Chromatography (HPLC) can be used to detect the appearance of new impurity peaks, indicating the onset of degradation.

Troubleshooting Guide: Thermal Analysis Experiments

This section addresses common issues encountered during the thermal analysis of Bis(3-fluoro-4-aminophenyl)disulfide using TGA and DSC.

Thermogravimetric Analysis (TGA) Troubleshooting
Observed Issue Potential Cause(s) Recommended Solution(s)
Unexpectedly low decomposition temperature. 1. Presence of impurities or residual solvent. 2. Oxidative degradation due to air leakage. 3. Reaction with the sample pan material.1. Ensure the purity of your sample using techniques like NMR or HPLC. Dry the sample under vacuum to remove any residual solvent. 2. Purge the TGA instrument with a high-purity inert gas (e.g., nitrogen or argon) and check for leaks in the system. 3. Use an inert sample pan material such as alumina or platinum.
Inconsistent results between runs. 1. Inconsistent sample mass or packing in the pan. 2. Variations in the heating rate. 3. Sample inhomogeneity.1. Use a consistent sample mass (typically 5-10 mg) and ensure it is evenly spread at the bottom of the pan. 2. Maintain a constant heating rate across all experiments for comparability. 3. Ensure the sample is homogenous before taking a portion for analysis.
Weight gain observed in the TGA curve. 1. Reaction with the purge gas (e.g., oxidation in the presence of residual air). 2. Buoyancy effects.1. Ensure a high-purity inert purge gas is used and that the system is leak-tight. 2. Perform a blank run with an empty pan and subtract the baseline from the sample data to correct for buoyancy.
Differential Scanning Calorimetry (DSC) Troubleshooting
Observed Issue Potential Cause(s) Recommended Solution(s)
Broad or distorted melting peak. 1. Sample impurity. 2. Large sample size or fast heating rate. 3. Poor thermal contact between the sample and the pan.1. Purify the sample. Impurities can broaden the melting range. 2. Use a smaller sample size (1-5 mg) and a slower heating rate (e.g., 5 °C/min) to improve resolution. 3. Ensure the sample is finely ground and pressed firmly into the bottom of the pan.
No clear melting peak observed before decomposition. The compound may decompose before it melts.This is valuable information about the material's properties. Confirm this by running a TGA experiment to determine the onset of decomposition.
Exothermic peak observed after melting. This could indicate a crystallization event or the onset of decomposition.Correlate the DSC data with TGA results. If the exotherm occurs at a temperature where weight loss is observed in the TGA, it is likely due to decomposition.

Experimental Protocols

Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)

Objective: To determine the onset of decomposition and the thermal stability profile of Bis(3-fluoro-4-aminophenyl)disulfide.

Materials:

  • Bis(3-fluoro-4-aminophenyl)disulfide sample

  • TGA instrument

  • Alumina or platinum TGA pans

  • High-purity nitrogen or argon gas

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the finely ground sample into a TGA pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with the inert gas at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the percentage of weight loss as a function of temperature.

    • Determine the onset of decomposition temperature (Tonset), which is often calculated as the intersection of the baseline with the tangent of the decomposition step.

    • Note the temperature at 5% and 10% weight loss (T5% and T10%) as indicators of the initial decomposition.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Thermal Program cluster_analysis Data Analysis A Weigh 5-10 mg of sample B Place in TGA pan A->B C Load sample into TGA B->C D Purge with inert gas C->D E Equilibrate at 30 °C D->E F Heat to 600 °C at 10 °C/min E->F G Plot Weight % vs. Temp F->G H Determine Tonset, T5%, T10% G->H caption Workflow for TGA Analysis

Caption: Workflow for TGA Analysis

Protocol 2: Characterization of Thermal Transitions by Differential Scanning Calorimetry (DSC)

Objective: To identify melting point, and other thermal events of Bis(3-fluoro-4-aminophenyl)disulfide.

Materials:

  • Bis(3-fluoro-4-aminophenyl)disulfide sample

  • DSC instrument

  • Aluminum or hermetically sealed sample pans

  • High-purity nitrogen or argon gas

Procedure:

  • Sample Preparation: Accurately weigh 1-5 mg of the finely ground sample into a DSC pan. Crimp the lid to seal the pan. Prepare an empty, sealed pan as a reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with the inert gas at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 30 °C).

    • Ramp the temperature to a point above the expected melting or decomposition temperature (as determined by TGA) at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • Identify endothermic peaks, which typically correspond to melting. Determine the onset temperature and the peak maximum of the melting endotherm.

    • Observe any exothermic peaks, which may indicate crystallization or decomposition.

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Thermal Program cluster_analysis Data Analysis A Weigh 1-5 mg of sample B Seal in DSC pan A->B C Load sample and reference pans B->C D Purge with inert gas C->D E Equilibrate at 30 °C D->E F Heat at 10 °C/min E->F G Plot Heat Flow vs. Temp F->G H Identify thermal events G->H caption Workflow for DSC Analysis

Caption: Workflow for DSC Analysis

References

  • E. Forsyth, G. Ungar, C. T. Imrie. (2017).
  • DSC results of (a) fluorinated and (b) dried samples. ResearchGate. (n.d.). [Link]

  • 4,4'-Dithiodianiline. Chongqing Chemdad Co., Ltd. (n.d.). [Link]

  • TGA curves of (a) fluorinated and (b) dried samples. ResearchGate. (n.d.). [Link]

  • Ismael, O. T., & Sadeek, G. T. (2026). Synthesis some of polymers and heterocyclic compounds via Bis (4-aminophenyl) methane. Chemical Review and Letters, 9(2), 243-253.
  • Thermal Decomposition of Bis-(O, O-dimethylthionbphosphoryl)- disulfide. (1974). Journal of the Agricultural Chemical Society of Japan, 48(2), 107-111.
  • Characterization of fluorinated aromatic polymers and thermally treated derivatives. ResearchGate. (n.d.). [Link]

  • Chemical Properties of 4,4'-Diaminodiphenyl disulphide (CAS 722-27-0). Cheméo. (n.d.). [Link]

  • Characterization of balsam sulfide via pyrolysis–gas chromatography–mass spectrometry/sulfur chemiluminescence detection and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. ResearchGate. (n.d.). [Link]

  • 722-27-0[4,4'-Dithiodianiline]. Acmec Biochemical. (n.d.). [Link]

  • Pyrolysis GC/MS as a Method for Quality and Manufacturing Control. Pressure Sensitive Tape Council. (n.d.). [Link]

  • 4,4'-Diaminodiphenyl disulphide. NIST WebBook. (n.d.). [Link]

  • Thermal Data of Perfluorinated Carboxylic Acid Functionalized Aluminum Nanoparticles. (2022).
  • Figure 5 (a). Thermogravimetric analysis (TGA) of different aminophenyl... ResearchGate. (n.d.). [Link]

  • 4-Aminophenyl disulfide, 98%. SLS Ireland. (n.d.). [Link]

  • 4-Aminophenyl disulfide. PubChem. (n.d.). [Link]

  • 13 C NMR spectra of the exchange reaction of 4-aminophenyl disulfide... ResearchGate. (n.d.). [Link]

  • Spectral proof for the 4-aminophenyl disulfide plasma assisted catalytic reaction. (2017). Scientific Reports, 7(1), 4434.
  • Process for the production of bis-(amino-phenyl) disulphides.
  • Disulfide,bis(4-aminophenyl)-,dihydrochloride. NIST WebBook. (n.d.). [Link]

  • Py-GC-MS Investigation of Pyrolysis Behaviours and Decomposition Products of α- and β-2,7,11-Cembratriene-4,6-Diols.
  • Analysis of Rubber by Pyrolysis-GC/MS -Introduction of Detector Splitting System-. Shimadzu. (n.d.). [Link]

  • Rapid qualitative pyrolysis GC-MS analysis of carcinogenic aromatic amines from dyed textiles. ResearchGate. (n.d.). [Link]

  • Potential PFAS Products from Thermal Decomposition of Munitions: A DFT Analysis of Pyrolysis Products of Fluoropolymers in the. Mines Repository. (n.d.). [Link]

  • Thermal Decomposition Mechanisms of Epoxies and Polyurethanes. OSTI.GOV. (n.d.). [Link]

  • Characterization of the thermal/thermal oxidative stability of fluorinated graphene with various structures. RSC Publishing. (n.d.). [Link]

  • Thermogravimetric Analysis - TGA–FTIR. EAG Laboratories. (2019, December 27). [Link]

  • Thermal Studies on Chain Extended Bismaleimides. International Journal of Engineering Trends and Technology, 49(1), 11-26.
  • Fluorinated Aromatic Amino Acids and its Therapeutic Applications. (2015). Biochemistry & Analytical Biochemistry, 4(3).
  • Fluorinated aromatic diamine. NASA Technical Reports Server. (2025, July 15). [Link]

Sources

Technical Support Center: Oxidative Coupling of Aminothiophenols

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Maximizing Yield & Selectivity in Benzothiazole Synthesis

Welcome to the Advanced Synthesis Support Hub. You are accessing the technical guide for optimizing the oxidative coupling of 2-aminothiophenols. While "oxidative coupling" can refer to the formation of disulfides (dimerization), in pharmaceutical and materials science contexts, this primarily refers to the oxidative condensation-cyclization with aldehydes to form 2-substituted benzothiazoles .

This guide prioritizes the suppression of the disulfide "trap" to maximize the yield of the heterocycle.

Module 1: The Chemistry Engine (Mechanism & Pathway)

To maximize yield, one must control the competition between Pathway A (Target: Benzothiazole) and Pathway B (Byproduct: Disulfide) .

The Mechanistic Bifurcation

The reaction proceeds via an initial nucleophilic attack by the amino group on the aldehyde (Schiff base formation), followed by intramolecular thiol attack and oxidative aromatization.[1] The critical failure point is the premature oxidation of the thiol group before cyclization, leading to disulfide dimers.

Visualization: Reaction Logic Flow

The following diagram maps the critical decision points where yield is lost or gained.

OxidativeCouplingPathway cluster_conditions Critical Control Factors Start 2-Aminothiophenol + Aldehyde Imine Schiff Base (Intermediate) Start->Imine Condensation (-H2O) Disulfide Disulfide Dimer (Side Product) Start->Disulfide Premature Oxidation Cyclic Benzothiazoline (Non-aromatic) Imine->Cyclic Intramolecular Cyclization Target 2-Substituted Benzothiazole Cyclic->Target Oxidative Aromatization Disulfide->Start Reductive Cleavage Factors 1. Oxidant Strength 2. Water Scavenging 3. O2 Availability

Caption: Figure 1. Kinetic competition between cyclization (Green path) and dimerization (Red path).

Module 2: High-Yield Protocols

We recommend two distinct protocols based on your lab's capabilities and "Green Chemistry" requirements.

Protocol A: Visible-Light Mediated Aerobic Coupling (Green/High Selectivity)

Best for: Drug discovery, mild conditions, preventing over-oxidation.

The Logic: Uses Eosin Y as a photocatalyst to generate singlet oxygen (


) in situ.[2] This provides a controlled oxidation rate that favors aromatization over rapid disulfide dimerization.
  • Reagents:

    • 2-Aminothiophenol (1.0 mmol)[1]

    • Aromatic Aldehyde (1.0 mmol)[1]

    • Eosin Y (1 mol%)

    • Solvent: Ethanol (EtOH)

  • Setup:

    • Use a reaction tube open to air (or equipped with an

      
       balloon for faster kinetics).
      
    • Irradiate with Green LEDs (530 nm) or White LEDs.

  • Procedure:

    • Mix reagents in EtOH (5 mL).

    • Stir at room temperature under irradiation for 2–4 hours.

    • Checkpoint: Monitor TLC. If disulfide appears (distinct spot), increase stirring speed to improve oxygen mass transfer.

  • Workup:

    • Concentrate solvent.

    • Purify via silica gel chromatography (Hexane/EtOAc).

Protocol B: Iodine-Mediated Oxidative Cyclization (Robust/Scale-Up)

Best for: Large scale, unreactive aldehydes, sterically hindered substrates.

The Logic: Iodine (


) acts as a Lewis acid to activate the imine formation and a mild oxidant to drive the aromatization.
  • Reagents:

    • 2-Aminothiophenol (1.0 mmol)[1]

    • Aldehyde (1.1 mmol)

    • Molecular Iodine (

      
      ) (0.5 – 1.0 equiv) or DMSO (solvent/oxidant).
      
  • Procedure:

    • Dissolve substrates in DMSO (or DMF).

    • Add

      
       portion-wise at room temperature.
      
    • Heat to 80–100°C for 1 hour.

  • Workup:

    • Quench with saturated

      
       (sodium thiosulfate) to remove excess iodine.
      
    • Extract with Ethyl Acetate.

Module 3: Troubleshooting Hub

Issue: Low Yield due to Disulfide Formation Diagnosis: TLC shows a persistent spot corresponding to the disulfide dimer of 2-aminothiophenol. Root Cause: The oxidation potential of the thiol is lower than the condensation rate. The thiol is oxidizing before it can attack the aldehyde.

  • Fix 1 (Atmosphere): If using Protocol A, ensure the reaction is not "starved" of

    
    , but do not use strong chemical oxidants (like 
    
    
    
    ) which favor dimerization.
  • Fix 2 (Stoichiometry): Add a slight excess of the aldehyde (1.2 equiv) to push the equilibrium toward the Schiff base (Imine) quickly.

Issue: Reaction Stalls at Benzothiazoline Intermediate Diagnosis: Mass spec shows M+2 peak relative to target. Product is not aromatic. Root Cause: Insufficient oxidative power to perform the final dehydrogenation (aromatization).

  • Fix: Add a co-oxidant. If using air, switch to an

    
     balloon. If using 
    
    
    
    , add 10% more iodine or increase temperature by 10°C.

Issue: Hydrolysis of Imine (Reversion to Starting Materials) Diagnosis: Yield decreases over time; aldehyde peak reappears on HPLC. Root Cause: Water byproduct is hydrolyzing the Schiff base back to reactants.

  • Fix: Add activated 4Å Molecular Sieves to the reaction mixture to scavenge water in situ.

Quantitative Data Summary
VariableImpact on YieldOptimal Setting
Oxidant Source High (Critical)Air/

(Photocatalysis) or DMSO/

Solvent Polarity MediumEthanol or DMSO (Protic solvents aid proton transfer)
Temperature HighRT (Photocatalysis) or 80°C (Thermal)
Aldehyde Electronic MediumElectron-withdrawing groups (e.g.,

) accelerate yield

Module 4: FAQ

Q: Can I use aliphatic aldehydes with these protocols? A: Yes, but yields are typically lower (50-70%) compared to aromatic aldehydes (>85%) due to enolization side reactions. For aliphatic substrates, Protocol B (Iodine) is preferred as it is faster and minimizes aldol condensation side products.

Q: Is it possible to recover the product if the disulfide forms? A: Yes. You can treat the crude mixture containing the disulfide with a reducing agent (like


 or 

) to revert it to 2-aminothiophenol, and then restart the reaction with the aldehyde. However, it is more efficient to prevent it by maintaining a high concentration of aldehyde.

Q: Why avoid metal catalysts like Copper (Cu)? A: While Cu-catalyzed aerobic coupling is effective, it often requires higher temperatures and can lead to contamination in pharmaceutical intermediates (requiring scavenger resins). The Metal-Free methods (A & B) listed above provide comparable yields (85-95%) without heavy metal remediation [1, 3].

References

  • Visible light-mediated synthesis of 1,3-benzothiazoles. Source: ChemRxiv (2023). Context: Describes the mechanism of photocatalytic oxidation and the role of singlet oxygen in preventing side reactions.

  • Condensation Reactions of 2-Aminothiophenols to Afford 2-Substituted Benzothiazoles. Source: MDPI (2024 Review). Context: Comprehensive review of recent green synthetic protocols including

    
     and microwave-assisted methods.
    
    
  • Synthesis of benzothiazoles from 2-aminothiophenol and aldehydes. Source: Organic Chemistry Portal. Context: Validates the Iodine-mediated and DMSO-based protocols for scale-up.

  • Troubleshooting guide for the synthesis of benzothiazole derivatives. Source: BenchChem.[1] Context: Provides specific stoichiometry adjustments for optimizing yield and handling disulfide byproducts.

Sources

Validation & Comparative

A Comparative Guide to Reducing Dielectric Constant in Polyimides: Fluorinated vs. Non-Fluorinated Diamines

Author: BenchChem Technical Support Team. Date: March 2026

In the relentless pursuit of miniaturization and enhanced performance in microelectronics, the dielectric constant (k) of insulating materials has emerged as a critical parameter. Lowering the dielectric constant of interlayer dielectrics, such as polyimides (PIs), is paramount for reducing signal delay, cross-talk, and power consumption in high-frequency applications.[1] This guide provides a comprehensive comparison of two primary strategies for achieving low-k polyimides: the incorporation of fluorinated versus non-fluorinated diamines. We will delve into the underlying chemical principles, present supporting experimental data, and offer a standardized protocol for material synthesis and characterization.

The Quest for Low-k: Understanding the Fundamentals

The dielectric constant of a material is a measure of its ability to store electrical energy in an electric field. In polymers, this is largely influenced by two factors: molecular polarizability and the density of polar groups.[2] Therefore, to reduce the dielectric constant, one must either decrease the polarizability of the polymer backbone or reduce the number of polarizable units per unit volume. The introduction of specific diamine monomers into the polyimide structure is a highly effective method to achieve this.

The Fluorine Advantage: Leveraging Electronegativity

The incorporation of fluorine atoms into the diamine monomer is a well-established and highly effective strategy for reducing the dielectric constant of polyimides.[3][4] The strong electronegativity of fluorine atoms and the low polarizability of the carbon-fluorine (C-F) bond are key to this approach.[5]

The primary mechanisms by which fluorination lowers the dielectric constant are:

  • Reduced Molar Polarizability: The high electronegativity of fluorine atoms effectively withdraws electron density from the polymer backbone, reducing its overall polarizability.[4]

  • Increased Free Volume: The bulky nature of trifluoromethyl (-CF3) groups, a common fluorine-containing moiety, hinders efficient polymer chain packing. This creates more empty space, or free volume, within the material, which effectively lowers the overall density of polarizable groups.[4][6]

  • Reduced Water Absorption: Fluorinated polymers are inherently more hydrophobic, leading to lower moisture uptake. Since water has a high dielectric constant (~80), minimizing its presence within the polymer matrix is crucial for maintaining low-k properties, especially in humid environments.

Fluorination_Mechanism Low_k Lower Dielectric Constant (k) F_Diamine F_Diamine Reduced_Polarizability Reduced_Polarizability F_Diamine->Reduced_Polarizability High Electronegativity Increased_Free_Volume Increased_Free_Volume F_Diamine->Increased_Free_Volume Bulky -CF3 Groups Reduced_Moisture Reduced_Moisture F_Diamine->Reduced_Moisture Hydrophobicity Reduced_Polarizability->Low_k Increased_Free_Volume->Low_k Reduced_Moisture->Low_k

The Non-Fluorinated Alternative: Engineering Bulkiness

While effective, the use of fluorinated compounds can sometimes be associated with higher costs and potential environmental concerns. An alternative approach focuses on designing non-fluorinated diamines with bulky, three-dimensional structures that disrupt polymer chain packing and increase free volume.[7][8]

The core principle behind this strategy is to introduce large, rigid, and often non-planar groups into the diamine monomer. Examples of such structures include:

  • Cardo-type structures: Containing a fluorene ring.

  • Spirobisindane units. [8]

  • Diamantane-based structures. [9]

  • Triphenylmethane units. [10]

By incorporating these bulky, non-polar groups, the polymer chains are forced further apart, leading to a significant increase in free volume. This has a similar effect to the steric hindrance caused by -CF3 groups, effectively lowering the dielectric constant by reducing the density of the material.[8]

NonFluorinated_Mechanism Low_k Lower Dielectric Constant (k) NF_Diamine NF_Diamine Increased_Free_Volume Increased_Free_Volume NF_Diamine->Increased_Free_Volume Steric Hindrance Reduced_Chain_Packing Reduced_Chain_Packing Increased_Free_Volume->Reduced_Chain_Packing Reduced_Chain_Packing->Low_k

Head-to-Head Comparison: Fluorinated vs. Non-Fluorinated Diamines

FeatureFluorinated DiaminesNon-Fluorinated Bulky Diamines
Primary Mechanism Reduced polarizability and increased free volume.[4]Primarily increased free volume.[7]
Dielectric Constant (k) Can achieve very low values (down to ~2.4 or lower).[1][11]Can also achieve low values (e.g., 2.58 - 2.74).[9]
Moisture Absorption Generally lower due to hydrophobicity.Can be low, but may require specific bulky groups to achieve similar levels.
Thermal Stability Generally high, with decomposition temperatures often exceeding 500°C.[12]Also exhibits high thermal stability.
Mechanical Properties Can sometimes lead to reduced toughness and elongation at break.[13]Can maintain or even improve mechanical properties depending on the structure.
Cost & Synthesis Can be more expensive and involve more complex synthesis routes.Potentially more cost-effective and simpler synthesis.
Environmental Concerns Potential for persistence of fluorinated compounds.Generally considered more environmentally benign.

Experimental Data: A Snapshot of Performance

The following table summarizes the dielectric constants of various polyimides synthesized using different diamines, as reported in the literature.

Polyimide SystemDiamine TypeDianhydrideDielectric Constant (k)FrequencyReference
PI-E2CF3FluorinatedBTPDA2.7410 GHz
PEI with 40% 6FDANon-fluorinated6FDA2.781 MHz[12]
Diamantane-based PINon-fluorinatedVarious2.58 - 2.74Not Specified[9]
FAPI-0FluorinatedNot Specified2.6810 GHz[6]
Silicon-containing PINon-fluorinatedPMDA2.35Not Specified[14]
14.3%TFMB/85.7%ODA//PMDAFluorinatedPMDA2.12Not Specified[3]
6FDA + 3-BDAFFluorinated6FDA2.4010 GHz[11]
MMA-functionalized DHSBINon-fluorinatedODPA2.6740 GHz[7][8]

Experimental Protocol: Synthesis and Characterization of a Low-k Polyimide Film

This section outlines a generalized, two-step procedure for the synthesis of a polyimide film and the subsequent measurement of its dielectric constant.

Part 1: Poly(amic acid) Synthesis

  • Diamine Dissolution: In a dry, nitrogen-purged flask, dissolve a stoichiometric amount of the chosen diamine (either fluorinated or non-fluorinated) in a dry amide-type solvent, such as N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc).[11]

  • Dianhydride Addition: Slowly add an equimolar amount of a chosen aromatic dianhydride (e.g., pyromellitic dianhydride - PMDA) to the stirred diamine solution at room temperature.

  • Polymerization: Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for several hours to form a viscous poly(amic acid) solution.

Part 2: Imidization and Film Casting

  • Film Casting: Cast the poly(amic acid) solution onto a clean glass substrate using a doctor blade to ensure a uniform thickness.

  • Thermal Imidization: Place the cast film in a vacuum oven and subject it to a staged heating process to gradually remove the solvent and induce cyclization to the polyimide. A typical heating profile might be: 80°C for 1 hour, 150°C for 1 hour, 250°C for 1 hour, and finally 300°C for 1 hour.

  • Film Detachment: After cooling to room temperature, carefully detach the resulting polyimide film from the glass substrate.

Part 3: Dielectric Constant Measurement

  • Sample Preparation: Deposit circular metal electrodes (e.g., gold or aluminum) onto both sides of the polyimide film via sputtering or evaporation to form a parallel plate capacitor structure.

  • Measurement: Use an impedance analyzer or a network analyzer to measure the capacitance of the film at the desired frequency.[15][16]

  • Calculation: The dielectric constant (k) can be calculated using the formula for a parallel plate capacitor:

    k = (C * d) / (ε₀ * A)

    Where:

    • C is the measured capacitance

    • d is the thickness of the film

    • ε₀ is the permittivity of free space (8.854 x 10⁻¹² F/m)

    • A is the area of the electrode

Experimental_Workflow Diamine_Dissolution Diamine_Dissolution Dianhydride_Addition Dianhydride_Addition Diamine_Dissolution->Dianhydride_Addition Polymerization Polymerization Dianhydride_Addition->Polymerization Film_Casting Film_Casting Polymerization->Film_Casting Thermal_Imidization Thermal_Imidization Film_Casting->Thermal_Imidization Film_Detachment Film_Detachment Thermal_Imidization->Film_Detachment Electrode_Deposition Electrode_Deposition Film_Detachment->Electrode_Deposition Capacitance_Measurement Capacitance_Measurement Electrode_Deposition->Capacitance_Measurement Dielectric_Constant_Calculation Dielectric_Constant_Calculation Capacitance_Measurement->Dielectric_Constant_Calculation

Conclusion

Both fluorinated and non-fluorinated diamines offer viable pathways to achieving low-dielectric-constant polyimides. The choice between the two will depend on the specific requirements of the application.

  • Fluorinated diamines are a proven and highly effective method for achieving very low dielectric constants, primarily due to the dual benefit of reduced polarizability and increased free volume.[3][6] They also offer the advantage of low moisture absorption. However, considerations around cost and potential environmental impact may be a factor.

  • Non-fluorinated bulky diamines present a compelling alternative, capable of achieving significant reductions in the dielectric constant by maximizing free volume.[7][8][9] This approach may offer advantages in terms of cost, synthesis simplicity, and environmental profile.

Ultimately, the selection of the optimal diamine requires a careful balance of desired dielectric performance, thermal and mechanical properties, processing characteristics, and overall cost-effectiveness. Continued research into novel diamine structures, both fluorinated and non-fluorinated, will undoubtedly push the boundaries of low-k materials, enabling the next generation of high-performance electronic devices.

References

  • Preparation of fluorinated polyimides with low dielectric constants and low dielectric losses by combining ester groups and triphenyl pyridine structures. Polymer Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of Low Dielectric Constant Polyetherimide Films. Scilit. Available at: [Link]

  • Low Dielectric Constants of Soluble Polyimides Derived from the Novel 4,9-Bis[4-(4-aminophenoxy)phenyl]diamantane. Macromolecules. Available at: [Link]

  • Dielectric Properties of Fluorinated Aromatic Polyimide Films with Rigid Polymer Backbones. MDPI. Available at: [Link]

  • Fluorinated polyimide: High toughness and low dielectric properties pave new path for high-frequency communication materials. EurekAlert!. Available at: [Link]

  • Synthesis and Properties Comparison of Low Dielectric Silicon Containing Polyimides. MDPI. Available at: [Link]

  • Effect of Fluorine in Redesigning Energy-Storage Properties of High-Temperature Dielectric Polymers. ACS Publications. Available at: [Link]

  • Reducing the Permittivity of Polyimides for Better Use in Communication Devices. PMC. Available at: [Link]

  • Effect of Fluorine in Redesigning Energy-Storage Properties of High-Temperature Dielectric Polymers. Ramprasad Group. Available at: [Link]

  • Process for preparing low dielectric polyimides. Google Patents.
  • Fluorine-Free, Low-Dielectric Photosensitive Polyimides Based on Methyl Methacrylate-Functionalized Bulky Diamines for High-Fidelity UV Patterning. ACS Applied Polymer Materials. Available at: [Link]

  • Measuring the Dielectric Constant in Thin Films. AZoM. Available at: [Link]

  • Effect of Diamine Monomers with Varied Backbone Structures on Dielectric and Other Comprehensive Properties of Fluorinated Polyimide Films. Semantic Scholar. Available at: [Link]

  • Structure‐Property Relationship of Polyimide Fibers with High Tensile Strength and Low Dielectric Constant by Introducing Benzimidazole and Trifluoromethyl Units. ResearchGate. Available at: [Link]

  • Intrinsic low dielectric constant polyimides: relationship between molecular structure and dielectric properties. Journal of Materials Chemistry C (RSC Publishing). Available at: [Link]

  • Experimental Investigation of the Dielectric Constants of Thin Noble Metallic Films Using a Surface Plasmon Resonance Sensor. MDPI. Available at: [Link]

  • Measurement of the Dielectric Constant of Thin Films using Goniometric Time-Domain Spectroscopy. AIP Publishing. Available at: [Link]

  • Structural Designs of Transparent Polyimide Films with Low Dielectric Properties and Low Water Absorption: A Review. MDPI. Available at: [Link]

  • Measurement of the dielectric constant of thin films by terahertz time-domain spectroscopic ellipsometry. Optica Publishing Group. Available at: [Link]

  • What's the role of fluorine atom on the dielectric constant? ResearchGate. Available at: [Link]

  • How to calculate the dielectric constant of thin film? ResearchGate. Available at: [Link]

  • Preparation and Characterization of Intrinsic Low-κ Polyimide Films. PMC. Available at: [Link]

  • Structure-property relationship of low dielectric constant polyimide fibers containing fluorine groups. ResearchGate. Available at: [Link]

  • Fluorine-Free, Low-Dielectric Photosensitive Polyimides Based on Methyl Methacrylate-Functionalized Bulky Diamines for High-Fidelity UV Patterning. ACS Publications. Available at: [Link]

  • Electrical properties. Daikin Global. Available at: [Link]

  • Design and synthesis of low dielectric constant polyimides based on fluorinated diamines with twisted triphenylmethane units and bulky side chains. Request PDF - ResearchGate. Available at: [Link]

  • Intrinsic low‐dielectric‐constant polyimides based on a novel diamine having. Wiley Online Library. Available at: [Link]

  • Effect of Diamine Monomers with Varied Backbone Structures on Dielectric and Other Comprehensive Properties of Fluorinated Polyimide Films. MDPI. Available at: [Link]

Sources

The Fluorine Advantage: A Comparative Guide to the Mechanical Properties of Self-Healing Polymers with Fluorinated Disulfide Linkers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of more resilient and durable materials, self-healing polymers have emerged as a revolutionary class of materials capable of autonomously repairing damage. At the heart of many of these systems lies dynamic chemistry, with disulfide bonds being a prominent choice for their reversible nature. This guide delves into a specific and promising innovation within this field: the strategic incorporation of fluorine into the polymer architecture, specifically in conjunction with disulfide linkers. We will explore how this "fluorine advantage" impacts the mechanical properties and healing efficiency of these advanced materials, offering a comparative analysis against their non-fluorinated counterparts.

The Dynamic Duo: Disulfide Bonds and Self-Healing

The intrinsic ability of some polymers to self-heal is often predicated on dynamic covalent bonds – chemical linkages that can break and reform under specific stimuli, such as heat or light. Among these, the disulfide bond (S-S) is particularly attractive due to its relatively low bond dissociation energy, allowing for reversible cleavage and reformation at moderate temperatures. This dynamic exchange mechanism, known as disulfide metathesis, allows polymer chains to reconnect across a fracture, restoring the material's integrity.[1][2]

However, a persistent challenge in the design of self-healing polymers is the inherent trade-off between mechanical robustness and healing efficiency.[3] Highly crosslinked networks tend to be strong but have restricted chain mobility, hindering the disulfide exchange necessary for efficient healing. Conversely, more mobile networks that heal quickly often sacrifice mechanical strength.

Introducing Fluorine: A Game-Changing Element

Fluorine, the most electronegative element, imparts a unique set of properties when incorporated into polymer chains.[4][5] These include:

  • High Thermal Stability: The strength of the carbon-fluorine (C-F) bond enhances the overall thermal resistance of the polymer.[6]

  • Chemical Inertness: Fluorinated segments are resistant to chemical attack, improving the material's durability in harsh environments.[6]

  • Hydrophobicity and Oleophobicity: The low surface energy of fluorinated polymers makes them repellent to both water and oils.[7]

  • Altered Intermolecular Interactions: The strong dipole of the C-F bond can influence chain packing and non-covalent interactions within the polymer matrix.[3]

The central hypothesis is that by strategically placing fluorine atoms near the dynamic disulfide linkers, we can modulate the local chemical environment and influence both the mechanical performance and the healing process.

Comparative Analysis of Mechanical Properties

While the field is still evolving, emerging research provides compelling evidence for the significant impact of fluorination on the mechanical behavior of disulfide-based self-healing polymers. A direct comparison of a fluorinated phenolic polyurethane elastomer (FPPU) with its non-fluorinated counterpart (APPU) revealed a remarkable 98% self-healing efficiency for the fluorinated version.[8]

Below is a comparative summary of key mechanical properties, drawing from available literature. It is important to note that these values are compiled from different polymer systems and experimental conditions, and thus should be viewed as illustrative of general trends.

Mechanical PropertyNon-Fluorinated Disulfide PolymersFluorinated Disulfide PolymersRationale for a "Fluorine Advantage"
Tensile Strength Variable, often a trade-off with healing. Can range from <1 MPa to >30 MPa.Can be maintained or even enhanced. For example, some fluorinated polyurethanes show tensile strengths up to 29.67 MPa.Fluorination can increase interchain interactions and create a more robust network without overly restricting the disulfide exchange.
Elongation at Break Highly variable, from a few hundred percent to over 1000%.Can be comparable to or slightly lower than non-fluorinated analogs, but still exhibit high elasticity.The increased rigidity from fluorinated segments may slightly reduce the ultimate stretchability in some cases.
Healing Efficiency Typically in the range of 70-95%, often requiring elevated temperatures.Can reach near-quantitative levels (e.g., 98%) at lower temperatures.[8]The electron-withdrawing nature of fluorine can lower the dissociation energy of the disulfide bond, facilitating exchange at milder conditions.
Healing Time Can range from minutes to hours, often at temperatures above 60°C.[1]Can be significantly faster, with some systems healing in minutes at room temperature or slightly elevated temperatures.The synergistic effect of disulfide bonds and fluorine-induced hydrogen bonds can accelerate the repair process.
Thermal Stability Dependent on the polymer backbone.Generally enhanced due to the high C-F bond energy.[7]The inherent thermal stability of fluoropolymers contributes to the overall material robustness.

The Underlying Mechanisms of the Fluorine Advantage

The enhanced performance of fluorinated disulfide self-healing polymers can be attributed to a combination of factors:

  • Modulation of Disulfide Bond Dynamics: The strong electron-withdrawing effect of fluorine atoms can influence the electron density of the adjacent disulfide bonds. This can lower the activation energy required for disulfide exchange, leading to faster and more efficient healing at lower temperatures.

  • Synergistic Non-Covalent Interactions: Fluorine can participate in unique non-covalent interactions, such as fluorine-hydrogen bonds. These interactions can act in concert with the disulfide exchange, providing an initial driving force for bringing fractured surfaces together and promoting chain mobility.

  • Microphase Separation and Domain Formation: In block copolymers like polyurethanes, the incompatibility between fluorinated and non-fluorinated segments can lead to well-defined microphase separation. The disulfide linkers can be strategically placed within specific domains to optimize both mechanical strength and healing.

Experimental Protocols

A. Synthesis of a Representative Fluorinated Disulfide-Containing Polyurethane

This protocol is a generalized procedure based on methodologies described in the literature.

Materials:

  • Fluorinated diol (F-OH)

  • Polytetrahydrofuran (PTMEG)

  • Isophorone diisocyanate (IPDI)

  • Disulfide-containing chain extender (e.g., bis(4-aminophenyl) disulfide)

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • Pre-polymer Synthesis:

    • In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, add the desired amounts of F-OH and PTMEG.

    • Heat the mixture to 80°C under a nitrogen atmosphere with stirring until a homogeneous solution is formed.

    • Cool the mixture to 60°C and add IPDI dropwise over 30 minutes.

    • Add a catalytic amount of DBTDL.

    • Allow the reaction to proceed at 80°C for 2-3 hours to form the NCO-terminated prepolymer.

  • Chain Extension:

    • Dissolve the disulfide-containing chain extender in anhydrous DMF.

    • Add the chain extender solution dropwise to the prepolymer solution with vigorous stirring.

    • Continue stirring at 60°C for another 2-4 hours until the viscosity of the solution increases significantly.

  • Film Casting:

    • Pour the resulting polymer solution into a Teflon mold.

    • Degas the solution in a vacuum oven at 60°C for 12 hours to remove any air bubbles and solvent.

    • Cure the film at 80°C for 24 hours.

    • Peel the resulting polyurethane film from the mold for characterization.

B. Evaluation of Mechanical and Self-Healing Properties

1. Tensile Testing:

  • Cut the polymer films into dumbbell-shaped specimens according to ASTM D638 standards.

  • Perform tensile tests using a universal testing machine at a constant crosshead speed (e.g., 100 mm/min).

  • Record the stress-strain curves to determine the tensile strength, Young's modulus, and elongation at break.

2. Healing Efficiency Measurement:

  • Cut the dumbbell-shaped specimens in half with a sharp razor blade.

  • Gently bring the two fractured surfaces into contact and hold them in place with minimal pressure.

  • Place the "healed" specimen in an oven at a predetermined healing temperature (e.g., 60°C or 100°C) for a specific duration (e.g., 1, 2, 6, 12, 24 hours).

  • After healing, allow the specimen to cool to room temperature.

  • Perform a tensile test on the healed specimen.

  • The healing efficiency (η) is calculated as the ratio of the tensile strength of the healed sample (σhealed) to the tensile strength of the pristine sample (σpristine): η (%) = (σhealed / σpristine) x 100

Visualizing the Concepts

cluster_synthesis Polymer Synthesis Monomers Fluorinated Diol + Non-Fluorinated Diol + Diisocyanate + Disulfide Chain Extender Prepolymer Prepolymer Formation Monomers->Prepolymer Chain_Extension Chain Extension Prepolymer->Chain_Extension Curing Curing Chain_Extension->Curing Fluorinated_Polymer Fluorinated Self-Healing Polymer with Disulfide Linkers Curing->Fluorinated_Polymer

Caption: Workflow for the synthesis of a fluorinated disulfide-containing self-healing polymer.

cluster_healing Self-Healing Mechanism via Disulfide Exchange Initial_State Intact Polymer Network with Disulfide Crosslinks Damage Crack Formation Initial_State->Damage Stimulus Stimulus (e.g., Heat) Damage->Stimulus Exchange Disulfide Bond Exchange across Crack Interface Stimulus->Exchange Healed Healed Polymer Network Exchange->Healed

Caption: The self-healing mechanism is driven by the dynamic exchange of disulfide bonds.

cluster_testing Mechanical Testing Workflow Pristine_Sample Pristine Polymer Sample Tensile_Test_1 Tensile Test 1 (Measure σ_pristine) Pristine_Sample->Tensile_Test_1 Cut_Sample Cut Sample in Half Pristine_Sample->Cut_Sample Calculate_Efficiency Calculate Healing Efficiency η = (σ_healed / σ_pristine) x 100 Tensile_Test_1->Calculate_Efficiency Healing Bring Surfaces Together + Apply Stimulus Cut_Sample->Healing Healed_Sample Healed Sample Healing->Healed_Sample Tensile_Test_2 Tensile Test 2 (Measure σ_healed) Healed_Sample->Tensile_Test_2 Tensile_Test_2->Calculate_Efficiency

Caption: Experimental workflow for determining the healing efficiency of the polymer.

Future Outlook and Conclusion

The incorporation of fluorine into disulfide-based self-healing polymers represents a significant step forward in the design of smart, resilient materials. The "fluorine advantage" manifests as a notable improvement in healing efficiency, often at milder conditions, without a significant compromise in mechanical strength. This opens up new possibilities for applications in demanding fields such as biomedical devices, flexible electronics, and advanced coatings where durability and longevity are paramount.

While the current body of research is promising, further studies are needed to fully elucidate the structure-property relationships in a wider range of fluorinated self-healing polymer systems. A systematic investigation into the effects of fluorine content, position relative to the disulfide linker, and the overall polymer architecture will be crucial for the rational design of next-generation self-healing materials with tailored properties.

References

  • Rekondo, A., et al. (2014). Self-healing poly(urea-urethane) elastomers based on aromatic disulfide metathesis. Materials Horizons, 1(2), 237-240. Available at: [Link]

  • Zhang, L., et al. (2024). Preparation and properties of superhydrophobic fluorinated polyurethane with room temperature self-healing performance. Journal of Adhesion Science and Technology, 1-19. Available at: [Link]

  • Chen, S., et al. (2022). A novel fluorinated phenolic polyurethane elastomer with remarkable self-healable efficiency and reprocessability. Polymer, 245, 124694.
  • Gomes, C. M., et al. (2018). Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. Polymers, 10(11), 1257. Available at: [Link]

  • Ling, L., et al. (2019). Synthesis and Properties of Reversible Disulfide Bond-based Self-healing Polyurethane with Triple Shape Memory Properties. Chinese Journal of Polymer Science, 37(11), 1119-1129. Available at: [Link]

  • Li, G., et al. (2025). Effect of mechanical properties on the self‐healing behavior of waterborne polyurethane coatings. Journal of Applied Polymer Science.
  • Kim, Y., et al. (2022). Combined DFT and MD Simulation Protocol to Characterize Self-Healing Properties in Disulfide-Containing Materials: Polyurethanes and Polymethacrylates as Case Studies. Frontiers in Chemistry, 10, 833890. Available at: [Link]

  • Urban, M. W. (2021). Self-Healable Fluorinated Copolymers Governed by Dipolar Interactions. Advanced Science, 8(17), 2101399. Available at: [Link]

  • Li, D., et al. (2024). Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. Polymers, 16(7), 959. Available at: [Link]

  • Wang, C., et al. (2021). A wear-resistant, self-healing and recyclable multifunctional waterborne polyurethane coating with mechanical tunability based on hydrogen bonding and an aromatic disulfide structure. Polymer Chemistry, 12(35), 4976-4986. Available at: [Link]

  • Martin, R., et al. (2020). Evolution of self-healing elastomers, from extrinsic to combined intrinsic mechanisms: a review. Journal of Materials Chemistry A, 8(30), 14834-14856. Available at: [Link]

  • Mei, V. (2022). Structure/Property/Processing of a 3D Printed Self-healing Polymer Blend. University of Southern Mississippi.
  • Liu, Y., & Zhang, J. (2023). Recent Progress in the Field of Intrinsic Self-Healing Elastomers. Polymers, 15(23), 4594. Available at: [Link]

  • American Chemistry Council. (n.d.). Fluoropolymers vs. Side-Chain Fluorinated Polymers. Available at: [Link]

  • Henry, B. J., et al. (2018). A Critical Review of the Application of Polymer of Low Concern and Regulatory Criteria to Fluoropolymers. Integrated Environmental Assessment and Management, 14(3), 316-334. Available at: [Link]

Sources

optical transparency of Bis(3-fluoro-4-aminophenyl)disulfide based films

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optical Transparency of Bis(3-fluoro-4-aminophenyl)disulfide Based Films

Executive Summary

The development of advanced flexible substrates for optoelectronics, wearable sensors, and biomedical devices demands materials that are simultaneously highly transparent, mechanically robust, and capable of self-healing. Traditional polyimides (PIs) offer exceptional thermomechanical stability but are inherently limited by their dark yellow or brown coloration and lack of reworkability.

This guide provides an in-depth comparative analysis of Bis(3-fluoro-4-aminophenyl)disulfide (3F-AFD) —a rationally designed dual-function diamine monomer. By comparing 3F-AFD-based polyimide films against traditional non-fluorinated dynamic alternatives and standard colorless polyimides, we elucidate the structure-property causality that allows 3F-AFD to successfully bridge the gap between high optical transparency and dynamic covalent self-healing [1].

Mechanistic Basis: The Causality of Transparency and Self-Healing

To understand why 3F-AFD outperforms traditional alternatives, one must analyze the molecular physics governing light absorption and polymer chain dynamics.

Suppressing the Charge-Transfer Complex (CTC)

Standard polyimide films absorb visible light due to the formation of intra- and inter-molecular Charge-Transfer Complexes (CTCs). The diamine acts as an electron donor (high HOMO), and the dianhydride acts as an electron acceptor (low LUMO). When a standard disulfide diamine like 4,4'-aminophenyl disulfide (4-AFD) is used, the lone electron pairs on the sulfur atoms conjugate with the aromatic rings, raising the HOMO energy level. This narrows the HOMO-LUMO gap, shifting the absorption spectrum into the visible range (yielding a dark amber color).

The 3F-AFD Advantage: The introduction of highly electronegative fluorine atoms adjacent to the amine groups exerts a strong inductive electron-withdrawing effect. This lowers the HOMO energy level of the diamine, widening the optical bandgap and shifting absorption back into the ultraviolet (UV) region. Furthermore, the steric bulk of the fluorine atoms disrupts polymer chain coplanarity, increasing free volume and physically preventing the tight chain packing required for intermolecular CTC formation.

Dynamic Covalent Disulfide Metathesis

While standard fluorinated diamines (like TFMB) produce perfectly Colorless Polyimides (CPIs), they lack dynamic bonds. 3F-AFD incorporates a central disulfide linkage (-S-S-). Upon the application of thermal energy (typically >120°C) or UV irradiation, these bonds undergo homolytic cleavage to form reactive thiyl radicals (R-S•). Across a micro-crack or scratch interface, these radicals dynamically recombine (metathesis), effectively stitching the polymer backbone back together and restoring mechanical integrity [1].

LogicalRelationship Monomer Bis(3-fluoro-4-aminophenyl)disulfide (3F-AFD) Fluorine Fluorine Substitution (-F) Monomer->Fluorine Disulfide Disulfide Linkage (-S-S-) Monomer->Disulfide ElecWithdraw Inductive Electron Withdrawal Fluorine->ElecWithdraw Steric Steric Hindrance & Free Volume Increase Fluorine->Steric Metathesis Dynamic Covalent Metathesis Disulfide->Metathesis Radical exchange mechanism CTC Suppression of Charge-Transfer Complex ElecWithdraw->CTC Reduces diamine donor strength Steric->CTC Disrupts polymer chain packing Transparency High Optical Transparency (>85%) CTC->Transparency Healing Thermal/UV Self-Healing Metathesis->Healing

Logical relationship mapping 3F-AFD structural features to macroscopic film properties.

Comparative Performance Analysis

The following data synthesizes experimental outcomes when reacting equimolar amounts of a standard dianhydride (e.g., 6FDA) with three different diamines.

Note the critical trade-off: The electron-withdrawing fluorine in 3F-AFD slightly stabilizes the disulfide bond compared to 4-AFD, requiring a marginally higher activation temperature for self-healing. However, this is a necessary compromise to achieve a massive >75% gain in optical transmittance at 400 nm.

Property Metric4-AFD Film (Non-Fluorinated Disulfide)3F-AFD Film (Fluorinated Disulfide)TFMB Film (Standard Fluorinated, No Disulfide)
Transmittance at 400 nm (%) < 10% (Dark Yellow/Brown)~ 78 - 82% (Pale/Colorless)> 85% (Highly Colorless)
Transmittance at 450 nm (%) ~ 45%> 85% > 90%
Self-Healing Efficiency (%) > 90% (at 100°C)> 85% (at 120°C) N/A (0%)
Glass Transition Temp (

)
~ 210°C~ 230°C ~ 270°C
Tensile Strength (MPa) ~ 95 MPa~ 105 MPa ~ 130 MPa

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, the synthesis and characterization of 3F-AFD films must follow strict environmental controls. Moisture must be rigorously excluded during polycondensation to prevent the hydrolysis of the dianhydride, which would terminate chain growth and ruin mechanical properties.

Protocol 1: Synthesis of 3F-AFD Polyimide Films
  • Monomer Preparation: Purify 3F-AFD and the chosen dianhydride (e.g., 6FDA) via vacuum sublimation. Dry N,N-dimethylacetamide (DMAc) solvent over molecular sieves.

  • Polycondensation: In a nitrogen-purged flask, dissolve 10 mmol of 3F-AFD in 30 mL of anhydrous DMAc. Cool to 0–5°C using an ice bath.

  • Chain Extension: Gradually add 10 mmol of 6FDA powder in small portions over 30 minutes to prevent exothermic spikes. Stir the mixture continuously for 24 hours at room temperature to yield a highly viscous Polyamic Acid (PAA) precursor solution (~15-20 wt% solids).

  • Film Casting: Degas the PAA solution under vacuum to remove trapped micro-bubbles (which act as light-scattering defects). Cast the solution onto a clean glass substrate using a doctor blade set to a 200 µm gap.

  • Thermal Imidization: Place the substrate in a programmable vacuum oven. Apply a stepwise heating profile to ensure complete cyclodehydration without solvent boiling: 80°C (2h) → 150°C (1h) → 200°C (1h) → 250°C (1h) → 300°C (1h).

  • Recovery: Cool to room temperature naturally and soak the glass plate in deionized water to facilitate the peeling of the freestanding PI film.

Protocol 2: Optical and Healing Characterization
  • Optical Transparency: Mount the 20-30 µm thick freestanding film in a UV-Vis spectrophotometer. Scan from 300 nm to 800 nm using air as the baseline reference. Record the transmittance at 400 nm (cutoff region) and 450 nm.

  • Self-Healing Assay: Induce a controlled micro-scratch (~10 µm width) on the film surface using a diamond indenter. Observe the initial scratch under an optical microscope. Transfer the film to a hot stage set to 120°C for 2 hours. Re-examine under the microscope to quantify the closure of the scratch (Healing Efficiency =[Initial Width - Final Width] / Initial Width × 100).

ExperimentalWorkflow Step1 1. Monomer Purification (Sublimation/Recrystallization) Step2 2. Polycondensation in DMAc (Equimolar Dianhydride + 3F-AFD, 0-5°C) Step1->Step2 Step3 3. Polyamic Acid (PAA) Generation (Viscous Precursor Solution) Step2->Step3 Step4 4. Film Casting (Glass Substrate, Doctor Blade) Step3->Step4 Step5 5. Stepwise Thermal Imidization (80°C to 300°C under N2) Step4->Step5 Step6 6. Film Peeling & Characterization Step5->Step6 Branch1 Optical Analysis (UV-Vis Spectroscopy) Step6->Branch1 Branch2 Thermomechanical Testing (DMA / Tensile Tester) Step6->Branch2 Branch3 Self-Healing Assay (Micro-scratch & Heating) Step6->Branch3

Step-by-step experimental workflow for synthesizing and evaluating 3F-AFD polyimide films.

References

  • Challenge for Trade-Off Relationship between the Mechanical Property and Healing Efficiency of Self-Healable Polyimide ACS Applied Materials & Interfaces[Link]

Comparative Guide: Self-Healing Efficiency of Disulfide vs. Diselenide Crosslinkers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Verdict: Diselenide (Se–Se) crosslinkers demonstrate superior self-healing efficiency and kinetic rates compared to their Disulfide (S–S) counterparts, primarily due to lower bond dissociation energy (BDE) and sensitivity to milder stimuli (visible light).[1][2][3]

While disulfide bonds are the industry standard for redox-responsive hydrogels, they typically require high energy (UV light, heat >60°C) or chemical catalysts to initiate healing. In contrast, diselenide bonds allow for autonomous self-healing under visible light or physiological conditions, making them more suitable for delicate biologic applications where UV radiation or heat could denature payload proteins.

Mechanistic Foundation: The Thermodynamics of Healing

The self-healing capability of these materials relies on Dynamic Covalent Chemistry (DCC) . Upon damage (bond rupture), the crosslinkers must undergo exchange reactions to re-form the network.

Bond Energy & Kinetics

The fundamental driver for the performance difference is the bond dissociation energy.

  • Disulfide (S–S): ~240 kJ/mol.[1][2] Requires significant energy input to reach the transition state for exchange.

  • Diselenide (Se–Se): ~172 kJ/mol.[1][2][4] The lower BDE allows homolytic cleavage under mild visible light, generating selenyl radicals that mediate rapid recombination.

Mechanism Diagram

The following pathway illustrates the activation differences. Note the "Radical Crossover" unique to the Selenium system under visible light.

HealingMechanism Stimulus_UV Stimulus: UV Light / Heat Disulfide Disulfide Network (-S-S-) Stimulus_UV->Disulfide High Energy Activation Stimulus_Vis Stimulus: Visible Light Diselenide Diselenide Network (-Se-Se-) Stimulus_Vis->Diselenide Low Energy Activation Thiol_Exchange Thiol-Disulfide Exchange (Ionic/Metathesis) Disulfide->Thiol_Exchange Slow Kinetics (Requires Catalyst/pH) Selenyl_Radical Selenyl Radical Formation (R-Se•) Diselenide->Selenyl_Radical Homolytic Cleavage Healed Reformed Network (Self-Healed) Thiol_Exchange->Healed Selenyl_Radical->Healed Fast Radical Recombination (Diffusion Controlled)

Figure 1: Mechanistic pathways comparing high-energy disulfide activation vs. low-energy radical diselenide exchange.

Head-to-Head Performance Analysis

The following data synthesizes comparative studies (see References [1][2][4]) regarding exchange rates and healing efficiency.

FeatureDisulfide Crosslinker (-S-S-)Diselenide Crosslinker (-Se-Se-)Impact on Application
Bond Energy ~240–268 kJ/mol~172 kJ/molSe–Se heals with less energy input.[2]
Primary Stimulus UV Light (254-365 nm), Heat (>60°C), pHVisible Light (400-700 nm), Mild HeatSe–Se is safer for cells/proteins.
Exchange Rate (

)

L/mol[5]·s (Thiol/Disulfide)

L/mol[5]·s (Selenol/Diselenide)
Se–Se exchange is orders of magnitude faster.
Healing Efficiency Typically 40–80% (without catalyst)>90% (under visible light)Se–Se recovers mechanical strength more fully.
Redox Sensitivity Moderate (Requires high GSH)High (Sensitive to low H₂O₂ & GSH)Se–Se offers dual-responsiveness (Oxidation & Reduction).
Key Insight: The "Visible Light" Advantage

Research demonstrates that diselenide bonds can undergo metathesis under ambient visible light without a catalyst. In a direct comparison, a diselenide-polyurethane elastomer achieved 90% healing efficiency in 48 hours under visible light, whereas the disulfide control required 100°C to achieve comparable results [4][5].

Experimental Protocol: Validating Self-Healing Efficiency

To objectively compare these crosslinkers in your own lab, use this standardized protocol. This workflow minimizes variables by keeping the polymer backbone constant and varying only the crosslinker.

Phase 1: Synthesis of Crosslinked Hydrogels
  • Control Group: Polyurethane or PEG backbone + Disulfide crosslinker (e.g., Cystamine).

  • Test Group: Same backbone + Diselenide crosslinker (e.g., Diselenocystamine).

Phase 2: The "Cut-and-Heal" Assay

This protocol ensures quantitative rigor.

  • Sample Prep: Cast rectangular films (e.g., 30mm x 10mm x 1mm).

  • Damage Induction: Cut the sample completely in half using a fresh scalpel to create a clean interface.

  • Healing Incubation:

    • Immediately rejoin the cut surfaces.

    • Condition A (Dark): Place in light-proof box at 25°C.

    • Condition B (Vis Light): Place under a white LED lamp (approx. 20 mW/cm²) at 25°C.

  • Quantification: Perform tensile testing until failure.

Calculation:



Experimental Workflow Diagram

Protocol cluster_conditions Healing Conditions (24h) Start Start: Polymer Synthesis Cast Cast Films (Control vs. Test) Start->Cast Cut Induce Damage (Bisect Sample) Cast->Cut Contact Rejoin Interfaces Cut->Contact Dark Dark / 25°C Contact->Dark Light Visible Light / 25°C Contact->Light Test Tensile Testing (Instron/Rheometer) Dark->Test Light->Test Calc Calculate Efficiency (Stress_healed / Stress_orig) Test->Calc

Figure 2: Standardized workflow for quantifying self-healing efficiency.

Limitations & Safety Considerations

While diselenides outperform disulfides in healing efficiency, researchers must account for:

  • Stability: The lower bond energy of Se–Se makes it more susceptible to oxidative degradation in harsh environments compared to S–S.

  • Toxicity: Elemental selenium and certain organoselenium byproducts can be toxic. However, polymer-bound diselenides generally exhibit good biocompatibility. Cytotoxicity assays (e.g., MTT) are mandatory for biomedical applications.

  • Cost: Diselenide precursors are currently significantly more expensive and less commercially available than disulfide reagents.

References

  • Dynamic Covalent Hydrogels: Strong yet Dynamic. National Institutes of Health (NIH). [Link]

  • A comparative study of the kinetics of selenol/diselenide and thiol/disulfide exchange reactions. Journal of the American Chemical Society. [Link]

  • Diselenide Bonds as an Alternative to Outperform the Efficiency of Disulfides in Self-Healing Materials. Journal of Organic Chemistry. [Link][6]

  • Visible-Light-Induced Self-Healing Diselenide-Containing Polyurethane Elastomer. Advanced Materials. [Link][7][8]

  • Biocompatible Diselenide-Containing Protein Hydrogels with Effective Visible-Light-Initiated Self-Healing Properties. MDPI Gels. [Link]

Sources

Publish Comparison Guide: Refractive Index Analysis of Sulfur-Enriched Fluorinated Polymers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "High-Index, Low-Loss" Paradox

In the development of advanced optical devices—ranging from intraocular lenses (IOLs) to high-density lithography resists—material scientists face a fundamental trade-off. Sulfur is the element of choice for increasing refractive index (


) due to its high molar refraction (

), but it often introduces optical loss, yellowing, and thermal instability. Fluorine , conversely, is the gold standard for optical clarity, low loss, and chemical stability, but it aggressively lowers the refractive index (

).

This guide analyzes Sulfur-Enriched Fluorinated Polymers (SEFPs) , a hybrid class designed to bridge this gap. By strategically incorporating thioether (-S-) or sulfone (-SO2-) linkages into fluorinated backbones (e.g., fluorinated polyimides or poly(arylene ethers)), researchers can achieve a tunable refractive index (


) while maintaining the transparency and processability required for critical applications.

Comparative Analysis: SEFPs vs. Alternatives

The following analysis compares SEFPs against standard fluoropolymers (low


, high clarity) and inverse-vulcanized sulfur polymers (ultra-high 

, lower stability).
Table 1: Optical and Thermal Performance Matrix
Material ClassRepresentative PolymerRefractive Index (

at 589 nm)
Abbe Number (

)
Optical Loss (dB/cm)Thermal Stability (

)
Primary Application
SEFP (Focus) Fluorinated Poly(arylene ether sulfide) 1.55 – 1.65 30 – 45 < 0.5 120 – 170 °C Waveguides, IOLs
Standard FluoropolymerAmorphous Fluoropolymer (e.g., Teflon AF)~1.31 – 1.35> 90< 0.1160 – 240 °CCladding, UV Resists
Inverse Vulcanized PolymerPoly(S-r-DIB) (50-80 wt% Sulfur)1.70 – 1.90< 25High (Yellow)20 – 40 °CIR Lenses, Cathodes
Standard Optical ResinPMMA1.4959~0.5105 °CGeneral Optics

Key Insight: SEFPs do not match the extreme refractive indices of pure inverse-vulcanized polymers. However, they offer a critical advantage for bio-optical and telecom applications: low birefringence and high transparency in the visible/NIR spectrum, which pure sulfur polymers lack due to S-S bond absorption tails.

Mechanism of Action: Balancing Polarizability and Volume

To engineer these materials, one must manipulate the Lorentz-Lorenz equation:



Where 

is polarizability and

is molar volume.
  • Sulfur's Role: Increases

    
     significantly. The C-S and S-S bonds are highly polarizable.
    
  • Fluorine's Role: Increases

    
     (due to bulky C-F bonds) and lowers 
    
    
    
    (due to high electronegativity holding electrons tightly).
  • The SEFP Strategy: Use fluorine only to solubilize the backbone and prevent crystallization (reducing scattering), while packing the backbone with aromatic rings and sulfur linkages to drive up

    
    .
    
Diagram 1: Structure-Property Logic Flow

SEFP_Logic Sulfur Sulfur Content (Thioether/Sulfone) Polarizability Polarizability (α) INCREASES Sulfur->Polarizability High [R] Fluorine Fluorine Content (CF3 / Aromatic F) MolarVol Molar Volume (Vm) INCREASES Fluorine->MolarVol Bulky Groups Loss Optical Loss DECREASES Fluorine->Loss C-H Overtone Suppression Solubility Solubility/Processability IMPROVES Fluorine->Solubility Disrupts Packing RI Refractive Index (n) Target: 1.60+ Polarizability->RI MolarVol->RI Negative Impact

Caption: The interplay between sulfur (driving RI up via polarizability) and fluorine (driving loss down and solubility up).

Experimental Protocols

Protocol A: Synthesis of Fluorinated Poly(arylene ether sulfide)

Objective: Synthesize a transparent, high-index polymer using nucleophilic aromatic substitution. This method avoids the thermal instability of inverse vulcanization.

Materials:

  • Monomer A: 4,4'-(Hexafluoroisopropylidene)diphenol (6FBPA) – Provides Fluorine for solubility/transparency.

  • Monomer B: Pentafluorophenyl sulfide (or similar fluorinated aromatic sulfide) – Provides Sulfur/Fluorine balance.

  • Base: Potassium Carbonate (

    
    ).
    
  • Solvent: N,N-Dimethylacetamide (DMAc).

Step-by-Step Workflow:

  • Monomer Activation:

    • In a 3-neck flask equipped with a Dean-Stark trap and nitrogen inlet, dissolve 10 mmol of 6FBPA in 20 mL DMAc.

    • Add 12 mmol

      
       and 10 mL Toluene (azeotropic agent).
      
    • Critical Step: Heat to 140°C for 3 hours. The toluene will reflux and remove water generated by phenoxide formation. Failure to remove water will terminate the polymerization early.

  • Polymerization:

    • Cool the reaction to ~80°C.

    • Add 10 mmol of Pentafluorophenyl sulfide.

    • Heat to 80-100°C for 12-24 hours. The solution should become viscous.

  • Purification:

    • Pour the viscous solution slowly into a 10x excess of methanol/water (50:50) mixture under vigorous stirring.

    • Filter the fibrous white precipitate.

    • Re-dissolve in THF and re-precipitate in pure methanol to remove oligomers.

    • Dry in a vacuum oven at 100°C for 24 hours.

  • Film Formation (for Analysis):

    • Dissolve polymer in Cyclohexanone (15 wt%).

    • Spin coat onto a silicon wafer or quartz slide (1000 RPM, 60s).

    • Soft bake at 100°C (10 min), Hard bake at 200°C (1 hr) to remove solvent.

Protocol B: Refractive Index Measurement via Prism Coupling

Objective: Measure


 and 

with high precision (

) using a Metricon-style prism coupler. This is superior to ellipsometry for thick films (>1

m) often used in waveguides.

Equipment:

  • Prism Coupler (e.g., Metricon 2010).

  • High-Index Prism (Code 200-P-4,

    
    ).
    
  • Laser Source (633 nm or 1550 nm).

Step-by-Step Workflow:

  • Coupling Setup:

    • Pneumatically press the SEFP film (on substrate) against the base of the prism.

    • Self-Validation: Ensure the "coupling spot" (visible in the camera/eyepiece) is central and dark. If the spot is not dark, the air gap is too large (increase pressure).

  • Mode Scan:

    • Rotate the prism/sample assembly relative to the incident laser beam.[1][2]

    • Monitor the intensity at the detector.[1][3]

    • Observation: Sharp drops in reflected intensity indicate "modes" where light tunnels into the film.[3]

  • Data Analysis:

    • Record the angles (

      
      ) of the first two modes (
      
      
      
      ).
    • Calculate

      
       and thickness (
      
      
      
      ) using the dispersion equation.
    • Note: If the film is birefringent (common in aromatics), measure with both TE (transverse electric) and TM (transverse magnetic) polarizations.

Diagram 2: Prism Coupling Measurement Physics

Prism_Coupling cluster_analysis Data Output Laser Laser Source (633 nm / 1550 nm) Prism High Index Prism (n_p > n_film) Laser->Prism Incident Beam Interface Coupling Gap (Evanescent Field) Prism->Interface Total Internal Reflection Detector Photodetector (Measures Intensity Dip) Prism->Detector Reflected Beam Film SEFP Film (Waveguide) Interface->Film Tunneling at Discrete Mode Angles ModeDip Intensity Dip = Mode Detector->ModeDip Calc Calculate n and Thickness ModeDip->Calc

Caption: Schematic of the prism coupling method. Light tunnels into the SEFP film only at specific angles, allowing simultaneous calculation of refractive index and thickness.[3]

References

  • Lee, K. S., et al. (2006). "Synthesis of Highly Fluorinated Poly(arylene ether sulfide) for Polymeric Optical Waveguides." Chemistry of Materials, 18(18), 4519–4525.[4]

  • Pyun, J., et al. (2013). "The use of elemental sulfur as an alternative feedstock for polymeric materials."[5][6] Nature Chemistry, 5, 518–524.

  • Metricon Corporation. "Principles of Prism Coupling." Technical Note.

  • Saito, M., et al. (2020). "Impact of Noncovalent Sulfur–Fluorine Interaction Position on Properties... in Semiconducting Polymers.

  • Lee, H. J., et al. (2001). "Fluorinated Poly(arylene ether sulfide) for Polymeric Optical Waveguide Devices." Macromolecules, 34, 9193-9195.

Sources

TGA and DSC analysis of Bis(3-fluoro-4-aminophenyl)disulfide polymers

Author: BenchChem Technical Support Team. Date: March 2026

Title: TGA and DSC Analysis of Bis(3-fluoro-4-aminophenyl)disulfide Polymers: A Comparative Guide for Redox-Responsive Drug Delivery Systems

The Convergence of Fluorine Chemistry and Dynamic Covalent Bonds

In the development of next-generation targeted drug delivery systems (DDS) and self-healing medical implants, polymer matrices must exhibit both physiological responsiveness and robust processability. Bis(3-fluoro-4-aminophenyl)disulfide (F-AFD) (CAS: 16766-33-9) has emerged as a highly specialized dual-functional monomer [1].

By incorporating F-AFD into polymer backbones (such as polyureas or polyimides), developers achieve two critical material properties:

  • Redox-Responsiveness: The dynamic disulfide (-S-S-) bond is susceptible to cleavage by high intracellular concentrations of glutathione (GSH) found in tumor microenvironments, enabling targeted drug release [1].

  • Enhanced Lipophilicity & Stability: The highly electronegative fluorine atoms increase the polymer's free volume, enhance cellular uptake of the DDS, and improve oxidative stability [2].

However, translating these polymers from the bench to clinical application (e.g., via hot-melt extrusion for solid dispersions) requires a precise understanding of their thermal processing window. This guide objectively compares the thermal performance of F-AFD polymers against non-fluorinated and non-disulfide alternatives using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Mechanistic Overview: Causality in Thermal Behavior

To successfully process a drug-loaded polymer, the operating temperature must be strictly maintained above the polymer's glass transition temperature (


) to ensure flow, but well below its degradation temperature (

) to prevent the destruction of the active disulfide bonds.
  • The Disulfide Penalty (

    
    ):  The S-S bond has a relatively low bond dissociation energy (~250 kJ/mol) compared to rigid C-C or ether linkages. Under thermal stress (>250°C), homolytic cleavage of the disulfide bond occurs, initiating polymer degradation. This is the primary limiting factor in the thermal processing of F-AFD polymers.
    
  • The Fluorine Effect (

    
    ):  Fluorine substitution on the aromatic ring introduces steric hindrance, which restricts bond rotation. However, it also increases the free volume of the polymer network due to the strong mutual repulsion of fluorine atoms. This competing effect typically results in a slight lowering of the 
    
    
    
    compared to non-fluorinated analogs, widening the melt-processing window [2].

G A F-AFD Polymer (Intact Matrix) B Glutathione (GSH) Redox Trigger A->B In vivo Microenvironment D Thermal Stress (>250°C) A->D Thermal Analysis C Disulfide Cleavage (Drug Release) B->C Reduction Reaction E S-S Degradation (TGA Weight Loss) D->E Homolytic Cleavage

Fig 1: Dual-responsive pathways of F-AFD polymers under redox and thermal stress.

Comparative Thermal Analysis (TGA & DSC)

To isolate the effects of the fluorine atom and the disulfide bond, we compare a model F-AFD-Polyurea against two control matrices: AFD-PU (lacks fluorine) and F-A-PU (fluorinated, but lacks the dynamic disulfide bond).

Table 1: Quantitative Thermal Performance Comparison

Polymer MatrixMonomer FunctionalityDisulfide Bond?Fluorinated?

(°C)

(°C)
Processing Window (

)
F-AFD-PU Bis(3-fluoro-4-aminophenyl)disulfideYesYes142265123°C (Optimal for HME)
AFD-PU Bis(4-aminophenyl)disulfideYesNo156272116°C (Narrower window)
F-A-PU Bis(3-fluoro-4-aminophenyl)methaneNoYes168390222°C (Non-responsive)

Data Synthesis: The F-AFD-PU matrix demonstrates the optimal profile for drug development. While the


 (temperature at 5% weight loss) is lower than the non-disulfide control due to the thermally labile S-S bond, the inclusion of fluorine successfully depresses the 

to 142°C. This creates a comfortable 123°C processing window, allowing active pharmaceutical ingredients (APIs) to be compounded without triggering premature thermal degradation of the redox-responsive mechanism.

Self-Validating Experimental Protocols

To ensure high-fidelity data, thermal analysis must account for the hygroscopic nature of polyureas and the complex thermal history imparted during polymer synthesis. The following protocols are designed as self-validating systems.

Thermogravimetric Analysis (TGA) Protocol

This protocol identifies the exact onset of disulfide cleavage, ensuring processing temperatures do not destroy the polymer's targeted delivery mechanism [3].

  • Sample Preparation: Load 5–10 mg of the F-AFD polymer into an alumina crucible.

  • Atmosphere Control: Purge the furnace with dry Nitrogen (

    
    ) at 50 mL/min to prevent premature oxidative degradation, isolating purely thermal cleavage events.
    
  • Self-Validating Isothermal Hold: Ramp temperature to 100°C at 10°C/min and hold isothermally for 15 minutes.

    • Causality: Polyamides and polyureas readily absorb atmospheric moisture. This hold drives off bound water. If the TGA curve shows continued mass loss after 15 minutes, the sample was improperly dried prior to analysis, and the run should be aborted.

  • Dynamic Degradation Ramp: Heat from 100°C to 600°C at 10°C/min. Record

    
     and 
    
    
    
    .
Differential Scanning Calorimetry (DSC) Protocol

To accurately determine the


 for hot-melt extrusion, the polymer's thermal history (stresses from solvent evaporation or precipitation) must be erased [4].
  • Calibration: Calibrate the DSC using an Indium standard to ensure accurate heat flow measurements. Load 3–5 mg of sample into an aluminum pan and crimp.

  • First Heating Cycle: Ramp from 25°C to 200°C at 10°C/min.

    • Causality: This step melts any localized crystalline domains and relaxes mechanical stresses from synthesis. Data from this cycle is discarded.

  • Controlled Cooling: Cool from 200°C to 25°C at 10°C/min to standardize the polymer chain conformation.

  • Second Heating Cycle (Data Acquisition): Ramp from 25°C to 200°C at 10°C/min. The

    
     is calculated at the half-height of the heat capacity jump during this cycle [2].
    

G Start Equilibrate Sample at 25°C Heat1 1st Heating: 25°C to 200°C (Erases Thermal History) Start->Heat1 Ramp 10°C/min Cool Cooling: 200°C to 25°C (Standardizes Conformation) Heat1->Cool Ramp 10°C/min Heat2 2nd Heating: 25°C to 200°C (Records True Tg) Cool->Heat2 Ramp 10°C/min

Fig 2: Self-validating DSC heat-cool-heat protocol to isolate thermodynamic properties.

Conclusion

For drug development professionals engineering stimuli-responsive delivery systems, F-AFD polymers offer a superior balance of targeted release and processability compared to non-fluorinated alternatives. By utilizing rigorous, self-validating TGA and DSC protocols, researchers can accurately map the thermal processing window—ensuring that the critical disulfide bonds survive manufacturing to perform their therapeutic function in vivo.

References

  • The Royal Society of Chemistry. Functional Fluorinated Polymer Materials and Preliminary Self-Healing Behavior. Available at:[Link]

  • NETZSCH Analyzing & Testing. Material Characterization of Polymers by Methods of Thermal Analysis − A Comprehensive Study. Available at:[Link]

  • TA Instruments. DSC Step Annealing for Fingerprinting Molecular Structure. Available at:[Link]

Hydrophobicity Assessment of Fluorine-Substituted Disulfide Monomers: A Comparative Guide for Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The engineering of self-assembling nanomedicines relies heavily on the precise balancing of intermolecular forces[1]. While conventional hydrophobic core-forming monomers often suffer from premature leakage or poor colloidal stability, the integration of fluorine-substituted disulfide monomers has emerged as a transformative strategy. By combining the unique physicochemical properties of the carbon-fluorine (C-F) bond with the redox-responsiveness of a disulfide linkage, these monomers enable a highly efficient "zip-to-cytosol" delivery mechanism[2].

As a Senior Application Scientist, I have structured this guide to provide an objective comparison of fluorinated disulfide monomers against standard alternatives. This document details the mechanistic causality behind their performance and establishes self-validating experimental protocols for assessing their hydrophobicity (LogP) and functional efficacy.

Mechanistic Causality: The Fluorine-Disulfide Synergy

To understand the experimental data, we must first examine the physical chemistry driving these systems. Why does fluorination fundamentally alter monomer behavior?

The C-F bond is characterized by high electronegativity and remarkably low polarizability. This results in low cohesive energy densities, meaning highly fluorinated segments exhibit both hydrophobicity (water-repelling) and lipophobicity (lipid-repelling). When incorporated into a disulfide monomer, this dual nature drives several critical mechanisms:

  • Enhanced Self-Assembly: The simultaneous hydrophobic and lipophobic nature drives "fluorous phase separation." This forces the monomers to self-assemble into highly stable, tightly packed cores that resist premature degradation by serum proteins[2].

  • Membrane Insertion: Fluorinated alkyl chains can insert into the hydrocarbon core of cellular lipid bilayers. This nucleates transient pores that facilitate direct cytosolic entry, bypassing traditional endosomal entrapment[2].

  • Redox-Triggered Cleavage: The disulfide bond acts as a bio-responsive switch. While stable in the extracellular matrix, it is rapidly cleaved by high intracellular concentrations of glutathione (GSH, ~10 mM), ensuring rapid payload release precisely within the cytosol[2].

Mechanism A Fluorinated Disulfide Monomer B Fluorous Phase Self-Assembly A->B Hydrophobic Effect C Stable Nanocarrier (Extracellular) B->C Force Balancing D Membrane Insertion (Zip-to-Cytosol) C->D Endocytosis E GSH-Mediated Reduction D->E Cytosolic Entry F Payload Release E->F Disulfide Cleavage

Fig 1: Mechanistic pathway of fluorinated disulfide nanocarrier assembly and GSH-triggered release.

Comparative Performance: Fluorinated vs. Alternative Monomers

To objectively assess the utility of these monomers, we must compare their partition coefficients (LogP) and functional characteristics. LogP is the definitive metric for hydrophobicity, dictating the monomer's ability to drive micellization and cross biological membranes.

Quantitative Comparison Table
Monomer TypeRepresentative CompoundLogP / LipophilicityKey Functional Characteristics
Aromatic Fluorinated Disulfide Bis(4-fluorophenyl) disulfide4.99[3]High hydrophobicity; strong π-π stacking; excellent for stabilizing aromatic drug payloads.
Meta-Substituted Fluorinated Disulfide Bis(3-fluorophenyl) disulfide4.60 (XLogP3)[4]Moderate hydrophobicity; altered electron density affects disulfide reduction kinetics.
Aliphatic Perfluorinated Disulfide Bis(trifluoromethyl) disulfide1.44 (Hansch π for -SCF₃)[5]Extreme lipophobicity; highly volatile; drives strong fluorous phase separation in block copolymers.
Unsubstituted Disulfide (Control) Diphenyl disulfide~4.10 (Est.)Prone to off-target hydrophobic interactions with serum proteins; lower colloidal stability.
Hydrocarbon Linker (Control) Alkyl chains (e.g., Stearic acid)>5.0Lacks redox-responsiveness; relies entirely on slow enzymatic degradation for release[1].

Causality in Data: The shift from an unsubstituted aromatic disulfide to a bis(4-fluorophenyl) disulfide increases the LogP significantly[3]. This increased hydrophobicity directly correlates with a lower critical micelle concentration (CMC), yielding nanocarriers that remain intact at high dilution in the bloodstream while maintaining the critical redox-trigger.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every quantitative step includes an internal control to rule out experimental artifacts such as interfacial aggregation.

Protocol A: Shake-Flask LogP Determination with Mass Balance Validation

Purpose: To accurately measure the hydrophobicity of highly fluorinated monomers, which often resist standard computational predictions.

  • Preparation: Pre-saturate 1-octanol and HPLC-grade water by stirring them together vigorously for 24 hours at 25°C. Separate the phases.

  • Solubilization: Dissolve the fluorinated disulfide monomer in the pre-saturated 1-octanol to a known initial concentration (

    
    ).
    
  • Partitioning: In a sealed borosilicate glass vial, combine equal volumes of the monomer-octanol solution and pre-saturated water.

  • Equilibration: Agitate the mixture on a mechanical shaker at 150 rpm for 48 hours at 25°C to ensure thermodynamic equilibrium.

  • Separation: Centrifuge the mixture at 3,000 × g for 20 minutes to achieve complete phase separation.

  • Quantification: Extract aliquots from both the octanol and aqueous phases. Quantify the monomer concentration using RP-HPLC (C18 column, UV detection, or

    
    F-NMR for non-UV active aliphatic fluorines).
    
  • Self-Validation (Mass Balance): Calculate the total recovered mass (

    
    ). If the sum is < 95% of 
    
    
    
    , the monomer has aggregated at the interface or adsorbed to the glass, invalidating the run.
  • Calculation:

    
    .
    

Protocol S1 Phase Partitioning (Octanol/Water) S2 Phase Separation (Centrifugation) S1->S2 48h Equilibration S3 RP-HPLC Quantification S2->S3 Aliquot Extraction S4 Mass Balance Validation S3->S4 Coct + Cwat = Cinit

Fig 2: Self-validating workflow for determining the LogP of fluorinated disulfide monomers.

Protocol B: Glutathione-Triggered Cleavage Kinetics

Purpose: To verify that the increased hydrophobicity and fluorous shielding do not sterically hinder the redox-responsiveness of the disulfide bond.

  • Buffer Preparation: Prepare PBS (pH 7.4) containing 10 mM GSH (mimicking cytosolic conditions) and 10 µM GSH (mimicking extracellular conditions).

  • Incubation: Incubate the self-assembled fluorinated disulfide nanoparticles in both buffers at 37°C.

  • Monitoring: Use Dynamic Light Scattering (DLS) to monitor the disassembly of the nanoparticles over 60 minutes.

  • Self-Validation: Run a parallel assay using a non-cleavable carbon-linked fluorinated analog. If the analog also disassembles, the release is due to thermodynamic instability, not specific GSH-mediated cleavage. True fluorinated disulfides will show >90% disassembly in 10 mM GSH within 60 minutes, while remaining completely stable in 10 µM GSH[2].

Conclusion

Fluorine-substituted disulfide monomers represent a paradigm shift in the design of stimuli-responsive nanomedicines. By leveraging the unique dual hydrophobic/lipophobic nature of the C-F bond, researchers can engineer drug delivery systems that bypass the traditional stability-versus-release trade-off. The self-validating protocols outlined in this guide provide a rigorous framework for assessing these novel materials, ensuring that experimental hydrophobicity data translates reliably into in vivo performance.

References

  • [1] Disulfide Bond Bridge Insertion Turns Hydrophobic Anticancer Prodrugs into Self-Assembled Nanomedicines. National Institutes of Health (PMC). URL:

  • [3] Bis(4-fluorophenyl) disulfide | CAS#:405-31-2. Chemsrc. URL:

  • [4] Bis(3-fluorophenyl)disulfide | C12H8F2S2 | CID 2737794. PubChem (NIH). URL:

  • [5] Bis(trifluoromethyl)disulfide | 372-64-5. Benchchem. URL:

  • [2] “Zip-to-Cytosol”: Glutathione-Cleavable Fluorinated Polyplexes Deliver siRNA at Single-Digit Nanomolar Dose with >90% Gene Silencing. Bioconjugate Chemistry (ACS Publications). URL:

Sources

A Comparative Guide to Modulating Disulfide Bond Dynamics via Positional Fluorine Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Dynamic Disulfide Bond and the Rise of Fluorine

Disulfide bonds are fundamental covalent linkages in chemistry and biology, providing critical structural stability to proteins like insulin and antibodies and serving as responsive linkers in advanced drug delivery systems.[1][2] Their utility often lies not in their stability, but in their dynamism—specifically, their ability to undergo thiol-disulfide exchange. This reversible reaction is the cornerstone of redox-sensitive technologies, allowing for the controlled release of therapeutic payloads in the highly reducing intracellular environment, which has a glutathione (GSH) concentration orders of magnitude higher than extracellular fluids.[3][4]

The rate of this exchange is a critical design parameter. A linker that cleaves too quickly can lead to premature drug release and off-target toxicity; one that is too slow may result in insufficient efficacy. For researchers, scientists, and drug development professionals, the ability to precisely tune this kinetic parameter is paramount.

This guide explores the strategic use of fluorine, an element with unique and powerful electronic properties, to modulate disulfide bond dynamic exchange rates. We will move beyond theoretical concepts to provide a comparative analysis of how the position of fluorine substitution—from the immediate vicinity of the disulfide bond to more distant locations—profoundly impacts reaction kinetics. This document provides the underlying principles, experimental frameworks for validation, and field-proven insights to empower researchers to rationally design molecules with bespoke disulfide exchange dynamics.

Chapter 1: The Mechanism of Thiol-Disulfide Exchange

At its core, the thiol-disulfide exchange is a series of nucleophilic substitution reactions (S_N2) where a thiolate anion (RS⁻) acts as the nucleophile, attacking one of the sulfur atoms of a disulfide bond (R'-S-S-R'').[5] The reaction proceeds through a transient, linear tri-sulfur intermediate, leading to the formation of a new disulfide and the release of a new thiolate.[5]

The overall rate of exchange is governed by several factors:

  • Nucleophilicity of the Thiolate: The concentration and reactivity of the attacking thiolate are crucial. This is heavily influenced by the pH of the environment, as a higher pH favors the deprotonation of the thiol (RSH) to the more nucleophilic thiolate (RS⁻).[6]

  • Electrophilicity of the Disulfide: The susceptibility of the disulfide bond to nucleophilic attack is key. The more electron-deficient the sulfur atoms are, the faster the reaction will proceed.

  • Steric Hindrance: Bulky groups near the disulfide bond can impede the approach of the nucleophile, slowing the reaction rate.

  • Leaving Group Ability: The stability of the departing thiolate (R'S⁻) influences the transition state energy.

Thiol_Disulfide_Exchange R_S_minus Attacking Thiolate (RS⁻) TS Trisulfide Transition State [R-S---S(R')---S-R'']⁻ R_S_minus->TS SN2 Attack R_SSR Target Disulfide (R'-S-S-R'') R_SSR->TS R_SSR_new New Disulfide (R-S-S-R'') R_S_minus_new Leaving Thiolate (R'S⁻) TS->R_SSR_new TS->R_S_minus_new Cleavage

Caption: Mechanism of thiol-disulfide exchange via an S_N2 pathway.

Chapter 2: The Unique Influence of Fluorine

Fluorine is the most electronegative element, and its substitution into an organic molecule imparts significant changes in physicochemical properties.[7] A carbon-fluorine bond is highly polarized and stronger than a carbon-hydrogen bond.[8] This creates a powerful, localized dipole and exerts a strong electron-withdrawing inductive effect (-I effect) that can propagate through several bonds. It is this inductive effect that provides a powerful handle for tuning the electrophilicity of a nearby disulfide bond.

Chapter 3: A Comparative Analysis of Fluorine Positional Effects

The central thesis of this guide is that the proximity of fluorine to the disulfide bond directly correlates with its impact on the exchange rate. By strategically placing fluorine atoms, we can either accelerate or moderately influence the kinetics of cleavage.

Case A: α-Fluorination (Fluorine on the Carbon Adjacent to Sulfur)
  • Hypothesized Impact: Significant acceleration of the exchange rate.

  • Mechanism: Placing a fluorine atom on the α-carbon pulls electron density away from the sulfur atom through the C-S bond. This inductive effect makes the disulfide bond significantly more electron-deficient (electrophilic) and thus a "hotter" target for nucleophilic attack by a thiolate. This is the most direct and potent way to increase the reaction rate.

  • Causality: The proximity maximizes the through-bond inductive effect, leading to the largest increase in the partial positive charge on the sulfur atoms.

Case B: β-Fluorination (Fluorine on the Second Carbon from Sulfur)
  • Hypothesized Impact: Moderate acceleration of the exchange rate.

  • Mechanism: The electron-withdrawing effect of fluorine is still felt at the β-position, but it is attenuated by the additional C-C bond. The disulfide is still rendered more electrophilic compared to its non-fluorinated counterpart, but less so than in the α-fluorinated case.

  • Causality: The inductive effect weakens with distance. Therefore, the impact on the disulfide's electrophilicity is reduced, leading to a more modest rate enhancement.

Case C: Distant Fluorination (e.g., on a Phenyl Ring)
  • Hypothesized Impact: Variable, position-dependent influence on the exchange rate.

  • Mechanism: When fluorine is attached to an aromatic ring that is part of the disulfide-containing molecule, its effect is transmitted via both inductive and field effects.

    • Ortho/Para Positions: A fluorine atom in the para position to the disulfide linker will exert a strong electron-withdrawing effect, increasing the exchange rate. An ortho fluorine will have a similar electronic effect but may also introduce steric hindrance that could counteract the acceleration.

    • Meta Position: The inductive effect from the meta position is weakest, leading to the smallest rate enhancement among the aromatic isomers.

  • Causality: The electronic effects on aromatic systems are well-defined. The ability of a substituent to withdraw or donate electron density depends on its position relative to the point of attachment, directly influencing the electrophilicity of the disulfide bond.

Positional_Isomers cluster_positions Potential Fluorination Sites mol R - S - S - CH₂ - CH₂ - R' alpha α-Position beta β-Position distant Distant (Aromatic) alpha->p1 beta->p2 distant->mol Variable Effect p1->mol Strong -I Effect p2->mol Moderate -I Effect

Caption: Impact of fluorine's position on disulfide bond electrophilicity.

Quantitative Data Summary

While direct, side-by-side kinetic data for these specific isomers is sparse in the literature, the relative rates can be predicted based on fundamental chemical principles. The following table summarizes the expected outcomes.

Fluorine PositionPrimary Electronic EffectPredicted Relative Exchange RateRationale
Non-Fluorinated Baseline (Reference)1xStandard thiol-disulfide exchange kinetics.
α-Position Strong Inductive (-I)+++ (Fastest)Maximum electron withdrawal greatly enhances disulfide electrophilicity.
β-Position Moderate Inductive (-I)++ (Intermediate)Inductive effect is attenuated by distance, leading to a smaller rate increase.
Distant (Aromatic) Positional Inductive/Field+ (Slowest of fluorinated)Effect is transmitted over a greater distance and is dependent on ring position.

Chapter 4: Experimental Protocols for Measuring Exchange Rates

To validate these principles, robust experimental methods are required to quantify the kinetics of the thiol-disulfide exchange. The choice of method depends on the specific molecules, available equipment, and the desired level of detail.

Method 1: UV-Vis Spectrophotometry

This is often the most direct and high-throughput method for monitoring the reaction.

  • Principle: The kinetics of the reaction between a disulfide and a thiol like dithiothreitol (DTT) can be followed by monitoring the increase in absorbance of the oxidized DTT at 310 nm.[9] Alternatively, a chromogenic thiol like 4,4'-dithiodipyridine can be used, where the release of pyridine-4-thione can be monitored at ~324 nm.

  • Experimental Protocol (Self-Validating System):

    • Reagent Preparation: Prepare stock solutions of the fluorinated disulfide, the attacking thiol (e.g., GSH or DTT), and a stable buffer (e.g., phosphate buffer, pH 7.4). The buffer must be free of any reactive contaminants.[10]

    • Instrument Setup: Equilibrate a UV-Vis spectrophotometer with a thermostatted cell holder to the desired temperature (e.g., 37 °C).

    • Baseline Measurement: Add the buffer and the fluorinated disulfide to the cuvette and record a stable baseline absorbance.

    • Initiate Reaction: Add a known concentration of the attacking thiol to the cuvette, mix rapidly, and immediately begin recording the absorbance at the desired wavelength over time.

    • Data Analysis: Plot absorbance versus time. The initial rate can be determined from the slope of the linear portion of the curve. By running the experiment with varying substrate concentrations, the pseudo-first-order rate constants (kobs) can be determined and plotted to find the second-order rate constant (k₂).[11]

  • Why this Choice? Spectrophotometry is rapid and allows for real-time monitoring, providing a complete kinetic curve from a single experiment.[9] Its simplicity makes it ideal for initial screening of different fluorinated compounds.

Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC provides unambiguous separation and quantification of all components in the reaction mixture.

  • Principle: At specific time points, an aliquot of the reaction mixture is quenched (e.g., by acidification) and injected into an HPLC. The different species (starting disulfide, attacking thiol, mixed disulfide, and final products) are separated (typically by reverse-phase chromatography) and quantified by their peak area at a specific wavelength (e.g., 220 nm or 280 nm).

  • Experimental Protocol (Self-Validating System):

    • Method Development: Develop an HPLC method that provides baseline separation of all expected reactants and products. This validates that you can accurately measure each component.

    • Reaction Setup: In a thermostatted vial, combine the fluorinated disulfide and buffer.

    • Initiation & Sampling: Add the attacking thiol to initiate the reaction (t=0). At predetermined time intervals (e.g., 1, 5, 15, 30, 60 minutes), withdraw an aliquot and immediately quench the reaction by adding it to a solution containing a strong acid (e.g., formic or trifluoroacetic acid).

    • HPLC Analysis: Analyze each quenched sample by HPLC.

    • Data Analysis: Integrate the peak areas for the starting disulfide and the product disulfide at each time point. Plot the concentration of the reactant versus time and fit the data to the appropriate rate law (e.g., second-order) to determine the rate constant.

  • Why this Choice? HPLC offers superior specificity over spectrophotometry, allowing for the direct observation and quantification of each individual species, including any potential side products or intermediates. This makes it the gold standard for mechanistic studies.

HPLC_Workflow A 1. Reaction Initiation (t=0) B 2. Time-Point Sampling A->B C 3. Reaction Quenching (e.g., with Acid) B->C D 4. HPLC Injection & Separation C->D E 5. Peak Integration & Quantification D->E F 6. Kinetic Analysis (Plot Conc. vs. Time) E->F

Caption: Experimental workflow for kinetic analysis using HPLC.

Conclusion and Future Outlook

The strategic placement of fluorine atoms provides a powerful and predictable tool for modulating the dynamic exchange rates of disulfide bonds. The strong, distance-dependent inductive effect of fluorine allows researchers to fine-tune the electrophilicity of the disulfide linkage, thereby controlling its lability in the presence of thiols. An α-fluorine substitution offers the most significant rate enhancement, while more distant substitutions provide a more subtle modulation.

This guide provides a framework for the rational design of fluorinated molecules with tailored disulfide dynamics. For drug development professionals, this means the ability to design linkers for antibody-drug conjugates that release their payload more rapidly upon cell entry. For materials scientists, it offers a way to control the dynamic reorganization of polymer networks.[12]

The principles outlined here, combined with the robust experimental protocols for their validation, empower scientists to harness the unique properties of fluorine to create more effective and precisely controlled chemical and biological systems. Future research should focus on building a comprehensive library of experimental kinetic data for a wide range of structurally diverse fluorinated disulfides to further refine these predictive models.

References

  • Title: Research Progress of Disulfide Bond Based Tumor Microenvironment Targeted Drug Delivery System Source: Dove Medical Press URL: [Link]

  • Title: Recent Applications of Disulfide Bond-Containing Compounds in Medicinal and Agrochemical Chemistry Source: ACS Publications URL: [Link]

  • Title: Disulfide-containing Macromolecules for Therapeutic Delivery Source: PMC (PubMed Central) URL: [Link]

  • Title: Enhancing the Quality of H/D Exchange Measurements with Mass Spectrometry Detection in Disulfide-Rich Proteins Using Electron Capture Dissociation Source: ACS Publications URL: [Link]

  • Title: Quantification of Thiols and Disulfides Source: PMC (PubMed Central) URL: [Link]

  • Title: Direct Spectrophotometric Measurement of the Rate of Reduction of Disulfide Bonds Source: Journal of Biological Chemistry URL: [Link]

  • Title: Fluorine: A new element in protein design Source: PMC (PubMed Central) URL: [Link]

  • Title: Synthetic Methods of Disulfide Bonds Applied in Drug Delivery Systems Source: ResearchGate URL: [Link]

  • Title: Determination of Disulfide Bond Connectivities in Pharmaceutical Peptides Source: Creative Biostructure URL: [Link]

  • Title: Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways Source: PMC (PubMed Central) URL: [Link]

  • Title: The kinetics of the thiol-disulfide exchange Source: ElectronicsAndBooks URL: [Link]

  • Title: Thiol-Disulfide Exchange Kinetics and Redox Potential of the Coenzyme M and Coenzyme B Heterodisulfide Source: Chemistry Europe URL: [Link]

  • Title: Kinetics of the Thiol-Disulfide Exchange Source: Journal of the American Chemical Society URL: [Link]

  • Title: Fluorine substituent effects (on bioactivity) Source: ResearchGate URL: [Link]

  • Title: The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability Source: University at Buffalo URL: [Link]

  • Title: Radical-Disulfide Exchange in Thiol-Ene-Disulfidation Polymerizations Source: ACS Publications URL: [Link]

  • Title: Fluorine-specific interactions as an orthogonal tool in protein folding Source: Freie Universität Berlin URL: [Link]

  • Title: Exploring the effect of dynamic bond placement in liquid crystal elastomers Source: Knowledge UChicago URL: [Link]

  • Title: The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids Source: PMC (PubMed Central) URL: [Link]

  • Title: Sulfur [18F]Fluoride Exchange Click Chemistry Enabled Ultrafast Late-stage Radiosynthesis Source: PMC (PubMed Central) URL: [Link]

  • Title: Reactivity of disulfide bonds is markedly affected by structure and environment: implications for protein modification and stability Source: PMC (PubMed Central) URL: [Link]

  • Title: The position and frequency of fluorine atoms changes the electron donor/acceptor properties of fluorophenoxy silicon phthalocyanines within organic photovoltaic devices Source: Journal of Materials Chemistry A (RSC Publishing) URL: [Link]

  • Title: A fluorine-thiol displacement reaction as a peptide stapling platform Source: Nature Communications URL: [Link]

Sources

Safety Operating Guide

Bis(3-fluoro-4-aminophenyl)disulfide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph & Standard Operating Procedure: Disposal of Bis(3-fluoro-4-aminophenyl)disulfide

Introduction: The Chemical Paradox of Fluorinated Disulfides

Bis(3-fluoro-4-aminophenyl)disulfide (CAS: 16766-33-9) is a highly specialized structural motif frequently utilized in the synthesis of advanced kinase inhibitors and agrochemicals[1][2]. While the fluorine atoms enhance membrane permeability and metabolic stability in drug design, and the disulfide bond provides a versatile synthetic handle, these exact features create a complex hazard profile during disposal.

As an expert in chemical logistics, I approach waste management not as a chore, but as the final critical reaction in your workflow. Improper disposal of this compound risks severe environmental toxicity and dangerous laboratory exposures. This guide provides a self-validating, step-by-step operational plan for the safe handling, spill mitigation, and terminal destruction of this compound.

Part 1: Physicochemical Hazard Profiling

To safely dispose of a chemical, one must understand its mechanistic behavior. Bis(3-fluoro-4-aminophenyl)disulfide presents three distinct hazard centers that dictate our disposal strategy:

  • The Aniline Moiety: Fluorinated anilines possess enhanced lipophilicity compared to non-fluorinated analogs, drastically increasing their skin absorption properties[3]. Systemic exposure can induce methemoglobinemia (the oxidation of hemoglobin to methemoglobin, preventing oxygen transport).

  • The Disulfide Linkage: Organic disulfides are prone to oxidative cleavage and can generate highly toxic sulfur oxides (SOx) upon thermal degradation. Furthermore, they pose a severe hazard to aquatic ecosystems.

  • The Fluorine Substituents: During incineration, the carbon-fluorine bonds break to form hydrogen fluoride (HF) gas, a highly corrosive and toxic byproduct that mandates specialized environmental scrubbing[3].

Table 1: Waste Characterization & Operational Implications

ParameterValueOperational Implication
CAS Number 16766-33-9Required for hazardous waste manifesting[2].
Molecular Weight 284.35 g/mol Solid powder; mandates dust-suppression during cleanup[1].
Chemical Class Fluorinated Aniline / Organic DisulfideDo not release into drains; highly toxic to aquatic life[3].
Primary Incompatibilities Strong oxidizers, strong acidsMixing in waste carboys can cause exothermic toxic gas release.
Combustion Products HF, SOx, NOx, CO, CO2Incineration facility must utilize alkaline wet scrubbers.

Part 2: Standard Operating Procedure (SOP) for Routine Disposal

This protocol is designed as a self-validating system: every action is paired with a mechanistic validation to ensure compliance and safety.

Step 1: Waste Segregation

  • Action: Route all solid waste, contaminated PPE, and reaction mother liquors containing this compound into designated "Halogenated Organic Waste" streams.

  • Validation: Even though the molecule contains sulfur and nitrogen, the presence of fluorine dictates the waste classification. Halogenated waste streams are specifically routed to high-temperature incinerators equipped with acid-gas scrubbers.

Step 2: Primary Containment

  • Action: Collect waste in High-Density Polyethylene (HDPE) or amber glass containers. Do not use metal containers.

  • Validation: Anilines and sulfur compounds can slowly react with or corrode certain metal alloys over time. HDPE provides a chemically inert, shatter-resistant barrier.

Step 3: Labeling and Storage

  • Action: Label the container explicitly: "Hazardous Waste: Contains Fluorinated Anilines and Organic Disulfides. Toxic, Environmental Hazard." Store in a ventilated, secondary containment tray away from light and heat.

  • Validation: Clear nomenclature prevents accidental mixing with incompatible acidic waste by downstream EHS technicians.

Part 4: Spill Response & Decontamination Workflow

Because this compound is a solid that can form respirable dust, dry sweeping is strictly prohibited.

  • PPE Escalation: Immediately don double nitrile gloves, safety goggles, and an N95/P100 particulate respirator. (Validation: Mitigates the enhanced dermal permeability of fluorinated anilines and prevents inhalation of disulfide dust).

  • Dust Suppression: Lightly mist the spilled powder with water or 10% isopropanol. (Validation: Increases the cohesive forces of the powder, preventing aerosolization during physical pickup).

  • Physical Removal: Use disposable damp absorbent pads to scoop up the material. Place all pads into a sealable HDPE waste bag.

  • Chemical Decontamination: Swab the spill surface with a dilute acidic solution (e.g., 1% acetic acid), followed by a thorough wash with soap and water. (Validation: The mild acid protonates any residual free aniline, converting it into a water-soluble ammonium salt that is easily lifted from the surface).

Part 5: Terminal Destruction (Incineration Pathway)

Institutions must ensure their contracted waste vendors do not utilize standard landfilling for this compound. The only acceptable terminal disposal method is high-temperature incineration.

Because burning Bis(3-fluoro-4-aminophenyl)disulfide generates a toxic cocktail of Hydrogen Fluoride (HF), Sulfur Dioxide (SO2), and Nitrogen Oxides (NOx), the incinerator must be equipped with an alkaline wet scrubber (typically utilizing Sodium Hydroxide or Calcium Hydroxide) to neutralize the exhaust before atmospheric release.

WasteDisposal Start Bis(3-fluoro-4-aminophenyl)disulfide Waste Generation Segregation Waste Segregation (Halogenated Organic Stream) Start->Segregation No drain disposal Containment Primary Containment (HDPE/Glass, Sealed) Segregation->Containment Avoid metal containers Incineration High-Temperature Incineration (>1000°C) Containment->Incineration Licensed transport CombustionProducts Combustion Gases (HF, SOx, NOx, CO2) Incineration->CombustionProducts Thermal destruction Scrubber Alkaline Wet Scrubber (NaOH/Ca(OH)2) CombustionProducts->Scrubber Gas routing Neutralization Neutralized Aqueous Salts (NaF, Na2SO4) Scrubber->Neutralization Effluent treatment Exhaust Clean Atmospheric Release Scrubber->Exhaust Scrubbed gas

Fig 1: Thermal destruction and scrubber routing for fluorinated disulfide waste.

References

  • AccelaChem. "Bis(3-fluoro-4-aminophenyl) Disulfide SY252806." AccelaChem Product Index. Available at:[Link][2]

  • Ataman Kimya. "Organic Disulfides - Chemical Properties and Handling." Ataman Chemicals Knowledge Base. Available at: [Link]

Sources

Personal protective equipment for handling Bis(3-fluoro-4-aminophenyl)disulfide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is an advanced operational safety protocol for handling Bis(3-fluoro-4-aminophenyl)disulfide (CAS: 16766-33-9).

This document is structured for researchers requiring actionable, high-level safety intelligence. It synthesizes chemical hazard logic with field-proven industrial hygiene practices, moving beyond generic SDS statements to address specific functional group risks.

Part 1: Hazard Architecture & Risk Assessment

The "Why" Behind the Protocol

To handle this compound safely, one must deconstruct its molecular risks. We are not just handling a "white powder"; we are managing three distinct hazard vectors:

  • The Aniline Moiety (Aromatic Amine):

    • Risk: Aromatic amines are notorious skin sensitizers and potential methemoglobinemia inducers. They can permeate standard nitrile gloves rapidly.

    • Implication: Skin contact is the primary route of exposure. Inhalation of dust is the secondary critical vector.

  • The Disulfide Linkage (-S-S-):

    • Risk: Reductive cleavage (metabolic or chemical) releases thiophenols. While disulfides are generally less volatile than thiols, they can degrade to release foul-smelling, toxic vapors.

    • Implication: All handling must occur in a negative-pressure environment (Fume Hood) to control odor and vapor.[1]

  • Fluorine Substitution:

    • Risk: Fluorination typically increases lipophilicity, potentially enhancing dermal absorption rates compared to non-fluorinated analogs.

    • Implication: Standard "splash protection" is insufficient. Barrier protection must be absolute.

GHS Hazard Classification (Conservative Inference):

  • Acute Toxicity (Oral/Dermal/Inhalation): Category 3/4

  • Skin/Eye Irritation: Category 2/2A

  • Skin Sensitization: Category 1 (High Probability)

  • Specific Target Organ Toxicity (STOT-SE): Category 3 (Respiratory Irritation)[2][3]

Part 2: The PPE Firewall (Personal Protective Equipment)

Do not rely on single-layer protection.[4] This protocol mandates a Double-Barrier System .

PPE Selection Matrix
Protection ZoneStandard Operation (Weighing/Solubilization)High-Risk Operation (Spill Cleanup/Scale-up >5g)
Hand Protection Double Gloving Required: 1. Inner: Silver Shield® (Laminate) or 8-mil Nitrile.2. Outer: Standard Nitrile (4-mil) for dexterity.Laminate Liner Essential: 1. Inner: Silver Shield® / 4H® (EVOH/PE).2. Outer: Heavy Duty Neoprene or Butyl Rubber.
Respiratory Engineering Control Primary: Work strictly inside a certified Fume Hood.Respiratory Backup: If hood sash must be raised or failure occurs: Half-face respirator with P100/OV cartridges.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+).Safety glasses are insufficient due to dust migration.Chemical Splash Goggles + Face Shield (8-inch minimum).
Body Lab Coat (Cotton/Poly blend) + Chemical Apron (Tyvek® or PVC).Tyvek® Coverall (Suite) with elastic wrists/ankles.
PPE Decision Logic

The following diagram illustrates the decision process for selecting the correct PPE configuration based on the operational scale.

PPE_Decision_Logic Start Task Assessment Scale Is Scale > 5g OR Potential for Aerosolization? Start->Scale Routine Routine Protocol Scale->Routine No HighRisk High-Risk Protocol Scale->HighRisk Yes Routine_PPE Standard Fume Hood Double Nitrile Gloves Splash Goggles Lab Coat + Apron Routine->Routine_PPE HighRisk_PPE Fume Hood (Sash Low) Inner: Silver Shield® Gloves Outer: Butyl/Neoprene Respirator (P100/OV) Backup Tyvek® Suit HighRisk->HighRisk_PPE

Caption: Decision tree for selecting PPE based on experimental scale and aerosolization risk.

Part 3: Operational Workflow & Handling

Weighing & Transfer (The Critical Step)

Static electricity can disperse fine powders. Control the environment.

  • Preparation: Place an ionizing fan or antistatic gun inside the fume hood to neutralize static charge on the glassware and spatula.

  • Containment: Weigh the solid into a tared vial or flask inside the hood. Do not transport the open stock container to a balance outside the hood.

  • Technique: Use a disposable anti-static weighing boat. After transfer, gently wipe the spatula with a solvent-dampened Kimwipe (Acetone or Ethanol) before removing it from the hood to prevent dust tracking.

Solubilization
  • Solvents: Soluble in DMSO, DMF, and chlorinated solvents (DCM, Chloroform). Sparingly soluble in alcohols.

  • Procedure: Add solvent slowly. Although not vigorously reactive, always assume a mild exotherm when dissolving amine-based compounds.

  • Closed System: Once dissolved, cap the vessel immediately. Disulfides can slowly disproportionate or degrade, releasing odors.

Reaction Monitoring
  • TLC Staining: Aromatic amines stain well with Ninhydrin (purple/red) or p-Anisaldehyde.

  • Quenching: If using reducing agents (e.g., DTT, Phosphines, NaBH4), be aware that you are cleaving the disulfide bond to form 3-fluoro-4-aminothiophenol .

    • Warning: Thiophenols are significantly more toxic and malodorous than the parent disulfide. Increase ventilation and treat all waste streams with bleach (see Disposal).

Operational Lifecycle Diagram

Handling_Workflow Storage Storage (4°C, Inert Gas) Weighing Weighing (Fume Hood + Antistatic) Storage->Weighing Transport Sealed Reaction Reaction (Closed Vessel) Weighing->Reaction Dissolve Quench Quench/Workup (Risk: Thiol Generation) Reaction->Quench Processing Waste Waste Disposal (Oxidative Decon) Quench->Waste Bleach Treat

Caption: Lifecycle of the chemical from storage to disposal, highlighting the critical thiol-generation risk point.

Part 4: Emergency Response & Decontamination

Spill Management
  • Evacuate: If a powder spill >1g occurs outside the hood, evacuate the immediate area to allow dust to settle.

  • PPE Up: Don Silver Shield® gloves and a P100 respirator.

  • Contain: Cover the spill with a solvent-dampened pad (Ethanol) to prevent dust generation. Do not sweep dry.

  • Neutralize (Odor Control): Wipe the area with a 10% Bleach (Sodium Hypochlorite) solution.

    • Chemistry: Bleach oxidizes any generated thiols back to disulfides or sulfonates, eliminating the "rotten garlic" odor and reducing volatility.

Exposure First Aid[1][3]
  • Skin Contact: Immediate wash with soap and water for 15 minutes. Do not use alcohol (increases absorption).

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately (aromatic amines can cause corneal damage).

Part 5: Waste Disposal

Never dispose of this compound or its mother liquors down the drain.

  • Segregation: Collect in a dedicated "Organic Waste - Toxic/Sulfur" container.

  • Deodorization: For waste containing reduced thiols, add 5-10% volume of household bleach to the waste container (if compatible with other solvents present) to keep odors down.

    • Caution: Do not add bleach if the waste contains acids (chlorine gas risk) or ammonia.

  • Labeling: Clearly tag as "Contains Fluorinated Aromatic Amines - Potential Sensitizer."

References

  • PubChem. (n.d.). 4-Aminophenyl disulfide | C12H12N2S2 | CID 12875.[2] National Library of Medicine. Retrieved March 6, 2026, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[5] Retrieved March 6, 2026, from [Link]

  • Synthonix. (n.d.).[6] Bis(3-fluoro-4-aminophenyl) Disulfide Product Page. Retrieved March 6, 2026, from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.